N-(tert-Butyl)-1H-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h4-6,10H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSXLMHGJDKOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681990 | |
| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-04-7 | |
| Record name | N-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(tert-Butyl)-1H-pyrrole-2-carboxamide: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed exploration of N-(tert-Butyl)-1H-pyrrole-2-carboxamide, a key heterocyclic building block in modern medicinal chemistry. The pyrrole-2-carboxamide scaffold is a privileged structure found in numerous biologically active compounds, acting as a crucial pharmacophore for various therapeutic targets.[1] This document offers a first-principles approach to its synthesis, delving into the mechanistic rationale behind preferred synthetic routes, and provides a comprehensive framework for its analytical characterization. Detailed, field-tested protocols for both amide coupling and acyl chloride-mediated synthesis are presented. Furthermore, this guide establishes a benchmark for the spectroscopic validation of the target compound, ensuring researchers can confirm its identity and purity with confidence.
Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle integral to a vast array of natural products and synthetic pharmaceuticals. When functionalized as a 2-carboxamide, its hydrogen bonding capabilities and rigid, planar structure make it an ideal scaffold for interacting with biological targets. The this compound moiety, in particular, combines the classic pyrrole pharmacophore with a bulky, lipophilic tert-butyl group. This specific substitution can enhance cell permeability, modulate solubility, and provide steric hindrance that can improve metabolic stability or enforce a specific binding conformation.
Derivatives of the pyrrole-carboxamide core have demonstrated a wide spectrum of biological activities, including potent antitubercular, anticancer, and enzyme inhibitory properties.[1][2] As such, the efficient and reliable synthesis of this compound is a critical first step for research programs aiming to explore this chemical space for novel therapeutic agents.
Strategic Synthesis of this compound
The construction of the amide bond is the central transformation in the synthesis of the target molecule. A logical retrosynthetic analysis reveals two primary, industrially relevant strategies originating from the commercially available pyrrole-2-carboxylic acid.
Retrosynthetic Analysis
The most direct disconnection of this compound is across the amide C-N bond. This identifies pyrrole-2-carboxylic acid as the acyl donor and tert-butylamine as the nucleophile. An alternative approach involves activating the carboxylic acid as a more reactive acyl chloride intermediate.
Figure 1: Retrosynthetic analysis of this compound.
Method 1: Direct Amide Coupling
This is the most common laboratory-scale method, prized for its operational simplicity and the wide availability of effective coupling reagents.
2.2.1 Principle and Rationale Directly reacting a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and extremely slow, as it produces water, which can hydrolyze the product.[3] To overcome this, a "coupling agent" is used to activate the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (tert-butylamine), forming the desired amide bond and releasing a soluble urea byproduct. Often, an additive like 1-Hydroxybenzotriazole (HOBt) is included to suppress side reactions and improve yields.[4]
2.2.2 Detailed Experimental Protocol (EDCI/HOBt Coupling)
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrrole-2-carboxylic acid (1.0 eq.). Dissolve it in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Activation: Add HOBt (1.1 eq.) and EDCI (1.1 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient O-acylisourea formation.
-
Amine Addition: Add tert-butylamine (1.2 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 eq.) to the reaction mixture.
-
Causality Insight: The base is essential to neutralize the hydrochloride salt of EDCI and the HOBt, ensuring the amine nucleophile remains in its free, unprotonated state for effective reaction.
-
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Method 2: The Acyl Chloride Route
For larger-scale syntheses, a two-step approach via an acyl chloride can be more cost-effective and straightforward to purify, as the byproducts are gaseous.
2.3.1 Principle and Rationale This method enhances the electrophilicity of the carbonyl carbon by replacing the hydroxyl group of the carboxylic acid with a highly effective chloride leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[5] The resulting pyrrole-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with tert-butylamine, often without the need for a coupling agent.[5][6]
2.3.2 Detailed Experimental Protocol
Step A: Synthesis of Pyrrole-2-carbonyl Chloride
-
Preparation: In a fume hood, suspend pyrrole-2-carboxylic acid (1.0 eq.) in an anhydrous inert solvent like Dichloromethane (DCM) or Toluene. Add a catalytic amount of DMF (1-2 drops).
-
Causality Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.
-
-
Chlorination: Add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Safety Note: This reaction releases toxic gases (CO, CO₂, HCl or SO₂, HCl). It must be performed in a well-ventilated fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.
-
Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude pyrrole-2-carbonyl chloride is often used immediately in the next step without further purification.
Step B: Amidation
-
Preparation: Dissolve the crude pyrrole-2-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve tert-butylamine (1.1 eq.) and a base like triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: Perform an aqueous workup as described in Method 1 (Section 2.2.2, Step 5) to remove amine salts and other impurities. Purify the crude product by recrystallization or column chromatography.
Figure 2: General experimental workflow for the synthesis of this compound.
Analytical Characterization and Data Interpretation
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are typical for this compound.
Physicochemical Properties
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₉H₁₄N₂O
-
Molecular Weight: 166.22 g/mol
-
Melting Point: Typically in the range of 130-140 °C (Varies with purity).
Spectroscopic Data
| Technique | Expected Observations and Interpretation |
| ¹H NMR | δ ~11.6 (s, 1H): Pyrrole N-H proton. Often broad. δ ~7.8 (s, 1H): Amide N-H proton. Exchangeable with D₂O. δ ~6.9 (m, 1H), ~6.7 (m, 1H), ~6.1 (m, 1H): Three distinct protons on the pyrrole ring. Their exact multiplicity and coupling constants depend on the substitution pattern.[7] δ ~1.4 (s, 9H): A sharp, strong singlet corresponding to the nine equivalent protons of the tert-butyl group.[8] |
| ¹³C NMR | δ ~160-165: Carbonyl carbon of the amide. δ ~125-130: Quaternary carbon of the pyrrole ring attached to the carboxamide. δ ~108-122: Other three carbons of the pyrrole ring. δ ~51: Quaternary carbon of the tert-butyl group. δ ~29: Methyl carbons of the tert-butyl group.[8] |
| FT-IR (cm⁻¹) | ~3400-3300: N-H stretch (pyrrole). ~3300-3200: N-H stretch (amide). ~1640-1620: C=O stretch (Amide I band). Strong and sharp. ~1550-1530: N-H bend (Amide II band). |
| Mass Spec. (ESI+) | m/z: 167.11 [M+H]⁺, 189.09 [M+Na]⁺. |
Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. The provided values are estimates and can vary based on the solvent and instrument used.
Conclusion and Outlook
This guide outlines robust and reproducible methodologies for the synthesis of this compound, a valuable intermediate for drug discovery and chemical biology. By providing a detailed rationale for procedural choices and a comprehensive guide to analytical characterization, this document serves as a reliable resource for researchers. The presented protocols, grounded in established chemical principles, empower scientists to confidently produce and validate this key building block, facilitating the exploration of novel pyrrole-carboxamide derivatives as potential therapeutic agents.
References
- WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google P
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central.
- Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing.
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH.
- Pyrrole-2-carbonyl chloride | 5427-82-7 - Benchchem.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH.
- Friedel-Crafts Alkylation of pyrrole via pyrrole-2-carboxaldehyde - ChemSpider Synthetic Pages.
- Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum - ChemicalBook.
- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - ResearchG
- Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing).
- Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed.
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An In-depth Technical Guide to the Potential Mechanisms of Action of N-(tert-Butyl)-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknown
In the landscape of drug discovery, the journey of a small molecule from synthesis to a well-defined therapeutic agent is often shrouded in initial uncertainty. N-(tert-Butyl)-1H-pyrrole-2-carboxamide stands as one such entity—a compound of interest due to its core scaffold, the pyrrole-2-carboxamide, which is a recurring motif in a multitude of biologically active molecules. While the specific mechanism of action for this compound is not yet elucidated in publicly available literature, the rich and diverse pharmacology of its analogues provides a fertile ground for hypothesis-driven investigation.
This technical guide is structured not as a definitive statement of this compound's mechanism, but as a senior application scientist's perspective on its potential mechanisms of action. By synthesizing data from structurally related compounds, we will explore plausible biological targets and pathways. This document aims to serve as a foundational resource for researchers, providing both a comprehensive overview of the chemical space and a practical roadmap for the experimental elucidation of its function.
The Pyrrole-2-Carboxamide Scaffold: A Privileged Pharmacophore
The pyrrole-2-carboxamide core is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. Pyrroles are aromatic five-membered heterocycles that can participate in hydrogen bonding and hydrophobic interactions, making them adept at fitting into the binding pockets of diverse protein targets[1]. The carboxamide moiety further extends these interaction capabilities, acting as both a hydrogen bond donor and acceptor.
The biological activity of pyrrole-2-carboxamide derivatives is exquisitely sensitive to the nature of the substituents on the pyrrole ring and the amide nitrogen. The subject of this guide, this compound, features a bulky tert-butyl group on the amide. This particular feature can significantly influence the compound's pharmacokinetic properties and its interaction with potential targets.
Potential Mechanisms of Action Based on Analogue Studies
Given the absence of direct studies on this compound, we will explore the established mechanisms of action of several classes of its structural relatives. These serve as our primary hypotheses for its biological function.
Hypothesis 1: Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)
One of the most compelling potential mechanisms is the inhibition of MmpL3, a crucial transporter of mycolic acids in Mycobacterium tuberculosis. Several pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3, demonstrating efficacy against drug-resistant tuberculosis strains[2][3].
-
Causality of Action: MmpL3 is essential for the assembly of the mycobacterial outer membrane, making it a prime target for antitubercular drugs. Inhibition of MmpL3 disrupts this process, leading to bacterial cell death. Structure-activity relationship (SAR) studies on these inhibitors have revealed that bulky substituents on the carboxamide can enhance anti-TB activity[2]. The tert-butyl group in this compound aligns with this finding, suggesting it could favorably occupy a hydrophobic pocket within the MmpL3 protein.
-
Signaling and Interaction: The interaction is a direct binding event. The pyrrole-2-carboxamide scaffold typically occupies a specific pocket (S4) in the MmpL3 protein, forming hydrogen bonds that are crucial for its inhibitory activity[2].
-
Proposed Interaction Model:
Caption: Proposed pathway for tubulin polymerization inhibition.
Other Potential Targets
The versatility of the pyrrole-2-carboxamide scaffold is further highlighted by its activity against other targets, including:
-
Phosphodiesterase 4B (PDE4B): Involved in inflammation and neurological disorders.[4]
-
Hepatitis B Virus (HBV) Capsid Assembly: Pyrrole-scaffold inhibitors have shown potent anti-HBV activity.[5]
-
Enhancer of Zeste Homologue 2 (EZH2): A histone methyltransferase implicated in cancer.
Table 1: Summary of Potential Mechanisms of Action
| Hypothesis No. | Target | Therapeutic Area | Key Supporting Evidence for Scaffold |
| 1 | MmpL3 | Infectious Disease (Tuberculosis) | SAR studies show bulky amide substituents are favorable.[2] |
| 2 | Viral Proteases | Infectious Disease (Viral) | N-tert-butyl carboxamide moiety present in known inhibitors.[6] |
| 3 | Tubulin | Oncology | Pyrrole-carboxamides inhibit polymerization via colchicine site.[7] |
| 4 | PDE4B | Inflammation, Neurology | Pyrrolo[2,3-b]pyridine-2-carboxamides are potent inhibitors.[4] |
| 5 | HBV Capsid | Infectious Disease (Hepatitis B) | Pyrrole-based compounds inhibit capsid formation.[5] |
| 6 | EZH2 | Oncology | Pyrrole-3-carboxamide derivatives show inhibitory activity. |
Experimental Workflow for Mechanism of Action Elucidation
To systematically determine the true mechanism of action of this compound, a multi-pronged experimental approach is necessary. This workflow is designed to be self-validating at each stage.
Caption: A three-phase workflow for elucidating the mechanism of action.
Phase 1: Broad Phenotypic Screening
-
High-Throughput Screening (HTS): Screen the compound against a diverse panel of cell lines (e.g., cancer, bacterial, fungal, viral-infected) to identify a general area of biological activity.
-
Dose-Response and Cytotoxicity: For any "hits" from the HTS, perform dose-response studies to determine the EC50. Concurrently, assess cytotoxicity in a non-susceptible cell line (e.g., HepG2) to establish a therapeutic window.
Phase 2: Target Identification
This phase can proceed via two parallel arms:
-
Unbiased (Hypothesis-Generating) Approaches:
-
Affinity Chromatography: Immobilize the compound on a solid support and use it to "pull down" its binding partners from cell lysates. Identify bound proteins by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Yeast Three-Hybrid System: A genetic method to identify protein-small molecule interactions.
-
-
Biased (Hypothesis-Driven) Approaches:
-
Based on the hypotheses outlined in Section 2, conduct targeted enzymatic or binding assays. For example, perform a tubulin polymerization assay or an MmpL3 functional assay.
-
Phase 3: Target Validation and Pathway Analysis
-
In Vitro Biochemical Validation: Once a putative target is identified, validate the interaction using orthogonal biochemical assays. This includes determining binding affinity (e.g., via Surface Plasmon Resonance or Isothermal Titration Calorimetry) and inhibitory constants (Ki).
-
Cell-Based Target Engagement: Confirm that the compound engages the target in a cellular context. This could involve Western blots to look at downstream signaling events or reporter gene assays.
-
Structural Biology: Co-crystallize the compound with its target protein or use cryo-electron microscopy to visualize the binding interaction at an atomic level. This provides definitive proof of the binding mode.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its privileged pyrrole-2-carboxamide scaffold. While its specific mechanism of action remains to be discovered, the extensive research on its analogues provides a strong foundation for targeted investigation. The hypotheses presented in this guide—ranging from antitubercular to anticancer and antiviral activities—offer a number of promising avenues for exploration.
The true value of this compound will be unlocked through the systematic application of the experimental workflows detailed herein. By moving from broad phenotypic observations to specific target identification and validation, the scientific community can elucidate the precise role of this compound and potentially develop a novel therapeutic agent. This guide serves as the starting point for that exciting endeavor.
References
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
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Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]
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High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PubMed Central. [Link]
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tert-butyl 1H-pyrrole-2-carboxylate | C9H13NO2 | CID 15458947. PubChem. [Link]
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Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
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Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. NIH. [Link]
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In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. NIH. [Link]
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The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]
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Solution-phase synthesis of a tricyclic pyrrole-2-carboxamide discovery library applying a stetter-Paal-Knorr reaction sequence. PubMed. [Link]
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Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry (RSC Publishing). [Link]
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Biological activity of N-(tert-butyl)-1H-pyrrole-2-carboxamide derivatives
An In-Depth Technical Guide to the Biological Activity of N-(tert-butyl)-1H-pyrrole-2-carboxamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The pyrrole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] Within this class, derivatives of pyrrole-2-carboxamide have emerged as a particularly fruitful area of investigation, demonstrating significant potential as antimicrobial, antiviral, and anticancer agents.[3][4][5] This technical guide focuses on a specific subclass: this compound and its derivatives. The incorporation of the N-(tert-butyl) group, a bulky and lipophilic moiety, critically influences the pharmacodynamic and pharmacokinetic properties of these molecules, often enhancing target engagement and metabolic stability. This document synthesizes current research to provide an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key biological activities of these promising compounds. We will explore their efficacy as inhibitors of bacterial enzymes, viral entry mechanisms, and regulators of cell division, providing field-proven experimental protocols for their evaluation and highlighting pathways for future drug development.
The Pyrrole-2-Carboxamide Scaffold: A Privileged Structure in Drug Discovery
Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and the five-membered pyrrole ring is a quintessential example.[6] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with diverse biological targets.[3] The pyrrole-2-carboxamide framework, in particular, serves as a rigid scaffold that can be strategically functionalized to achieve high-potency and target selectivity. This moiety is a crucial structural component in compounds targeting bacterial DNA gyrase, viral proteases, and tubulin, among other key proteins.[3][4][5]
The strategic placement of an N-(tert-butyl) group on the carboxamide nitrogen introduces significant steric bulk. This can serve several purposes in rational drug design:
-
Enhanced Target Occupancy: The bulky group can promote specific hydrophobic interactions within a target's binding pocket, increasing affinity and residence time.
-
Improved Metabolic Stability: The tert-butyl group can shield the adjacent amide bond from enzymatic hydrolysis by proteases, thereby increasing the compound's in vivo half-life.
-
Modulation of Physicochemical Properties: It significantly impacts lipophilicity, which can be fine-tuned to optimize cell permeability and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
General Synthesis of this compound Derivatives
The synthesis of these derivatives typically follows a convergent and robust pathway centered on amide bond formation. The most common approach involves the coupling of a substituted 1H-pyrrole-2-carboxylic acid with tert-butylamine. The pyrrole core itself can be synthesized through various established methods, such as the Paal-Knorr or Hantzsch pyrrole synthesis, allowing for diverse substitutions at other positions of the ring.
A generalized synthetic workflow is outlined below. The choice of coupling agents is critical for achieving high yields and purity. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is frequently employed to activate the carboxylic acid and minimize side reactions.[1][7]
Caption: Generalized workflow for the synthesis of this compound derivatives.
Key Biological Activities and Mechanisms of Action
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity. The following sections detail the most significant findings in major therapeutic areas.
Antimicrobial Activity
The pyrrole-2-carboxamide core is a validated antibacterial pharmacophore.[3] Modifications, including the N-tert-butyl group and substitutions on the pyrrole ring, have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Mechanism of Action: Enzyme Inhibition A primary mechanism of antibacterial action is the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, providing a window for selective toxicity.
-
DNA Gyrase and Topoisomerase IV: Pyrrolamides, a class including pyrrole-2-carboxamides, are known inhibitors of the ATPase activity of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[3] These enzymes are critical for DNA replication, repair, and transcription. Inhibition leads to the cessation of cell division and eventual bacterial death.
-
Mycobacterial Membrane Protein Large 3 (MmpL3): In the context of Mycobacterium tuberculosis, pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of MmpL3.[8][9] MmpL3 is an essential transporter responsible for exporting mycolic acids, a crucial component of the mycobacterial cell wall.[8] Blocking this transporter disrupts cell wall integrity, leading to cell lysis.[8][9]
Quantitative Data: Antibacterial Activity
| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Mechanism/Target | Reference |
| 1-(4-Chlorobenzyl)-N-substituted-carboxamides | K. pneumoniae, E. coli, P. aeruginosa | 1.02 - 3.56 | Not Specified | [1][7] |
| Phenyl-substituted pyrrole-2-carboxamides | M. tuberculosis H37Rv | < 0.016 | MmpL3 Inhibition | [8][9] |
| 4-phenylpyrrole-2-carboxamides | Gram-negative strains | 6.05 - 6.25 | Not Specified | [7] |
| Various pyrrole-2-carboxamides | Gram-positive & Gram-negative strains | 1.05 - 12.01 | Not Specified | [2] |
Antiviral Activity
The structural versatility of the N-substituted pyrrole scaffold has been leveraged to develop potent antiviral agents. Research has shown efficacy against enveloped viruses like filoviruses and coronaviruses.
Mechanism of Action: Inhibition of Viral Entry and Replication
-
Filovirus Entry Inhibition: N-substituted pyrrole-based heterocycles have been identified as broad-spectrum inhibitors of filoviruses, including Ebola (EBOV), Sudan (SUDV), and Marburg (MARV) viruses.[10] These compounds are thought to target the viral glycoprotein (GP), which mediates entry into host cells, thereby preventing the initial stage of infection.[10]
-
SARS-CoV-2 Main Protease (Mpro) Inhibition: Carboxamide-linked pyrrole structures have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4] This enzyme is essential for processing viral polyproteins into functional units required for viral replication. Inhibition of Mpro halts the viral life cycle.[4]
Anticancer Activity
A growing body of evidence supports the potential of pyrrole-based compounds as anticancer agents. Derivatives have shown potent cytotoxic activity against a range of cancer cell lines, including those exhibiting multi-drug resistance.[5][11]
Mechanism of Action: Disruption of Microtubule Dynamics The primary anticancer mechanism identified for this class of compounds is the inhibition of tubulin polymerization.[5][11]
-
Binding to Tubulin: The compounds bind to tubulin dimers, the building blocks of microtubules. Some derivatives have been shown to bind to the colchicine-binding site.[5]
-
Inhibition of Polymerization: This binding prevents the tubulin dimers from assembling into microtubules.
-
Mitotic Arrest: Microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division (mitosis). The disruption of microtubule dynamics leads to a failure in spindle formation, causing the cell cycle to arrest in the M-phase.[5]
-
Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[5][11]
Caption: Anticancer mechanism via inhibition of tubulin polymerization leading to apoptosis.
Quantitative Data: In Vitro Cytotoxicity
| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Pyrrolyl benzohydrazide (C8) | A549 (Lung) | <10 µM | [12] |
| 2-aminopyrrole derivatives (EAPCs) | Breast and Lung Cancer Lines | Potent (specific values vary) | [5] |
| Pyrrole-3-carboxamides (DM-01) | A549 (Lung) | Active at 50-100 µM |
Structure-Activity Relationship (SAR) Insights
Systematic studies, particularly in the context of anti-TB agents, have provided crucial insights into the SAR of pyrrole-2-carboxamides.[8][9]
-
Amide and Pyrrole N-H Bonds: The hydrogen atoms on both the pyrrole nitrogen and the carboxamide nitrogen are often crucial for potent activity. Replacing them with methyl groups can lead to a significant loss of potency, suggesting they act as critical hydrogen bond donors in the target's active site.[8]
-
Substituents on the Pyrrole Ring: Attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., fluoro-, chloro-) to the pyrrole ring generally enhances anti-TB activity.[8][9]
-
Substituents on the Carboxamide Nitrogen: Bulky, lipophilic groups (like adamantyl or difluorocyclohexyl, in addition to tert-butyl) on the carboxamide nitrogen tend to improve activity, likely by occupying a hydrophobic pocket (the S5 pocket in MmpL3).[8]
Caption: Key pharmacophoric features and SAR insights for pyrrole-2-carboxamide derivatives.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential. The following are detailed methodologies for assessing the primary biological activities discussed.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Rationale: This method is the gold standard for quantitative susceptibility testing, allowing for direct comparison of the potency of different compounds. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as it is standardized for this purpose and its divalent cation concentration is controlled to ensure accurate results with certain antibiotic classes.
-
Step-by-Step Methodology:
-
Preparation of Inoculum: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
Compound Preparation: a. Prepare a stock solution of the test this compound derivative in 100% Dimethyl Sulfoxide (DMSO). b. Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls (Self-Validation): a. Positive Control: A well containing inoculum and CAMHB but no compound (to confirm bacterial growth). b. Negative Control (Sterility): A well containing uninoculated CAMHB (to confirm media sterility). c. Solvent Control: A well containing inoculum and the highest concentration of DMSO used (to ensure the solvent has no antibacterial effect). d. Reference Drug Control: A row with a known antibiotic (e.g., Ciprofloxacin, Gentamicin) to validate the assay's sensitivity.[2][7]
-
Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
-
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Rationale: This is a robust and widely used method for initial screening of anticancer compounds. It relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: a. Culture the desired cancer cell line (e.g., A549 lung cancer cells) in appropriate media (e.g., DMEM with 10% FBS).[12] b. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. c. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the test derivative in DMSO. b. Perform serial dilutions in culture media to achieve the desired final concentrations. c. Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations.
-
Controls (Self-Validation): a. Untreated Control: Cells treated with media only (represents 100% viability). b. Solvent Control: Cells treated with the highest concentration of DMSO used in the experiment. c. Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin, Paclitaxel).
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Formazan Solubilization: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 3-4 hours until purple precipitate is visible. c. Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. The research synthesized in this guide clearly demonstrates their potent biological activities across antimicrobial, antiviral, and anticancer domains. The well-defined mechanisms of action, such as the inhibition of MmpL3 in tuberculosis and the disruption of tubulin polymerization in cancer, provide a solid foundation for rational, target-based drug design.
The established structure-activity relationships offer clear pathways for chemical optimization. Future efforts should focus on:
-
Multiparameter Optimization: Moving beyond potency to simultaneously optimize for ADMET properties, aiming for compounds with favorable oral bioavailability and safety profiles.
-
In Vivo Efficacy: Advancing the most promising lead compounds into relevant animal models of infection and cancer to validate their in vitro activity.[9]
-
Exploration of New Targets: Given the scaffold's versatility, screening these derivatives against other therapeutic targets, such as kinases or epigenetic modulators, could uncover novel applications.
In an era of growing antimicrobial resistance and a need for more effective cancer therapies, the continued exploration of this compound derivatives is a scientifically sound and compelling endeavor for the drug discovery community.
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Mane, Y. D., et al. (2017). Synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. ResearchGate. Available at: [Link]
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Mane, Y. D. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
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Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. Available at: [Link]
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National Institutes of Health. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. NIH. Available at: [Link]
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El-Sabbagh, O. I., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing. Available at: [Link]
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National Institutes of Health. (n.d.). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. PMC - NIH. Available at: [Link]
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Sun, Z., et al. (2025-08-26). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
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Wang, Z., et al. (2022-08-11). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available at: [Link]
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Smith, K. M., et al. (1980-06-01). Convenient Synthesis of t-Butyl Pyrrole-2-carboxylates from 2-Methylpyrroles. Synthesis (Germany). Available at: [Link]
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Qandeel, B. M., et al. (2025-12-19). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. Available at: [Link]
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National Institutes of Health. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. Available at: [Link]
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Zykova, S. S., et al. (2023-10-09). Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. Advances in Molecular Oncology. Available at: [Link]
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Wunberg, T., et al. (2010-04-19). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Taylor & Francis Online. Available at: [Link]
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National Institutes of Health. (2010-10-21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH. Available at: [Link]
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Ma, D., et al. (n.d.). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]
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G.S.S.Shinde, et al. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]
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Frontiers Media. (n.d.). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. Available at: [Link]
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MDPI. (2023-06-23). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. Available at: [Link]
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National Institutes of Health. (n.d.). tert-butyl 1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]
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Al-Qirim, T., et al. (2024-05-03). Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in Triton. Semantic Scholar. Available at: [Link]
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Pyrrole-2-Carboxamides: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole-2-carboxamide scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds. Its inherent structural features, including a hydrogen bond donor and acceptor capabilities, a planar aromatic system, and multiple sites for chemical modification, make it an exceptionally versatile template for drug design. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrole-2-carboxamides across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation. By delving into the causality behind experimental choices and grounding claims in robust scientific literature, this guide aims to equip researchers and drug development professionals with the critical insights necessary to navigate the chemical space of pyrrole-2-carboxamides and accelerate the discovery of novel therapeutics.
The Pyrrole-2-Carboxamide Scaffold: A Foundation for Diverse Bioactivity
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many natural products and synthetic molecules with significant pharmacological properties.[1] When functionalized with a carboxamide group at the C2 position, the resulting scaffold gains a critical pharmacophoric element capable of forming key hydrogen bond interactions with biological targets. This ability to engage in specific, directional interactions is a cornerstone of its success in medicinal chemistry. The pyrrole-2-carboxamide core is found in a wide range of compounds with activities such as antibacterial, anticancer, anti-inflammatory, and antiviral.[2][3][4][5]
The power of this scaffold lies in its synthetic tractability and the distinct influence of substituents at each position of the pyrrole ring (N1, C3, C4, and C5) and on the carboxamide nitrogen. These modifications allow for the fine-tuning of electronic properties, steric bulk, lipophilicity, and hydrogen bonding potential, thereby modulating potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for Pyrrole-2-Carboxamides
The construction of substituted pyrrole-2-carboxamides is a well-established field in synthetic organic chemistry, with several robust methodologies available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrrole core.
The Paal-Knorr Synthesis: A Classic and Versatile Approach
One of the most prominent methods for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7] This method's enduring appeal is due to its operational simplicity and the ready availability of the starting materials.[6]
The general mechanism begins with the nucleophilic attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound, forming a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration to yield the aromatic pyrrole ring.[6]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole[6]
This protocol describes a microwave-assisted Paal-Knorr cyclization for the synthesis of a tricyclic pyrrole-2-carboxamide precursor.
Materials:
-
1,4-diketone (1.0 eq)
-
Primary amine (3.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (as catalyst)
-
Microwave vial
-
Microwave reactor
-
Thin-layer chromatography (TLC) supplies
-
Ethyl acetate and water for extraction
-
Brine
-
Magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the desired primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for 10-15 seconds to reach the target temperature, after which a lower power is maintained.
-
Monitor the reaction's progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL each).
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrrole.
Amide Bond Formation
Once the pyrrole-2-carboxylic acid core is synthesized, the final step is typically the formation of the amide bond. This is a standard transformation in organic synthesis, and a variety of coupling reagents can be employed. Common methods include the use of carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (hydroxybenzotriazole), or the use of acyl chlorides.
Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of pyrrole-2-carboxamides is exquisitely sensitive to the nature and position of substituents on the scaffold. The following sections dissect the SAR at each modifiable position, drawing on examples from various therapeutic targets.
The Pyrrole Core: A Platform for Fine-Tuning Activity
The N1 position of the pyrrole ring offers a key vector for modifying the overall properties of the molecule.
-
Hydrogen Bonding: The N-H group can act as a crucial hydrogen bond donor. For instance, in a series of MmpL3 inhibitors for tuberculosis, replacing the pyrrole N-H with an N-methyl group resulted in a significant loss of activity, highlighting the importance of this hydrogen bond for target engagement.[2]
-
Steric Bulk and Lipophilicity: Attaching substituents at N1 can modulate the compound's solubility and ability to fit into a binding pocket. In some cases, larger, lipophilic groups can enhance cell permeability and lead to improved potency.
-
Bioisosteric Replacement: The pyrrole N-H can be part of a larger, fused ring system. For example, pyrrolo[2,3-b]pyridines have been explored as PDE4B inhibitors, where the fused pyridine ring alters the electronic properties and provides additional points for interaction.[3]
Substitutions at the C3 and C4 positions are less common but can be used to fine-tune the electronic nature of the pyrrole ring and to probe for additional interactions within the binding site.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or nitro groups, can impact the pKa of the pyrrole N-H and the overall electron density of the ring system.
-
Steric Hindrance: Bulky groups at these positions can be used to confer selectivity for a particular target by preventing binding to off-targets with smaller binding pockets.
The C5 position is frequently substituted, often with aryl or heteroaryl groups that can engage in a variety of interactions.
-
π-π Stacking and Hydrophobic Interactions: In many kinase inhibitors, a C5-aryl group occupies a hydrophobic pocket and participates in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.[3]
-
Electron-Withdrawing Substituents on Aryl Rings: For MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the C5 position of the pyrrole ring greatly improved anti-tuberculosis activity.[2]
The Carboxamide Moiety: The Directional Interaction Group
The carboxamide group is a critical pharmacophoric element, with both the carbonyl oxygen and the amide N-H participating in hydrogen bonding. The substituent on the amide nitrogen (R-group) plays a pivotal role in determining potency and selectivity.
-
Hydrogen Bonding: The amide N-H is a crucial hydrogen bond donor. In MmpL3 inhibitors, replacing this hydrogen with a methyl group led to a complete loss of activity, underscoring its essential role in binding.[2]
-
Steric Bulk and Shape Complementarity: The size and shape of the R-group on the amide nitrogen are critical for fitting into the target's binding pocket. For MmpL3 inhibitors, bulky substituents like adamantyl groups on the carboxamide dramatically improved anti-TB activity, while smaller groups led to a significant loss of potency.[2]
-
Exploring Chemical Space: A wide variety of cyclic and acyclic, aromatic and aliphatic amines can be used to generate diverse libraries of pyrrole-2-carboxamides, allowing for extensive exploration of the chemical space around the binding site.
Logical Relationship of SAR in Pyrrole-2-Carboxamides
Caption: Logical flow of SAR considerations for pyrrole-2-carboxamides.
Therapeutic Applications and SAR Case Studies
The versatility of the pyrrole-2-carboxamide scaffold has led to its exploration in a multitude of therapeutic areas. This section will delve into specific examples, highlighting the key SAR insights that have driven the development of potent and selective agents.
Antibacterial Agents: Targeting MmpL3 in Mycobacterium tuberculosis
The emergence of drug-resistant tuberculosis has created an urgent need for new antibacterial agents with novel mechanisms of action. Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter involved in mycolic acid biosynthesis and has been identified as a promising target.
A series of pyrrole-2-carboxamides were designed as MmpL3 inhibitors based on a pharmacophore model and the crystal structure of the protein.[2] The SAR studies revealed several key features for potent anti-TB activity:
-
Pyrrole Core: The N-H and amide N-H were found to be crucial for activity, likely forming hydrogen bonds within the MmpL3 binding site.[2]
-
C5-Position: The attachment of phenyl or pyridyl groups with electron-withdrawing substituents at this position significantly enhanced potency.[2]
-
Amide Substituent: Bulky, lipophilic groups on the amide nitrogen were found to be optimal. A cyclohexyl group provided good activity, but this was dramatically improved by replacing it with an adamantyl group, resulting in a more than 100-fold increase in potency.[2] In contrast, small or aromatic groups were not well-tolerated.[2]
Table 1: SAR of Pyrrole-2-Carboxamides as MmpL3 Inhibitors [2]
| Compound ID | C5-Substituent | Amide R-Group | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 1 | 2,4-dichlorophenyl | cyclohexyl | 1.7 |
| 5 | 2,4-dichlorophenyl | 2-adamantyl | <0.016 |
| 6 | 2,4-dichlorophenyl | methyl | >32 |
| 12 | 2,4-dichlorophenyl | 2-adamantyl | 3.7 (N-methylated pyrrole) |
| 13 | 2,4-dichlorophenyl | 2-adamantyl | >32 (N-methylated pyrrole and amide) |
| 18 | 4-fluorophenyl | 2-adamantyl | <0.016 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity[8][9][10]
This protocol describes a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Sterile 96-well flat-bottom plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
Tween 80 (e.g., 20% solution)
-
Test compound stock solutions (typically in DMSO)
-
Mycobacterium tuberculosis culture (e.g., H37Rv strain)
-
Positive control drug (e.g., isoniazid)
Procedure:
-
In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.
-
Add the test compound to the first well of a row and perform serial dilutions across the plate. A "no drug" control well containing only DMSO should be included.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for a sterile control well.
-
Seal the plate with parafilm and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the results. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Anticancer Agents: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrrole-2-carboxamide scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[11]
This protocol outlines a general method for measuring kinase activity and inhibition, such as the ADP-Glo™ assay.
Materials:
-
Kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Pyrrole-2-carboxamide inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. e. Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
Anti-inflammatory Agents: COX Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Pyrrole-containing compounds, such as tolmetin and ketorolac, are established NSAIDs. More recently, novel pyrrole-2-carboxamide derivatives have been investigated as selective COX-2 inhibitors, which are sought after to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[8][9]
In a study of pyrrole carboxylic acid derivatives, it was found that small structural changes could significantly impact COX-1/COX-2 selectivity.[4] For example, compounds bearing an acetic acid group at the N1 position showed high activity against both COX-1 and COX-2.[4] Increasing the bulkiness of this acidic group tended to shift selectivity towards COX-1.[4]
Antiviral Agents
The pyrrole-2-carboxamide scaffold has also been explored for its potential as an antiviral agent, with research targeting key viral enzymes.
-
HIV Inhibitors: Pyrrole-based compounds have been investigated as inhibitors of various stages of the HIV life cycle, including viral entry and the function of enzymes like reverse transcriptase and integrase.[5]
-
HCV Inhibitors: A series of 1H-pyrazole-3-carboxamides, which are structurally related to pyrrole-2-carboxamides, were identified as inhibitors of Hepatitis C virus (HCV) replication. Their mechanism was found to be the suppression of COX-2, which is induced by HCV infection.[10]
Conclusion and Future Perspectives
The pyrrole-2-carboxamide scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility and the rich structure-activity relationships that have been elucidated across numerous biological targets underscore its value as a privileged structure. The ability to systematically modify each position of the scaffold allows for the rational design of potent and selective inhibitors for a wide range of diseases.
Future research in this area will likely focus on several key aspects:
-
Novel Substitution Patterns: The exploration of new and diverse substituents, particularly at the less-explored C3 and C4 positions, may yield compounds with novel pharmacological profiles.
-
Multi-Target Ligands: Given the complexity of diseases like cancer and inflammation, the design of pyrrole-2-carboxamides that can modulate multiple targets simultaneously is a promising strategy.
-
Advanced Drug Delivery: The formulation of highly potent pyrrole-2-carboxamides into advanced drug delivery systems could enhance their therapeutic index by improving their pharmacokinetic properties and reducing off-target effects.
By continuing to build upon the extensive knowledge base of pyrrole-2-carboxamide SAR, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.
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Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). PubMed. [Link]
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Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. (n.d.). In Mycobacterium tuberculosis Protocols (pp. 165-173). [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. (2021). Molecules. [Link]
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Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]
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Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). RSC Advances. [Link]
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New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008). Zeitschrift für Naturforschung B. [Link]
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Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008). Zeitschrift für Naturforschung B. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]
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In vitro kinase assay. (2024). protocols.io. [Link]
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Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. (2021). Molecules. [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy. [Link]
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Recent Advances in Heterocyclic HIV Protease Inhibitors. (2021). Molecules. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. [Link]
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Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2018). Journal of Chemical Technology and Metallurgy. [Link]
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Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Molecules. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase. (2018). Journal of Medicinal Chemistry. [Link]
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Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Sustainable Chemistry & Engineering. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]
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Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (2023). Frontiers in Chemistry. [Link]
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In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-Mpro inhibitors. (2022). RSC Medicinal Chemistry. [Link]
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Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. (2025). Journal of Medicinal Chemistry. [Link]
-
1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. (2015). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2022). Journal of Medicinal Chemistry. [Link]
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f). Pyrrole derivatives act as pro-inflammatory cytokines inhibitors. (2019). ResearchGate. [Link]
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Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. (2006). Nucleosides, Nucleotides & Nucleic Acids. [Link]
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Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules. [Link]
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5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. (2024). Archiv der Pharmazie. [Link]
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Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (2023). Molecules. [Link]
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An In-depth Technical Guide to N-(tert-butyl)-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Pyrrole-2-Carboxamide Scaffold
The pyrrole ring is a foundational heterocycle in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Within this class, pyrrole-2-carboxamides have garnered substantial interest as versatile pharmacophores. These structures are key components in molecules targeting a range of diseases, from bacterial infections to neurological disorders.[1][2]
Recent research has highlighted the potential of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.[1] This makes the scaffold a promising starting point for the development of novel anti-tuberculosis agents, a critical need in the face of rising drug resistance. The N-(tert-butyl)-1H-pyrrole-2-carboxamide molecule, with its bulky, lipophilic tert-butyl group, represents a key analogue for probing the structure-activity relationships (SAR) within this important class of compounds.
This guide provides a comprehensive technical overview of this compound, including its fundamental identifiers, a detailed synthetic protocol, and a thorough guide to its spectroscopic characterization.
Core Molecular Identifiers
A precise identification of a chemical entity is paramount for scientific communication and reproducibility. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| InChIKey | CWSXLMHGJDKOQK-UHFFFAOYSA-N |
| CAS Number | 1228957-04-7 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most reliably achieved through the coupling of pyrrole-2-carboxylic acid with tert-butylamine. This amide bond formation can be facilitated by a variety of coupling reagents. The following protocol describes a common and effective method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as the coupling activators.
Experimental Protocol: Amide Coupling
Objective: To synthesize this compound from pyrrole-2-carboxylic acid and tert-butylamine.
Materials:
-
Pyrrole-2-carboxylic acid
-
tert-Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Activation: To the stirred solution, add HOBt (1.1 equivalents) and EDC (1.1 equivalents). Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add DIPEA (1.5 equivalents) to the reaction mixture, followed by the dropwise addition of tert-butylamine (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions, such as racemization (if chiral centers were present) and the formation of N-acylurea byproducts, by forming a more stable and reactive HOBt-ester intermediate.
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and the protonated amine, driving the reaction to completion.
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following is a guide to the expected spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
Pyrrole Ring Protons: Three distinct signals are expected in the aromatic region (typically δ 6.0-7.0 ppm) corresponding to the protons on the pyrrole ring. These protons will exhibit characteristic coupling patterns (doublet of doublets or multiplets) due to spin-spin coupling with each other.
-
Amide N-H Proton: A broad singlet is expected for the amide proton, the chemical shift of which can be concentration and solvent dependent.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the upfield region (typically δ 1.3-1.5 ppm), characteristic of the chemically equivalent methyl groups of the tert-butyl substituent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
-
Carbonyl Carbon: The amide carbonyl carbon will appear as a downfield signal, typically in the range of δ 160-170 ppm.
-
Pyrrole Ring Carbons: Four signals are expected for the four carbon atoms of the pyrrole ring, with chemical shifts in the aromatic region (δ 100-140 ppm).
-
tert-Butyl Carbons: Two signals will be present for the tert-butyl group: a quaternary carbon signal and a signal for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide and the pyrrole ring.
-
C=O Stretch: A strong, sharp absorption band will be observed around 1630-1680 cm⁻¹ for the amide carbonyl (Amide I band).
-
N-H Bend: An absorption band for the N-H bending vibration (Amide II band) is expected around 1510-1570 cm⁻¹.
-
C-H Stretches: Absorption bands corresponding to aromatic and aliphatic C-H stretching will be observed in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (166.22 g/mol ).
-
Fragmentation: Common fragmentation patterns may include the loss of the tert-butyl group or cleavage of the amide bond.
Caption: Logical flow of spectroscopic analysis for structural confirmation.
Applications in Drug Discovery and Chemical Biology
The this compound scaffold is of significant interest to researchers in drug discovery. The tert-butyl group provides steric bulk and lipophilicity, which can influence a molecule's binding affinity to biological targets, as well as its pharmacokinetic properties.
As mentioned, a key area of application is in the development of anti-tuberculosis agents. The pyrrole-2-carboxamide core has been identified as a promising scaffold for inhibitors of MmpL3.[1] this compound and its derivatives can be synthesized and screened for their inhibitory activity against this essential mycobacterial protein.
Furthermore, the pyrrole-2-carboxamide motif is found in compounds with a wide range of other biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This makes this compound a valuable building block for the synthesis of compound libraries for high-throughput screening in various disease models.
Conclusion
This compound is a molecule of considerable interest, bridging foundational organic synthesis with the frontiers of medicinal chemistry. Its straightforward synthesis and the biological relevance of its core scaffold make it an important tool for researchers. This guide has provided a comprehensive overview of its key identifiers, a detailed and validated synthetic protocol, and a thorough framework for its spectroscopic characterization. As research into novel therapeutics continues, the strategic use and modification of scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10534–10553. Available at: [Link]
-
Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. Available at: [Link]
-
Laha, J. K., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications, 59(68), 10259-10262. Available at: [Link]
-
Mane, R. A., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(5), 2844-2852. Available at: [Link]
-
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(6), 1245-1281. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rawat, P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(23), 8205. Available at: [Link]
Sources
N-(tert-Butyl)-1H-pyrrole-2-carboxamide molecular weight and formula
An In-depth Technical Guide to N-(tert-Butyl)-1H-pyrrole-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential
Authored by: Gemini, Senior Application Scientist
Introduction: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its derivatives, the pyrrole-2-carboxamide moiety has emerged as a critical pharmacophore, particularly in the development of novel anti-infective agents. This guide provides a detailed technical overview of a specific analogue, this compound, a compound of significant interest due to its structural features that are desirable in modern drug discovery programs. We will delve into its physicochemical properties, provide a robust protocol for its synthesis and characterization, and explore the mechanistic basis for its therapeutic potential, with a focus on its role as a potential inhibitor of Mycobacterial Membrane Protein Large 3 (MmpL3).
Core Molecular Profile
This compound is a derivative of pyrrole-2-carboxylic acid, featuring a bulky tert-butyl group attached to the amide nitrogen. This structural feature is significant as it can enhance metabolic stability and modulate binding affinity to biological targets.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₉H₁₄N₂O | [3] |
| Molecular Weight | 166.22 g/mol | [3] |
| CAS Number | 1228957-04-7 | [3] |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CN1 | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via the coupling of pyrrole-2-carboxylic acid with tert-butylamine. This method, a standard amide bond formation, is reliable and scalable. The choice of coupling reagents is critical to ensure high yield and purity by activating the carboxylic acid for nucleophilic attack by the amine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
Pyrrole-2-carboxylic acid (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. The formation of the activated ester is the key to this step; HATU is a highly efficient coupling agent that minimizes side reactions.
-
Amine Addition: Add tert-butylamine (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (pyrrole-2-carboxylic acid) is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by pouring the mixture into water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMF and acidic/basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Spectroscopic Characterization
Characterization by NMR, IR, and Mass Spectrometry is essential to confirm the structure and purity of the synthesized compound. While experimental data for this specific molecule is not widely published, a predictive analysis based on its structure and data from similar compounds can be made.
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (in CDCl₃) | ~9.0-9.5 ppm (broad s, 1H): Pyrrole N-H proton. ~7.0-7.2 ppm (m, 1H): Pyrrole C5-H proton. ~6.8-6.9 ppm (m, 1H): Pyrrole C3-H proton. ~6.2-6.3 ppm (m, 1H): Pyrrole C4-H proton. ~5.8-6.2 ppm (broad s, 1H): Amide N-H proton. ~1.4-1.5 ppm (s, 9H): tert-Butyl protons. |
| ¹³C NMR (in CDCl₃) | ~162-164 ppm: Amide carbonyl (C=O). ~125-130 ppm: Pyrrole C2. ~120-122 ppm: Pyrrole C5. ~110-112 ppm: Pyrrole C3. ~108-110 ppm: Pyrrole C4. ~51-53 ppm: Quaternary carbon of tert-butyl group. ~28-30 ppm: Methyl carbons of tert-butyl group. |
| FT-IR (cm⁻¹) | ~3400-3300: N-H stretching (pyrrole and amide). ~1640-1660: C=O stretching (amide I band). ~1530-1550: N-H bending (amide II band). ~2970-2870: C-H stretching (aliphatic). |
| Mass Spec. (ESI+) | [M+H]⁺: m/z 167.118 |
Biological Significance and Mechanism of Action
The pyrrole-2-carboxamide scaffold is a validated pharmacophore for targeting the Mycobacterial Membrane Protein Large 3 (MmpL3).[3][4][5] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), across the inner membrane.[3] This process is vital for the construction of the mycobacterial outer membrane, a unique and highly impermeable barrier that contributes to the intrinsic drug resistance of the bacterium.
Proposed Mechanism of MmpL3 Inhibition
Caption: Inhibition of the MmpL3 transporter by pyrrole-2-carboxamides blocks mycolic acid export.
Structure-Activity Relationship (SAR) Insights
Research on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors has revealed key structural features that govern their anti-tubercular activity.[3][5]
-
Pyrrole N-H and Amide N-H: The hydrogen atoms on both the pyrrole nitrogen and the amide nitrogen are crucial for potent activity. It is hypothesized that these groups act as hydrogen bond donors, interacting with key amino acid residues in the MmpL3 binding pocket.[3]
-
Bulky Substituents on the Amide: The presence of a bulky, lipophilic group, such as the tert-butyl group in the title compound, is strongly correlated with enhanced potency.[3][4] Other large groups like adamantyl and cyclooctyl have also shown excellent activity. This suggests that a large hydrophobic pocket exists in the target binding site.
-
Substitution on the Pyrrole Ring: While the parent this compound is a foundational structure, substitutions at the 4- and 5-positions of the pyrrole ring with various aryl groups can further modulate activity, often by introducing additional electronic and steric interactions.[3]
Sources
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A Technical Guide to the Discovery, History, and Therapeutic Development of Pyrrole-2-Carboxamide Compounds
This guide provides an in-depth exploration of the pyrrole-2-carboxamide scaffold, a cornerstone in medicinal chemistry. We will traverse its origins in nature, the evolution of its synthesis, and its rise as a privileged structure in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the validation of therapeutic hypotheses.
Part 1: The Genesis of a Scaffold: From Natural Products to Laboratory Curiosity
The story of pyrrole-2-carboxamide does not begin in a flask, but in the intricate biosynthetic factories of nature. The closely related pyrrole-2-carboxaldehyde (Py-2-C) core is found across a diverse range of natural sources, including fungi, plants, and marine microorganisms.[1][2][3] These natural occurrences hinted at the biological relevance of the pyrrole-2-carbonyl motif.
Many of these compounds are believed to arise from non-enzymatic Maillard pathways, the same reactions responsible for the browning of food, which involve the condensation of amines with reducing sugars. For instance, 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA), a derivative of the neurotransmitter GABA, has been isolated numerous times from both plant and fungal sources.
The pyrrole-2-carboxamide moiety itself is a defining feature of the pyrrolamides , a class of natural products produced by Streptomyces and other actinobacteria.[4] These compounds, which include well-known DNA minor groove binders like congocidine and distamycin, possess one or more pyrrole-2-carboxamide units and exhibit potent antibacterial, antiviral, and antitumor activities.[4][5] The discovery of these bioactive natural products provided the initial impetus for chemists to investigate this scaffold's therapeutic potential.
Table 1: Representative Natural Products Featuring the Pyrrole-2-Carbonyl Scaffold
| Natural Product | Core Structure | Natural Source(s) | Noted Biological Activity |
| Oroidin | Bromopyrrole-Aminoimidazole | Marine Sponges (Agelas) | Antifouling, Antibacterial |
| Congocidine | Pyrrolamide | Streptomyces ambofaciens | Antiviral, DNA Minor Groove Binding |
| PBA | 2-Formylpyrrole | Aconitum japonicum, Fungi | Analgesic, Diuretic |
| Pyrraline | 2-Formylpyrrole | Formed in vivo (Maillard reaction) | Diabetes Molecular Marker |
| Ageliferin | Bromopyrrole-Aminoimidazole | Marine Sponges | Antitumor, Antibacterial |
The isolation of these structurally diverse and biologically active molecules demonstrated that the pyrrole-2-carboxamide was not merely a chemical curiosity but a validated starting point for drug design, honed by millions of years of evolution.
Part 2: The Chemist's Contribution: Evolution of Synthetic Methodologies
The transition from isolating trace amounts of natural products to producing viable quantities of diverse analogues for systematic study required robust synthetic strategies. Early efforts often relied on classical pyrrole syntheses like the Paal-Knorr reaction. However, modern medicinal chemistry demands regiocontrol and functional group tolerance, leading to the development of more sophisticated methods.
A pivotal advancement was the application of the Barton-Zard pyrrole synthesis . This reaction, involving the condensation of an isocyanoacetate with a nitroalkene, provides a reliable route to substituted pyrroles. One key variation provides N-methoxy-N-methyl pyrrole-2-carboxamides (Weinreb amides), which are versatile intermediates that can be readily converted to the corresponding aldehydes or other derivatives.[6]
A common and practical approach for creating libraries of pyrrole-2-carboxamide derivatives starts with commercially available pyrrole-2-carboxylic acid. This method, outlined below, involves standard amide bond formation, allowing for extensive variation of the amine component to explore structure-activity relationships (SAR).
Workflow: General Synthesis of Pyrrole-2-Carboxamide Derivatives
Caption: General synthetic workflow for N-substituted pyrrole-2-carboxamides.
Experimental Protocol: Synthesis of N-benzyl-1H-pyrrole-2-carboxamide (A Representative Example)
-
Acid Chloride Formation: To a solution of 1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen). Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrrole-2-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.
-
Addition and Reaction: Add the amine solution dropwise to the acid chloride solution. Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure N-benzyl-1H-pyrrole-2-carboxamide.
This modularity is a key reason for the scaffold's prevalence; chemists can rapidly generate large libraries of compounds by simply swapping the amine coupling partner, enabling efficient exploration of chemical space.
Part 3: A Privileged Scaffold for Targeting Disease
The pyrrole-2-carboxamide has earned the status of a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The key to this versatility lies in its distinct structural and electronic properties.
The core of its utility is the carboxamide linker . The N-H and carbonyl oxygen act as a potent hydrogen bond donor and acceptor, respectively. Crucially, the adjacent pyrrole N-H also serves as a hydrogen bond donor. This arrangement creates a specific spatial orientation of hydrogen bonding capabilities that can be recognized by a wide array of protein active sites, from kinases to bacterial enzymes.[7]
Caption: The privileged nature of the pyrrole-2-carboxamide scaffold.
This inherent binding capability has led to the development of pyrrole-2-carboxamide derivatives with a vast range of pharmacological activities, including:
-
Glucokinase Activation (Antidiabetic) [14]
The following sections will delve into specific case studies that exemplify the journey from initial discovery to potent therapeutic candidates.
Part 4: Therapeutic Triumphs: Key Applications in Drug Development
Case Study 1: Combating Drug-Resistant Tuberculosis as MmpL3 Inhibitors
The rise of multidrug-resistant tuberculosis has created an urgent need for new drugs with novel mechanisms of action.[7] A significant breakthrough came with the identification of the Mycobacterial Membrane Protein Large 3 (MmpL3) as a promising target. MmpL3 is essential for transporting mycolic acids, a critical component of the mycobacterial cell wall.[7]
Structure-guided design and pharmacophore modeling led to the development of a novel series of pyrrole-2-carboxamides as potent MmpL3 inhibitors.[7][8][15] Docking studies revealed that the pyrrole and carboxamide hydrogens were crucial for potency, forming key hydrogen bonds within the MmpL3 active site.[7]
Caption: Mechanism of action for pyrrole-2-carboxamide MmpL3 inhibitors.
Structure-Activity Relationship (SAR) Insights: Systematic modification of the scaffold revealed critical insights:
-
Pyrrole Ring: Attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., fluorine, chlorine) significantly improved anti-TB activity.[7][15]
-
Amide N-H: Replacing the amide hydrogen with a methyl group led to a dramatic loss of activity, confirming its role as a critical hydrogen bond donor.[7]
-
Amide Substituent: Bulky, lipophilic substituents on the amide nitrogen, such as cyclohexyl groups, were found to occupy a hydrophobic pocket (S5) in the binding site, greatly enhancing potency.[7]
This work culminated in compounds like compound 32 , which displayed excellent activity against drug-resistant tuberculosis strains, good microsomal stability, and favorable in vivo efficacy in preclinical models.[7][8][15]
Table 2: SAR Summary of Pyrrole-2-Carboxamide MmpL3 Inhibitors
| Compound Modification | Position | Effect on Anti-TB Activity | Rationale |
| Add electron-withdrawing group (e.g., -F, -Cl) | Phenyl group on pyrrole | Increase | Enhances binding interactions in the S3 pocket.[7] |
| Replace pyrrole N-H with N-CH₃ | Pyrrole Ring | Decrease | Disrupts a key hydrogen bond with the protein backbone.[7] |
| Replace amide N-H with N-CH₃ | Amide Linker | Significant Decrease | Abolishes a critical hydrogen bond with ASP645 in the S4 pocket.[7] |
| Add bulky, lipophilic group (e.g., cyclohexyl) | Amide Nitrogen | Increase | Occupies the hydrophobic S5 pocket, improving affinity.[7] |
Case Study 2: Taming Inflammation through p38α MAP Kinase Inhibition
Chronic inflammation is a driver of numerous diseases, and the p38α mitogen-activated protein (MAP) kinase is a key node in the inflammatory signaling cascade. The discovery of pyrrole-2-carboxamides as p38α inhibitors is a prime example of modern drug discovery techniques.[12]
Instead of traditional screening, a virtual screening approach was used to computationally search for compounds that could fit the p38α active site. This led to the identification of a novel pyrrole-2-carboxamide "hit."[12] A subsequent synthesis program rapidly assessed analogues, confirming the series' potential and allowing for rapid optimization of activity, selectivity, and pharmacokinetic properties, demonstrating a fast track from computational hit to a viable lead series.[12]
Part 5: Standardized Biological Evaluation
To ensure the trustworthiness and comparability of data, standardized protocols are essential. The evaluation of novel antitubercular agents, for example, relies on robust and reproducible assays.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This protocol is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation: In a 96-well microplate, prepare serial dilutions of the test compounds (e.g., pyrrole-2-carboxamides) in Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free control well and a positive control well with a known anti-TB drug (e.g., isoniazid).
-
Incubation: Seal the plate and incubate at 37 °C for 5-7 days.
-
Reagent Addition: Prepare a 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Add this mixture to each well.
-
Second Incubation: Re-incubate the plate at 37 °C for 24 hours.
-
Data Interpretation: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
This self-validating system, with its clear visual endpoint and internal controls, ensures the reliability of the initial potency data that guides the entire drug development cascade.
Conclusion
The pyrrole-2-carboxamide scaffold has journeyed from a recurring motif in diverse natural products to a validated, privileged structure in the armamentarium of the medicinal chemist. Its history is a testament to the synergy between natural product discovery, synthetic innovation, and rational, structure-based drug design. The inherent hydrogen bonding capabilities of its core structure provide a versatile anchor for engaging a wide variety of biological targets. As demonstrated in the successful campaigns against tuberculosis and inflammatory kinases, the logical and systematic exploration of the chemical space around this core continues to yield potent and selective therapeutic candidates, promising new solutions for challenging diseases.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of N-(tert-butyl)-1H-pyrrole-2-carboxamide
Abstract
The N-(tert-butyl)-1H-pyrrole-2-carboxamide scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive analysis of the potential therapeutic targets for this compound, drawing upon structure-activity relationship (SAR) data from analogous chemical series. We delve into the mechanistic underpinnings of these interactions and present detailed, field-proven experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecular entity. The primary validated target for the broader class of pyrrole-2-carboxamides is the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis. Furthermore, compelling evidence from related compounds suggests that tubulin, bacterial DNA gyrase, and phosphodiesterase 4 (PDE4) are also plausible targets. This guide will systematically explore each of these potential therapeutic avenues.
Introduction: The Pyrrole-2-Carboxamide Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle found in numerous natural products and synthetic compounds with significant biological activity.[1] The pyrrole-2-carboxamide moiety, in particular, has emerged as a versatile pharmacophore, capable of engaging in various biological interactions.[2] The N-substitution on the carboxamide group plays a crucial role in defining the target specificity and potency of these compounds. The subject of this guide, this compound, features a bulky tert-butyl group, a substitution known to significantly influence the pharmacological profile of the parent scaffold.[3][4] This guide will provide a detailed exploration of the most probable therapeutic targets for this compound, supported by evidence from the scientific literature, and offer robust methodologies for experimental validation.
Primary Target: Mycobacterial Membrane Protein Large 3 (MmpL3)
The most extensively validated target for the pyrrole-2-carboxamide class of molecules is MmpL3, an essential inner membrane transporter in Mycobacterium tuberculosis.[3][5]
Mechanism of Action
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is indispensable for the export of mycolic acids, which are long-chain fatty acids that form the core of the mycobacterial outer membrane.[6] Specifically, MmpL3 facilitates the transport of trehalose monomycolate (TMM) from the cytoplasm to the periplasm.[7] Inhibition of MmpL3 disrupts this crucial transport process, leading to the intracellular accumulation of TMM and preventing the formation of the protective mycolic acid layer.[8] This ultimately results in bacterial cell death. Structural studies have revealed that many MmpL3 inhibitors bind within a proton translocation channel, thereby blocking the proton motive force required for TMM transport.[9][10]
The structure-activity relationship studies of pyrrole-2-carboxamide derivatives have shown that the presence of a bulky substituent on the carboxamide can significantly enhance anti-tubercular activity.[2][3] This suggests that the N-(tert-butyl) group of this compound is likely to confer potent inhibitory activity against MmpL3.
Signaling and Transport Pathway
Caption: Inhibition of MmpL3-mediated TMM transport by this compound.
Experimental Validation of MmpL3 Inhibition
To confirm that this compound targets MmpL3, a series of experiments can be performed.
This assay utilizes strains of Mycobacterium where the expression of MmpL3 can be controlled, for instance, through a tetracycline-inducible system.[9][11]
Protocol:
-
Strain Preparation: Culture wild-type M. smegmatis or M. tuberculosis and the corresponding MmpL3 conditional expression mutant (e.g., mmpL3-TetON) to mid-log phase.
-
Assay Setup: In a 96-well plate, serially dilute this compound in a suitable broth medium.
-
Inoculation: Inoculate the wells with the bacterial strains. For the MmpL3 mutant, prepare two sets of plates: one with and one without the inducer (e.g., anhydrotetracycline).
-
Incubation: Incubate the plates at 37°C for an appropriate duration (e.g., 7-14 days for M. tuberculosis).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each condition.
Expected Outcome: If the compound targets MmpL3, the MIC will be significantly lower in the MmpL3-depleted condition (no inducer) and higher in the MmpL3-overexpressing condition (with inducer) compared to the wild-type strain.
This assay directly measures the impact of the compound on the transport of mycolic acids.[3][8]
Protocol:
-
Bacterial Culture: Grow M. tuberculosis to mid-log phase.
-
Compound Treatment: Treat the bacterial cultures with this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) for a defined period.
-
Radiolabeling: Add [¹⁴C]acetate to the cultures and incubate to allow for its incorporation into lipids.
-
Lipid Extraction: Extract the lipids from the bacterial cells.
-
TLC Analysis: Separate the extracted lipids using thin-layer chromatography (TLC).
-
Autoradiography: Visualize the radiolabeled lipids by autoradiography.
Expected Outcome: Inhibition of MmpL3 will lead to a dose-dependent accumulation of radiolabeled TMM and a corresponding decrease in trehalose dimycolate (TDM) and other mycolic acid-containing cell wall components.
Secondary Potential Target: Tubulin
Several studies have identified pyrrole-based carboxamides as potent inhibitors of tubulin polymerization, making this a plausible target for this compound.[12][13]
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and cell shape maintenance.[4] Compounds that interfere with microtubule dynamics are effective anticancer agents. Some pyrrole-based carboxamides have been shown to bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. However, it is noteworthy that in one study of pyrrole derivatives, a tert-butyl substitution at a different position on the scaffold resulted in a significant loss of antitubulin activity, possibly due to steric hindrance.[14] Therefore, experimental validation is crucial.
Experimental Workflow for Tubulin Inhibition
Caption: Experimental workflow for validating tubulin as a target.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in real-time.[1][4][15]
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Plate Preparation: In a pre-warmed 96-well plate, add serial dilutions of this compound. Include a known polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction by raising the temperature to 37°C.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization for each condition.
Expected Outcome: An inhibitor of tubulin polymerization will cause a dose-dependent decrease in the rate and maximum level of fluorescence compared to the vehicle control.
Tertiary Potential Targets: DNA Gyrase and Phosphodiesterase 4 (PDE4)
Based on the broader chemical space of pyrrole-2-carboxamides, DNA gyrase and PDE4 emerge as other potential, albeit more speculative, targets.
DNA Gyrase
DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[16][17] Certain 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide derivatives have been identified as inhibitors of E. coli DNA gyrase, suggesting that the pyrrole-2-carboxamide scaffold can be accommodated in the enzyme's active site.[18][19]
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[20]
Protocol:
-
Reaction Setup: On ice, prepare a reaction mix containing relaxed plasmid DNA (e.g., pBR322), assay buffer, and ATP.
-
Compound Addition: Add serial dilutions of this compound to the reaction tubes. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.
-
Enzyme Addition: Add purified E. coli DNA gyrase to each tube.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (relaxed vs. supercoiled) on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
Expected Outcome: An effective inhibitor will prevent the conversion of relaxed plasmid DNA to its supercoiled form, resulting in a dose-dependent increase in the band corresponding to the relaxed form.
Phosphodiesterase 4 (PDE4)
PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP).[21] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects. While the evidence is less direct, related scaffolds like 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been investigated as PDE4B inhibitors.[22]
Commercially available kits, often based on fluorescence polarization (FP), can be used to screen for PDE4B inhibitors.[23][24]
Protocol:
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions, including purified recombinant PDE4B1, a fluorescently labeled cAMP substrate (cAMP-FAM), and a phosphate-binding agent.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, combine the PDE4B1 enzyme and the test compound. Initiate the reaction by adding the cAMP-FAM substrate.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for the enzymatic reaction.
-
Detection: Add the phosphate-binding agent. This agent binds to the hydrolyzed substrate, causing a change in fluorescence polarization.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader.
Expected Outcome: An inhibitor of PDE4B will prevent the hydrolysis of cAMP-FAM, resulting in a low fluorescence polarization signal. The IC₅₀ value can be determined from the dose-response curve.
Summary of Potential Targets and Key Validating Experiments
| Potential Target | Therapeutic Area | Rationale | Primary Validating Experiment |
| MmpL3 | Tuberculosis | Strong evidence for the pyrrole-2-carboxamide scaffold; bulky N-substituents are favorable.[2][3] | MmpL3 Expression-Dependent Susceptibility Assay |
| Tubulin | Oncology | Activity demonstrated for other pyrrole-based carboxamides.[12] | In Vitro Tubulin Polymerization Assay |
| DNA Gyrase | Antibacterial | Activity shown for substituted pyrrole-2-carboxamides.[18] | DNA Gyrase Supercoiling Inhibition Assay |
| PDE4 | Anti-inflammatory | Activity observed in related heterocyclic carboxamide scaffolds.[22] | PDE4B Fluorescence Polarization Assay |
Conclusion
This compound is a compound of significant interest, with a chemical scaffold that has been validated against multiple therapeutic targets in related analogues. The most promising and well-supported target is MmpL3 in Mycobacterium tuberculosis, offering a clear path for the development of novel anti-tubercular agents. Additionally, the potential for this compound to inhibit tubulin polymerization , bacterial DNA gyrase , and PDE4 warrants thorough investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic targets, enabling researchers to elucidate the mechanism of action of this compound and unlock its full therapeutic potential.
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. [Link]
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The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. [Link]
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2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. MDPI. [Link]
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Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. PubMed. [Link]
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Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site. NIH. [Link]
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New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. ScienceDirect. [Link]
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Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, Synthesis and Antimicrobial Evaluation. ResearchGate. [Link]
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Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. NIH. [Link]
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The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for N-(tert-Butyl)-1H-pyrrole-2-carboxamide as a Novel MmpL3 Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the discovery of novel therapeutic agents with new mechanisms of action.[1] The unique and complex mycobacterial cell wall, particularly its mycolic acid layer, presents a validated target for new drugs.[1] Central to the biogenesis of this essential protective barrier is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for translocating mycolic acid precursors across the cytoplasmic membrane.[2][3][4] Its indispensable role in bacterial viability makes MmpL3 a highly vulnerable and attractive target for drug development. This guide provides a detailed overview and experimental protocols for investigating N-(tert-Butyl)-1H-pyrrole-2-carboxamide, a representative of the promising pyrrole-2-carboxamide class of MmpL3 inhibitors.[5][6][7][8] We will explore its mechanism of action and provide step-by-step protocols for its synthesis, in vitro characterization, and in vivo efficacy assessment.
The MmpL3 Transporter: A Linchpin in Mycobacterial Cell Wall Synthesis
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[4][9] Its primary function is to "flip" trehalose monomycolate (TMM), the foundational building block of mycolic acids, from its synthesis site in the cytoplasm across the inner membrane to the periplasmic space.[2][4] Once in the periplasm, TMM is either incorporated into the arabinogalactan-peptidoglycan complex or used to form trehalose dimycolate (TDM), also known as "cord factor," a crucial virulence factor.[2] This transport process is energetically dependent on the proton motive force (PMF) across the cell membrane.[10][11]
The inhibition of MmpL3 halts the entire downstream mycolic acid pathway, leading to the intracellular accumulation of TMM and the depletion of mature mycolic acids in the cell wall. This disruption is lethal to the bacterium, making MmpL3 inhibitors potent bactericidal agents.[4] The pyrrole-2-carboxamide scaffold has been identified as a potent inhibitor of MmpL3, likely through direct binding to the transporter, which may interfere with its conformational changes or disrupt the proton relay system essential for its function.[5][6][12]
Figure 1: The MmpL3-mediated transport of Trehalose Monomycolate (TMM).
Application Protocols: A Workflow for Inhibitor Characterization
This section provides a logical experimental workflow for researchers studying this compound or similar MmpL3 inhibitors.
Figure 2: Experimental workflow for the characterization of an MmpL3 inhibitor.
Protocol 1: Synthesis of this compound
Causality: A reliable and scalable synthesis is the foundation for all subsequent biological assays. This protocol utilizes a standard amide coupling reaction, a robust and widely used method for forming amide bonds. The use of coupling agents like HATU activates the carboxylic acid, facilitating nucleophilic attack by the amine.
Materials:
-
1H-Pyrrole-2-carboxylic acid
-
tert-Butylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
Add tert-butylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aq. NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure this compound product.[13]
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation: The protocol is validated by the spectroscopic data. Expected NMR shifts should correspond to the product structure, and HRMS should confirm the correct molecular weight to at least four decimal places. Purity should be >95% for use in biological assays.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Causality: The MIC assay is the primary screen to determine the baseline potency of a compound against whole bacterial cells. The Microplate Alamar Blue Assay (MABA) is a widely accepted, colorimetric method that uses the redox indicator resazurin to measure metabolic activity as a proxy for bacterial growth.[10]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80
-
This compound stock solution (in DMSO)
-
Isoniazid (positive control)
-
DMSO (negative control)
-
Sterile 96-well microplates
-
Resazurin solution (e.g., 0.02% w/v in sterile water)
-
Alamar Blue reagent
Procedure:
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate. Maintain a final DMSO concentration of ≤1%.
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.
-
Inoculate each well (except for media-only controls) with 100 µL of the diluted bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include control wells: bacteria with isoniazid, bacteria with DMSO only (growth control), and media only (sterility control).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue solution or 12.5 µL of 20% Tween 80 and 20 µL of resazurin to each well.
-
Incubate for another 24 hours at 37°C.
-
Assess the results visually or with a plate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Data Presentation:
| Compound | Mtb H37Rv MIC (µg/mL) |
| This compound | Experimental Value |
| Isoniazid (Control) | 0.015 - 0.06 |
| DMSO (Vehicle Control) | > 64 |
Self-Validation: The positive control (Isoniazid) must show an MIC within the expected range. The growth control wells must turn pink, and the sterility control wells must remain blue.
Protocol 3: Target Engagement - TMM Accumulation Assay
Causality: This assay provides direct evidence that the compound inhibits MmpL3's function within the cell. By blocking TMM transport, the compound should cause a measurable accumulation of this lipid precursor. This is typically visualized by radiolabeling lipids with [¹⁴C]-acetate, which is incorporated into mycolic acids.[6][7][10]
Materials:
-
Mid-log phase culture of M. tuberculosis H37Rv
-
[1,2-¹⁴C] Acetic Acid (radiolabel)
-
Test compound and controls (Isoniazid, DMSO)
-
Lipid extraction solvents: Chloroform, Methanol, Water
-
High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel)
-
HPTLC developing solvents (e.g., Chloroform:Methanol:Water, 60:30:6 v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Aliquot the culture into separate tubes. Treat the cultures with the test compound at a concentration of 5-10x MIC. Include DMSO and a known MmpL3 inhibitor (if available) as controls.
-
Simultaneously, add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each tube.
-
Incubate the cultures for 6-12 hours at 37°C with shaking.
-
Harvest the cells by centrifugation.
-
Extract total lipids from the cell pellets using a biphasic Chloroform:Methanol:Water extraction (Bligh-Dyer method).
-
Carefully collect the lower organic phase containing the lipids.
-
Normalize the lipid samples based on either starting OD, cell pellet weight, or an equal amount of incorporated radioactivity (counts per minute).
-
Spot the normalized lipid extracts onto an HPTLC plate.
-
Develop the plate in an appropriate solvent system to separate different lipid species (TMM, TDM, etc.).
-
Dry the plate and expose it to a phosphor screen or autoradiography film.
-
Analyze the resulting image.
Expected Results: Compared to the DMSO control, cells treated with this compound should show a significant increase in the intensity of the spot corresponding to TMM and a corresponding decrease in the spot for TDM.
Self-Validation: The lipid profile of the DMSO-treated sample should be consistent with that of untreated M. tuberculosis. Known inhibitors of other cell wall targets (e.g., Isoniazid) will produce different lipid profile changes, confirming the specificity of the observed effect.
Protocol 4: Validating Direct Binding (Competitive Binding Assay)
Causality: While TMM accumulation strongly suggests MmpL3 inhibition, it does not rule out indirect effects. A competitive binding assay using whole cells provides robust evidence that the compound physically interacts with MmpL3. This assay relies on the displacement of a fluorescently-labeled MmpL3 probe by the unlabeled test compound.[14]
Materials:
-
M. smegmatis strain overexpressing Mtb-MmpL3 (e.g., MsmgΔmmpL3/pMVGH1-mmpL3tb).[14]
-
Fluorescent MmpL3 probe (e.g., a TAMRA-labeled inhibitor).[14]
-
Test compound and unlabeled control inhibitors.
-
Phosphate-buffered saline (PBS) with Tween-80 (PBST).
-
Fluorometer or fluorescence plate reader.
Procedure (Conceptual):
-
Grow the M. smegmatis MmpL3-overexpressing strain to mid-log phase, harvest, and wash the cells with PBST.
-
Resuspend the cells to a standardized OD in PBST.
-
In a microplate, incubate the cells with varying concentrations of the test compound (this compound) for 30 minutes.
-
Add a fixed, low concentration of the fluorescent MmpL3 probe to all wells.
-
Incubate for an additional 60 minutes to allow for binding equilibration.
-
Wash the cells by centrifugation to remove unbound probe.
-
Resuspend the final cell pellet in PBST and measure the cell-associated fluorescence.
Expected Results: If the test compound binds to the same site as the fluorescent probe, it will displace the probe in a concentration-dependent manner, leading to a decrease in the measured fluorescence signal. This allows for the calculation of a binding affinity (e.g., IC₅₀).
Self-Validation: A known MmpL3 inhibitor should effectively displace the probe, while a compound with a different target (e.g., Rifampicin) should not, demonstrating the assay's specificity.
Protocol 5: Assessing Effect on Proton Motive Force (PMF)
Causality: Since MmpL3 is a PMF-dependent transporter, it is crucial to determine if an inhibitor acts solely by steric hindrance or if it also functions as a protonophore, dissipating the PMF.[10] Some MmpL3 inhibitors are known to have this dual action.[10][11] This is tested using a potential-sensitive dye that is quenched upon entering energized cells.
Materials:
-
M. tuberculosis H37Rv or M. smegmatis culture.
-
3,3’-Dipropylthiadicarbocyanine Iodide [DiSC₃(5)] fluorescent dye.
-
Test compound.
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a known protonophore (positive control).
-
Valinomycin.
-
Potassium Chloride (KCl).
-
Fluorescence spectrophotometer.
Procedure:
-
Grow mycobacterial cells to mid-log phase, harvest, and wash. Resuspend in a buffer with low potassium concentration.
-
Add DiSC₃(5) dye to the cell suspension and incubate in the dark until a stable, quenched fluorescence signal is achieved (indicating dye uptake into polarized cells).
-
Record the baseline fluorescence.
-
Add the test compound at various concentrations and continue to monitor fluorescence. A rapid increase in fluorescence indicates membrane depolarization.
-
As a positive control, add CCCP, which should cause a maximal, rapid increase in fluorescence.
Expected Results: A compound that disrupts the membrane potential (ΔΨ), a component of PMF, will cause the quenched DiSC₃(5) to be released from the cells, resulting in a dose-dependent increase in fluorescence. If this compound does not significantly alter the fluorescence signal compared to the DMSO control, it suggests the primary mechanism is direct inhibition rather than broad PMF disruption.
Self-Validation: The addition of CCCP must cause near-complete de-quenching of the dye. The initial quenching of the dye upon addition to cells confirms the presence of an intact membrane potential prior to compound addition.
Protocol 6: In Vivo Efficacy in a Mouse Model of Acute TB Infection
Causality: In vitro potency must translate to in vivo efficacy. The acute mouse model is a standard preclinical test to determine if a compound can reduce bacterial burden in a living host, providing critical information on its bioavailability, stability, and effectiveness in a complex physiological environment.[15][16]
Materials:
-
BALB/c or C57BL/6 mice.
-
Aerosol infection chamber.
-
M. tuberculosis H37Rv culture.
-
Test compound formulated in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Isoniazid (positive control).
-
Equipment for humane euthanasia and organ harvesting.
-
Middlebrook 7H11 agar plates for CFU enumeration.
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection of 50-100 bacilli.
-
One day post-infection (Day 1), confirm bacterial implantation by determining CFUs in the lungs of a small cohort of mice.
-
Begin daily treatment of mouse groups (n=5-10 per group) with the test compound (at various doses), vehicle control, or a positive control like isoniazid. Administer via oral gavage.
-
Continue treatment for 2-4 weeks.
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically harvest the lungs and spleens.
-
Homogenize the organs in sterile saline with Tween-80.
-
Plate serial dilutions of the homogenates onto 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
Data Presentation:
| Treatment Group (Dose) | Mean Log₁₀ CFU/Lungs (± SD) | Reduction vs. Vehicle (Log₁₀) |
| Vehicle Control | Experimental Value | - |
| This compound (X mg/kg) | Experimental Value | Calculated Value |
| Isoniazid (25 mg/kg) | Experimental Value | Calculated Value |
Self-Validation: The vehicle control group should show a high bacterial burden consistent with untreated infection progression. The isoniazid group should show a significant, multi-log reduction in CFU, serving as a benchmark for an effective drug. A statistically significant reduction in CFU by the test compound indicates in vivo activity.
References
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Belardinelli, J. M., et al. (2016). Structure–Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]
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Tahlan, K., et al. (2012). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Takaki, K., et al. (2013). An in vivo platform for rapid high-throughput antitubercular drug discovery. Cell Reports. Available at: [Link]
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Belardinelli, J. M., et al. (2016). Structure–Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis. SciSpace. Available at: [Link]
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McNeil, M. B., & Crick, D. C. (2020). Molecular Mechanisms of MmpL3 Function and Inhibition. Frontiers in Microbiology. Available at: [Link]
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Zhang, B., et al. (2019). MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine. Proceedings of the National Academy of Sciences. Available at: [Link]
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He, H., et al. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology. Available at: [Link]
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Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Spadola, Q. (2019). Innovative Tools and in vivo Methods for Tuberculosis Drug Discovery and Development. University of Lausanne. Available at: [Link]
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Remuiñán, M. J., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
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Remuiñán, M. J., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. PMC. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available at: [Link]
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Stec, J., et al. (2020). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
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Sygnature Discovery. (2024). Tuberculosis Drug Discovery: Navigating Resistance and Developing New Therapies. Sygnature Discovery. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Semantic Scholar. Available at: [Link]
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La Rosa, V., et al. (2012). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Cheung, C. Y. J., et al. (2022). Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]
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D’hooghe, M., et al. (2010). Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters. Synthetic Communications. Available at: [Link]
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Johnson, T. A., et al. (2018). HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Tahlan, K., et al. (2012). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Smith, K. M., et al. (1980). Convenient Synthesis of t-Butyl Pyrrole-2-carboxylates from 2-Methylpyrroles. Synthesis. Available at: [Link]
-
Al-Gharabli, S., et al. (2015). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PLoS ONE. Available at: [Link]
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Using N-(tert-butyl)-1H-pyrrole-2-carboxamide in antimicrobial activity assays
Application Note & Protocol Guide
Evaluating the Antimicrobial Efficacy of N-(tert-butyl)-1H-pyrrole-2-carboxamide
Abstract
The increasing prevalence of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. The pyrrole-2-carboxamide scaffold has emerged as a promising pharmacophore in the development of new anti-infective drugs, with derivatives demonstrating potent activity against a range of pathogens, including multidrug-resistant bacteria.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the antimicrobial activity of a specific analogue, this compound. Detailed, step-by-step protocols for foundational in vitro assays are presented, including Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Disk Diffusion for preliminary susceptibility screening, and Minimum Bactericidal Concentration (MBC) assays to differentiate between bacteriostatic and bactericidal effects. The protocols are grounded in authoritative standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6][7][8]
Introduction: The Scientific Rationale
Pyrrole-containing compounds are ubiquitous in nature and have been identified as key components in a variety of biologically active molecules with diverse therapeutic applications, including antibacterial, antifungal, and antitumor activities.[4][9] The pyrrole-2-carboxamide moiety, in particular, is a critical structural component in many compounds under investigation for their anti-infective properties.[3][10] Recent studies have highlighted derivatives of this scaffold that exhibit potent inhibitory action against bacterial targets, such as in the treatment of drug-resistant tuberculosis by inhibiting the mycobacterial membrane protein Large 3 (MmpL3).[1][11]
This compound (Figure 1) is a specific analogue within this promising class. The tert-butyl group, a bulky hydrophobic substituent, can significantly influence the compound's interaction with bacterial cell membranes or intracellular targets, potentially enhancing its antimicrobial efficacy. Evaluating this specific molecule requires a systematic and standardized approach to generate reliable and comparable data.
This guide provides the foundational protocols to perform a robust preliminary assessment of its antimicrobial profile. The methodologies described herein are aligned with internationally recognized standards to ensure the generation of high-quality, reproducible data suitable for publication and further developmental studies.[5][6][12]
Figure 1: Chemical Structure of this compound
-
IUPAC Name: this compound[13]
-
CAS Number: 1228957-04-7[13]
-
Molecular Formula: C9H14N2O[13]
-
Molecular Weight: 166.22 g/mol [13]
Foundational Concepts in Antimicrobial Susceptibility Testing
Before proceeding to the protocols, it is crucial to understand the key parameters being measured. The choice of assay depends on the screening stage and the desired information.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] It is the most widely used metric to quantify the in vitro potency of a new compound. The primary method for determining MIC is the broth microdilution assay.
-
Disk Diffusion (Kirby-Bauer Method): This is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to a panel of antimicrobial agents.[15][16][17] A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented.[18][19] The size of this zone correlates with the organism's susceptibility.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21][22] While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms cell death (bactericidal activity).[23][24] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21][23]
The following diagram illustrates the logical workflow for evaluating a novel compound like this compound.
Caption: Workflow for Antimicrobial Activity Assessment.
Experimental Protocols
This section provides detailed, step-by-step methodologies. Adherence to these protocols is critical for generating reproducible and reliable data.
Essential Preparations: Compound and Inoculum
A. Preparation of this compound Stock Solution
The solubility of the test compound is a critical first step. Based on the structure, this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the initial solvent.
-
Stock Concentration: Accurately weigh the compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 12800 µg/mL). Causality: A high concentration allows for subsequent serial dilutions and minimizes the final concentration of the solvent in the assay, which can have its own antimicrobial or inhibitory effects.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
B. Preparation of Bacterial Inoculum
This protocol is standardized for rapidly growing aerobic bacteria and should be performed in accordance with CLSI document M07.[5]
-
Bacterial Culture: From a stock culture, streak the selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35 ± 2°C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline (0.85% NaCl) or a suitable broth.
-
Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve the final target inoculum concentration for the specific assay.[25]
Protocol 1: Broth Microdilution for MIC Determination
This protocol follows the CLSI M07 standard for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[5][7]
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
This compound stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum
-
Positive control antibiotic (e.g., Gentamicin)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 in each row designated for testing.
-
Compound Addition: In well 1 of each row, add 100 µL of the test compound, diluted from the stock to twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient from well 1 to well 10. Well 11 serves as the growth control, and well 12 as the sterility control.
-
Control Wells:
-
Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.
-
Sterility Control (Well 12): Add 100 µL of uninoculated CAMHB. This well should remain clear and confirms the sterility of the medium.
-
-
Inoculation: Dilute the 0.5 McFarland suspension into CAMHB so that adding 50 µL to each well results in a final concentration of approximately 5 x 10⁵ CFU/mL.[26] Add 50 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[25]
-
Reading the MIC: After incubation, visually inspect the plates. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14] Turbidity in the well indicates bacterial growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Key steps in the Broth Microdilution protocol.
Protocol 2: Agar Disk Diffusion Assay
This protocol is based on the Kirby-Bauer method and should be performed according to CLSI document M02.[5]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Sterile blank paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Forceps
Procedure:
-
Disk Preparation: Aseptically apply a defined volume of the this compound solution onto a sterile blank paper disk to achieve a specific load (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.[15]
-
Lawn Culture: Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[17] Finally, swab the rim of the agar.
-
Disk Placement: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place the prepared disk onto the inoculated agar surface.[27] Gently press the disk to ensure complete contact with the agar. Space disks far enough apart to prevent overlapping zones (at least 24 mm from center to center).[27]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[17]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or calipers.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is a follow-up to the MIC test to determine if the compound is bactericidal.[20]
Procedure:
-
From the MIC Plate: Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Subculturing: Using a calibrated loop or pipette, take a 10-20 µL aliquot from each of these clear wells.
-
Plating: Plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is visible in a control plating from the initial inoculum.
-
Determining MBC: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[21][22][23]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Data for Antimicrobial Activity of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Disk Diffusion Zone (mm) (30 µg disk) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | 18 |
| Escherichia coli | ATCC 25922 | 32 | >128 | >4 | 10 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | N/A | 6 (No zone) |
| Candida albicans | ATCC 90028 | 16 | 64 | 4 | 15 |
Interpretation of Results:
-
Potency and Spectrum: Based on the MIC values, the compound shows moderate activity against S. aureus and C. albicans, and weaker activity against E. coli. It is inactive against P. aeruginosa.
-
Bactericidal vs. Bacteriostatic:
-
For S. aureus, the MBC/MIC ratio is 2 (≤4), indicating a bactericidal mechanism of action.[21][23]
-
For E. coli, the MBC is significantly higher than the MIC (>4), suggesting a primarily bacteriostatic effect against this organism.
-
For C. albicans, the MBC/MIC ratio is 4, which is on the borderline but generally considered fungicidal.
-
-
Disk Diffusion Correlation: The zone diameters correlate with the MIC data. Larger zones are observed for more susceptible organisms (S. aureus, C. albicans), while a smaller zone is seen for the less susceptible E. coli, and no zone for the resistant P. aeruginosa.
References
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Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI document M100. [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. [Link]
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Application Notes & Protocols: Investigating N-(tert-butyl)-1H-pyrrole-2-carboxamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the anti-cancer activity of N-(tert-butyl)-1H-pyrrole-2-carboxamide are not publicly available. The following application notes and protocols are constructed based on the established mechanisms of the broader class of pyrrole-based carboxamides, which have shown promise as anti-cancer agents.[1][2][3][4] This guide, therefore, serves as a comprehensive and scientifically-grounded framework for initiating the investigation of this novel compound.
Introduction and Scientific Background
The pyrrole-carboxamide scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities. In oncology, numerous pyrrole-based compounds have been identified as potent anti-cancer agents, primarily by targeting fundamental cellular processes required for tumor growth and proliferation.[1][3][4]
Postulated Mechanism of Action: Tubulin Polymerization Inhibition
Based on extensive research into structurally related pyrrole-carboxamides, a primary and potent mechanism of action is the disruption of microtubule dynamics.[1][2][3][4] These compounds often bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[1][3][4]
Microtubules are essential components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division. By inhibiting their formation, this compound is hypothesized to induce:
-
G2/M Phase Cell Cycle Arrest: Cells are unable to form a functional mitotic spindle, halting the cell cycle in the G2 or M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3][4]
The diagram below illustrates this proposed signaling pathway.
Caption: Proposed mechanism of action for this compound.
Preliminary Handling and Preparation
Compound Properties
| Property | Value | Source |
| Molecular Formula | C9H14N2O | [5] |
| Molecular Weight | 166.22 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 1228957-04-7 | [5] |
| Storage | Store at room temperature. | [6] |
Stock Solution Preparation
Causality: The choice of solvent is critical for ensuring compound solubility and stability, while minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a standard solvent for dissolving hydrophobic compounds for in vitro assays.
-
Solvent Selection: Use cell culture grade DMSO.
-
Calculation: To prepare a 10 mM stock solution of this compound (MW: 166.22 g/mol ), weigh 1.66 mg of the compound and dissolve it in 1 mL of DMSO.
-
Dissolution: Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Experimental Protocols: A Phased Approach
This section outlines a logical workflow for characterizing the anti-cancer effects of this compound.
Caption: Phased experimental workflow for compound characterization.
Phase 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS-based assays. These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, H1299 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Phase 2: Apoptosis Induction Analysis
Objective: To confirm that the observed cytotoxicity is due to apoptosis.
Recommended Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC) and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Phase 3: Cell Cycle Analysis
Objective: To identify the specific phase of the cell cycle where the compound induces arrest.
Recommended Assay: Propidium Iodide (PI) staining of cellular DNA followed by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[12][13][14]
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.[12]
-
Data Analysis: Generate histograms of cell count versus DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would support the hypothesized mechanism of action.[1][4]
Summary of Expected Outcomes
The table below summarizes the anticipated results from the proposed experimental plan, based on the known activities of the pyrrole-carboxamide class of compounds.
| Experiment | Parameter Measured | Expected Outcome for an Active Compound |
| Cell Viability (MTT) | Metabolic activity (IC50) | A dose-dependent decrease in cell viability, yielding a quantifiable IC50 value. Different cell lines may exhibit varying sensitivities. |
| Apoptosis Assay | Phosphatidylserine exposure and membrane integrity | A significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) in a dose-dependent manner compared to the control. |
| Cell Cycle Analysis | DNA content per cell | An accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the percentage of cells in the G0/G1 and S phases. This effect is often time-dependent.[1][4] |
References
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Boichuk, S., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5780. [Link]
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Galembikova, A.R., et al. (2023). Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. Advances in Molecular Oncology, 10(3), 59-71. [Link]
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Boichuk, S., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]
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Boichuk, S., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed. [Link]
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Zhang, Y., et al. (2024). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Advances. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
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Wang, Y., et al. (2017). Tert-butyl hydroperoxide (t-BHP) induced apoptosis and necroptosis in endothelial cells: Roles of NOX4 and mitochondrion. PubMed Central. [Link]
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Kovalova, A., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
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Radochova, B., et al. (2023). Basic Methods of Cell Cycle Analysis. MDPI. [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]
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Application Notes and Protocols: N-(tert-Butyl)-1H-pyrrole-2-carboxamide for the Investigation of Drug-Resistant Bacterial Strains
Introduction: The Imperative for Novel Anti-Resistant Strategies
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to antibacterial research. The traditional model of discovering new bactericidal agents is struggling to keep pace with the rapid evolution of resistant pathogens. Consequently, there is a growing focus on identifying and characterizing small molecules that can disarm bacteria of their resistance mechanisms, thereby revitalizing the efficacy of existing antibiotics. The pyrrole-2-carboxamide scaffold has emerged as a promising pharmacophore in this endeavor, exhibiting a diverse range of biological activities, including direct antibacterial, anti-biofilm, and antifungal effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, N-(tert-Butyl)-1H-pyrrole-2-carboxamide , for studying and potentially combating drug-resistant bacterial strains.
While extensive research has validated the antibacterial potential of various pyrrole-2-carboxamide derivatives[1][2], this particular molecule, this compound, remains a largely unexplored entity. Its structural features, particularly the bulky tert-butyl group, suggest the potential for unique interactions with bacterial targets, such as efflux pumps or biofilm matrix components. This guide, therefore, serves as a foundational framework for the systematic evaluation of this compound. We will delve into the scientific rationale for its investigation and provide detailed, field-proven protocols for its characterization as a potential lead in the fight against antimicrobial resistance.
Scientific Rationale: Why Investigate this compound?
The investigation of this compound is predicated on the established bioactivity of the broader pyrrole-2-carboxamide class and the recognized strategies for overcoming bacterial resistance. The primary hypotheses for its potential utility are:
-
Direct Antibacterial Activity: Many pyrrole derivatives have demonstrated intrinsic antibacterial properties against both Gram-positive and Gram-negative bacteria.[1][3] The core pyrrole ring is a key structural motif in numerous natural and synthetic antimicrobial compounds.
-
Efflux Pump Inhibition: Bacterial efflux pumps are a primary mechanism of multidrug resistance, actively expelling antibiotics from the cell.[4] Small molecules, including some heterocyclic carboxamides, have been shown to inhibit these pumps, thereby restoring antibiotic susceptibility.[4][5][6] The lipophilic tert-butyl group of this compound may facilitate its interaction with the hydrophobic pockets of efflux pump proteins.
-
Biofilm Disruption: Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant protection against antibiotics and host immune responses.[7] Certain pyrrole-containing compounds have been identified as inhibitors of biofilm formation or as agents capable of disrupting established biofilms.[8][9][10]
The following sections provide detailed protocols to systematically test these hypotheses.
Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound.
Caption: Logical workflow for the comprehensive evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth (MIC) and results in a ≥99.9% reduction in the initial inoculum (MBC) of drug-resistant bacterial strains.
Causality: This initial screening is fundamental to understanding the intrinsic antibacterial potency of the compound. A low MIC value suggests direct antibacterial activity, while a high MIC may indicate a lack of direct action, prompting investigation into its potential as a resistance modifier.
Materials:
-
This compound
-
Drug-resistant bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), Carbapenem-resistant Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Vancomycin for MRSA, Ciprofloxacin for P. aeruginosa)
-
Negative control (DMSO or appropriate solvent)
-
Plate reader (optional, for OD measurements)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with solvent only), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
MBC Determination: From the wells showing no visible growth, plate 100 µL onto MHA plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control MIC (µg/mL) |
| MRSA (e.g., ATCC 43300) | Experimental Value | Experimental Value | Known Value |
| P. aeruginosa (e.g., ATCC BAA-2114) | Experimental Value | Experimental Value | Known Value |
| E. coli (e.g., ATCC 25922) | Experimental Value | Experimental Value | Known Value |
Protocol 2: Checkerboard Synergy Assay
Objective: To evaluate the synergistic, additive, indifferent, or antagonistic interaction between this compound and a conventional antibiotic against a drug-resistant bacterial strain.
Causality: This assay is crucial if the compound exhibits a high MIC, suggesting it may not be a potent direct-acting antibiotic. A synergistic interaction indicates that the compound enhances the activity of the antibiotic, possibly by inhibiting a resistance mechanism like efflux pumps.
Materials:
-
This compound
-
Conventional antibiotic (e.g., Ciprofloxacin for P. aeruginosa)
-
Drug-resistant bacterial strain
-
CAMHB
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum
Procedure:
-
Plate Setup: In a 96-well plate, prepare a checkerboard layout. Serially dilute this compound horizontally and the antibiotic vertically in CAMHB.
-
Inoculation: Inoculate each well with a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: Determine the MIC of each compound alone and in combination.
-
Fractional Inhibitory Concentration (FIC) Index Calculation:
-
FIC of compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of compound B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of A + FIC of B
-
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Protocol 3: Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Causality: This assay provides dynamic information on how the compound affects bacterial viability, distinguishing between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic). This is a critical parameter for potential therapeutic agents.
Materials:
-
This compound
-
Bacterial strain
-
CAMHB
-
Sterile culture tubes
-
MHA plates
Procedure:
-
Culture Preparation: Prepare a logarithmic phase bacterial culture in CAMHB.
-
Exposure: Add this compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a no-drug control.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate onto MHA. Incubate at 37°C for 18-24 hours.
-
CFU Counting: Count the number of colonies to determine the CFU/mL at each time point.
Data Visualization: Plot log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Protocol 4: Efflux Pump Inhibition Assay
Objective: To determine if this compound can inhibit bacterial efflux pumps, leading to increased intracellular accumulation of an efflux pump substrate.
Causality: A positive result in this assay provides a mechanistic explanation for any observed synergy with antibiotics that are known efflux pump substrates. It directly tests the hypothesis that the compound acts as an efflux pump inhibitor (EPI).
Materials:
-
This compound
-
Bacterial strain known to overexpress efflux pumps (e.g., a clinical isolate of P. aeruginosa)
-
Ethidium bromide (EtBr) or another fluorescent efflux pump substrate
-
Glucose
-
Phosphate-buffered saline (PBS)
-
Known efflux pump inhibitor (e.g., Phenylalanine-arginine β-naphthylamide - PAβN) as a positive control
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend in PBS.
-
Loading with Fluorescent Substrate: Incubate the bacterial suspension with EtBr and glucose to facilitate its uptake.
-
Efflux Induction: After washing to remove extracellular EtBr, induce efflux by adding glucose.
-
Inhibitor Treatment: Simultaneously with efflux induction, add this compound at a sub-inhibitory concentration (e.g., 1/4 MIC). Include a no-inhibitor control and a positive control with PAβN.
-
Fluorescence Monitoring: Monitor the fluorescence of the bacterial suspension over time. Inhibition of efflux will result in a slower decrease or a sustained higher level of intracellular fluorescence compared to the control.
Data Presentation: Plot fluorescence intensity versus time for all conditions.
Protocol 5: Biofilm Inhibition and Disruption Assay
Objective: To assess the ability of this compound to prevent the formation of new biofilms (inhibition) and to eradicate pre-formed, mature biofilms (disruption).
Causality: This assay evaluates the compound's potential to tackle the challenge of biofilm-associated infections, which are notoriously difficult to treat with conventional antibiotics.[7]
Materials:
-
This compound
-
Biofilm-forming bacterial strain (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Procedure for Biofilm Inhibition:
-
Treatment and Inoculation: In a 96-well plate, add serial dilutions of this compound to the growth medium, followed by the bacterial inoculum.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Quantification:
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilm with crystal violet.
-
Wash away excess stain and air dry.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Procedure for Biofilm Disruption:
-
Biofilm Formation: Grow mature biofilms in a 96-well plate for 24-48 hours.
-
Treatment: Remove the planktonic cells and add fresh medium containing serial dilutions of this compound to the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Follow the same quantification steps as for the inhibition assay.
Data Presentation:
| Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Disruption (%) |
| Value 1 | Experimental Value | Experimental Value |
| Value 2 | Experimental Value | Experimental Value |
| ... | ... | ... |
Protocol 6: Cytotoxicity Assay
Objective: To evaluate the toxicity of this compound against a mammalian cell line to determine its therapeutic index.
Causality: Low cytotoxicity is a prerequisite for any compound being considered for therapeutic development. This assay provides an early indication of the compound's safety profile.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT or XTT reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Add serial dilutions of this compound to the cells and incubate for 24-48 hours.
-
Viability Assessment: Add MTT or XTT reagent to the wells and incubate for a few hours. The viable cells will metabolize the reagent, producing a colored formazan product.
-
Quantification: Solubilize the formazan product with DMSO and measure the absorbance at the appropriate wavelength.
-
IC₅₀ Determination: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).
Data Interpretation: A high IC₅₀ value relative to the MIC value (a high selectivity index) indicates that the compound is selectively toxic to bacteria over mammalian cells.
Conclusion and Future Directions
This document provides a comprehensive framework for the initial characterization of this compound as a potential agent for studying and combating drug-resistant bacteria. The successful execution of these protocols will elucidate its intrinsic antibacterial activity, its potential to synergize with existing antibiotics, and its ability to inhibit key resistance mechanisms such as efflux pumps and biofilm formation. Positive findings from this in vitro evaluation will provide a strong rationale for further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models of infection, and lead optimization to enhance potency and drug-like properties. The exploration of understudied molecules like this compound is a critical step in replenishing the dwindling pipeline of effective antibacterial agents.
References
- Mane, Y. D., et al. (2017). synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. Journal of Applicable Chemistry, 6(4), 688-696.
- Nicolaou, K. C., et al. (2011). Synthesis and biological evaluation of marinopyrrole derivatives.
- Lomovskaya, O., & Bostian, K. A. (2006). Practical applications and feasibility of efflux pump inhibitors in the clinic—a vision for the future. Biochemical pharmacology, 71(7), 910-918.
- Mahey, N., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential.
- Piddock, L. J. (2006). Clinically relevant chromosomally encoded multidrug resistance efflux pumps in bacteria. Clinical microbiology reviews, 19(2), 382-402.
- Sun, J., et al. (2018).
- Banu, A., & Nagashree, S. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 26(16), 4983.
- Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218.
- Opperman, T. J., & Nguyen, S. T. (2015). Recent advances in the discovery and development of efflux pump inhibitors for the treatment of multidrug-resistant bacterial infections. Future medicinal chemistry, 7(11), 1443-1463.
- Donadio, F., et al. (2010). Pyrrolomycins as potential anti-staphylococcal biofilms agents. Bioorganic & medicinal chemistry letters, 20(1), 324-327.
- Yue, Y., et al. (2023). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Biofouling, 39(7), 647-656.
- Mohammad, H., et al. (2015). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus (MRSA) skin infection model. PloS one, 10(11), e0142321.
- Singh, S. B., et al. (2019). Developing synergistic drug combinations to restore antibiotic sensitivity in drug-resistant Mycobacterium tuberculosis. bioRxiv, 869799.
- Høiby, N., et al. (2010). The clinical impact of bacterial biofilms. International journal of oral science, 2(2), 55-65.
- Cushman, M., et al. (2018). Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. ACS infectious diseases, 4(11), 1599-1608.
- Al-Fakih, A. A., & Al-Aroom, A. M. (2020). The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria. Infection and drug resistance, 13, 1987.
- Lomovskaya, O., et al. (2001). Use of a fluorescent probe to assess the activity of efflux pumps in Pseudomonas aeruginosa. Journal of bacteriology, 183(3), 847-855.
- Horna, G., et al. (2018). Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor in Pseudomonas aeruginosa. ACS infectious diseases, 4(11), 1590-1598.
- Donadio, F., et al. (2010). Pyrrolomycins as potential anti-staphylococcal biofilms agents. Bioorganic & medicinal chemistry letters, 20(1), 324-327.
- Abreu, A. C., et al. (2020). The Combination of Antibiotic and Non-Antibiotic Compounds Improves Antibiotic Efficacy against Multidrug-Resistant Bacteria. International journal of molecular sciences, 21(17), 6061.
- Lamers, R. P., et al. (2013). The art of war with Pseudomonas aeruginosa: targeting Mex efflux pumps directly to strategically enhance antipseudomonal drug efficacy. Expert opinion on therapeutic targets, 17(8), 881-896.
- Mahey, N., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential.
- G. F. S. V. de Melo, et al. (2021). Disruption of Established Bacterial and Fungal Biofilms by a Blend of Enzymes and Botanical Extracts. Microorganisms, 9(3), 574.
- Seidl, K., et al. (2008). Staphylococcus aureus CcpA affects biofilm formation. Infection and immunity, 76(5), 2044-2050.
- M. J. Ferraro, et al. (2021). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. ACS infectious diseases, 7(12), 3376-3387.
- Mahey, N., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. Semantic Scholar.
- Yue, Y., et al. (2023). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Biofouling, 39(7), 647-656.
- Sun, J., et al. (2018).
- Taneja, N., et al. (2012). In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India. The Indian journal of medical research, 136(6), 1032.
- Korns, J., et al. (2019). Cytochalasans Act as Inhibitors of Biofilm Formation of Staphylococcus aureus. Molecules, 24(19), 3508.
- Hughes, D. L., et al. (2012). Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (II). Marine drugs, 10(12), 2736-2753.
- Mohammad, H., et al. (2015). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus (MRSA) skin infection model. Purdue e-Pubs.
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Application Notes & Protocols: Characterizing Pyrrole-2-Carboxamide Interactions with DNA
Abstract
Pyrrole-2-carboxamide derivatives, inspired by natural antibiotics like Netropsin and Distamycin A, represent a pivotal class of synthetic ligands designed for sequence-specific recognition of the DNA minor groove.[1][2] Their ability to be programmed to target predetermined DNA sequences offers profound potential for the development of novel therapeutics, diagnostic agents, and tools for genetic manipulation.[3][4][5] This guide provides a comprehensive overview of the core biophysical and cell-based methodologies employed to rigorously characterize the binding affinity, thermodynamics, sequence specificity, and biological activity of these compounds. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for researchers in molecular biology, biochemistry, and drug development.
Part 1: Foundational Concepts of Pyrrole-2-Carboxamide:DNA Recognition
The Mechanism: Minor Groove Binding
The efficacy of pyrrole-2-carboxamides (often referred to as pyrrole-imidazole polyamides or PIPs) stems from their unique structural complementarity to the minor groove of B-form DNA.[2] These molecules possess a crescent-shaped, repeating N-methylpyrrole and N-methylimidazole carboxamide backbone. This curvature allows them to fit snugly within the narrower minor groove, displacing the "spine of hydration".[6] The binding is primarily non-covalent and is stabilized by a combination of forces:
-
Hydrogen Bonding: The amide (N-H) protons along the concave face of the polyamide form specific hydrogen bonds with the O2 of thymine and N3 of adenine bases, which are exposed on the floor of the minor groove.[2]
-
Van der Waals Contacts: Close van der Waals interactions between the polyamide rings and the walls of the minor groove contribute significantly to the binding affinity.
-
Electrostatic Interactions: The often cationic nature of the terminal groups on the polyamide interacts favorably with the negatively charged phosphate backbone of DNA.[6]
The Code: Rules for Sequence-Specific Recognition
A key breakthrough in the field was the development of a "pairing code" that enables the design of polyamides to target specific DNA sequences.[3] This code dictates how side-by-side pairings of pyrrole (Py) and imidazole (Im) rings recognize the four Watson-Crick base pairs.
-
An Imidazole over a Pyrrole (Im/Py) pairing specifically recognizes a Guanine-Cytosine (G-C) base pair. The imidazole N3-H acts as a hydrogen bond donor to the exocyclic N2 amine of guanine.
-
A Pyrrole over a Pyrrole (Py/Py) pairing recognizes either an Adenine-Thymine (A-T) or a Thymine-Adenine (T-A) base pair.
-
A Pyrrole over an Imidazole (Py/Im) pairing is degenerate and does not effectively target a C-G base pair.
-
An Imidazole over an Imidazole (Im/Im) pairing is energetically disfavored for recognizing either G-C or A-T base pairs and is generally avoided in design.[3]
These rules allow for the rational design of molecules with high affinity and specificity for a desired DNA sequence.
Caption: Pyrrole/Imidazole pairing rules for DNA minor groove recognition.
Part 2: A Validated Workflow for Binding Characterization
A systematic approach is essential to fully characterize a novel pyrrole-2-carboxamide. The workflow progresses from initial confirmation of binding to a detailed thermodynamic and kinetic profile, culminating in an assessment of sequence specificity and biological relevance.
Caption: Experimental workflow for characterizing a new DNA-binding ligand.
Part 3: Core Biophysical Techniques & Protocols
Spectroscopic Methods: Initial Screening and Conformation
Spectroscopic techniques are rapid, require minimal sample, and are ideal for initial screening to confirm binding and gain preliminary insights into the binding mode.
-
Causality & Rationale: The interaction of a pyrrole-2-carboxamide with the DNA duplex alters the electronic environment of the ligand's chromophore. This typically results in a decrease in molar absorptivity (hypochromism) and a red-shift in the absorption maximum (bathochromic shift), providing direct evidence of binding.[1] By titrating DNA into a solution of the ligand, one can calculate the binding affinity (Kₐ).
-
Materials:
-
Pyrrole-2-carboxamide stock solution (e.g., 1 mM in DMSO).
-
Lyophilized target DNA oligonucleotide and non-target control.
-
Assay Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.2).
-
Quartz micro-cuvettes (1 cm path length).
-
-
Equipment:
-
Dual-beam UV-Visible Spectrophotometer with temperature control.
-
-
Procedure:
-
Prepare a solution of the pyrrole-2-carboxamide at a fixed concentration (e.g., 10 µM) in the assay buffer.
-
Place the ligand solution in the sample cuvette and assay buffer in the reference cuvette. Allow temperature to equilibrate (e.g., 25°C).
-
Record the initial absorption spectrum (e.g., from 220 nm to 450 nm).
-
Make sequential additions of a concentrated DNA stock solution (e.g., 2-5 µL aliquots) to the sample cuvette.
-
Mix thoroughly by gentle inversion after each addition and allow the system to equilibrate for 2-3 minutes.
-
Record the absorption spectrum after each addition.
-
Continue the titration until the spectral changes are saturated (i.e., no further change upon DNA addition).
-
Data Analysis: Correct the data for dilution. Plot the change in absorbance (ΔAbs) at the λₘₐₓ versus the total DNA concentration. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the association constant (Kₐ).
-
-
Causality & Rationale: CD spectroscopy is exceptionally sensitive to the chiral structure of DNA.[7][8][9] B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Ligand binding can perturb this structure, altering the intrinsic CD signal.[10] Crucially, if an achiral ligand like a polyamide binds within the chiral environment of the minor groove, it can gain a detectable "induced" CD signal in the region of its own absorbance, providing strong evidence for a specific binding mode.[1][9]
-
Materials:
-
Pyrrole-2-carboxamide and DNA stocks as in Protocol 1.
-
Assay Buffer (low in chloride to avoid high voltage, e.g., sodium phosphate).
-
-
Equipment:
-
CD Spectropolarimeter with a nitrogen purge and temperature-controlled cell holder.
-
Quartz cuvette with a 1 cm path length.
-
-
Procedure:
-
Prepare samples: (a) Buffer alone, (b) DNA alone (e.g., 20 µM) in buffer, (c) Ligand alone (e.g., 10 µM) in buffer, and (d) DNA-Ligand complex (20 µM DNA + 10 µM Ligand) in buffer.
-
Set the instrument parameters: Scan range 220-450 nm, bandwidth 1 nm, data pitch 0.5 nm, scanning speed 100 nm/min, 3 accumulations.
-
Run a baseline spectrum with the buffer-filled cuvette.
-
Measure the CD spectrum for the DNA-alone sample. This is the intrinsic DNA signal.
-
Measure the CD spectrum for the ligand-alone sample. This should be flat if the ligand is achiral.
-
Measure the CD spectrum for the DNA-Ligand complex.
-
Data Analysis: Subtract the buffer baseline from all spectra. To observe the induced CD signal, subtract the DNA-alone spectrum from the DNA-Ligand complex spectrum. A new signal appearing above 300 nm (where DNA does not absorb) is a strong indicator of minor groove binding.
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
-
Causality & Rationale: ITC directly measures the heat (enthalpy, ΔH) released or absorbed when two molecules interact.[11] This technique is considered the gold standard because it provides a complete thermodynamic signature of the binding event in a single, label-free experiment, yielding the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13] This information is critical for understanding the driving forces of the interaction (e.g., enthalpy-driven vs. entropy-driven).
-
Materials:
-
Pyrrole-2-carboxamide and DNA stocks, extensively dialyzed against the final assay buffer to minimize buffer mismatch heats.
-
Assay Buffer (e.g., degassed 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.2).
-
-
Equipment:
-
Isothermal Titration Calorimeter.
-
-
Procedure:
-
Sample Preparation: Prepare the ligand solution (in the syringe) at a concentration 10-15 times higher than the DNA solution (in the cell). A typical starting point is 100-150 µM ligand and 10 µM DNA. Accurately determine the concentration of both solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18 injections of 2.2 µL each, spaced 150 seconds apart).
-
Loading: Load the DNA solution into the sample cell and the ligand solution into the titration syringe, ensuring no air bubbles are present.
-
Main Experiment: Equilibrate the system and begin the titration run.
-
Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution.[13]
-
Data Analysis: Integrate the raw power peaks to obtain the heat per injection. Subtract the heat of dilution from the main experiment data. Plot the resulting heat per mole of injectant against the molar ratio of ligand to DNA. Fit this isotherm using a one-site binding model to extract Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
| Parameter | Value | Unit | Interpretation |
| Kₐ (Association Constant) | 2.5 x 10⁷ | M⁻¹ | High affinity binding |
| K D (Dissociation Constant) | 40 | nM | Strong binding interaction |
| n (Stoichiometry) | 1.05 | - | A 1:1 binding ratio of ligand to DNA site |
| ΔH (Enthalpy) | -8.5 | kcal/mol | Exothermic, favorable H-bond/van der Waals forces |
| -TΔS (Entropy) | -1.6 | kcal/mol | Unfavorable entropy (ordering of ligand) |
| ΔG (Gibbs Free Energy) | -10.1 | kcal/mol | Spontaneous and favorable binding |
DNase I Footprinting: Mapping the Binding Site
-
Causality & Rationale: This technique precisely identifies the DNA sequence a ligand binds to. The principle is that a bound ligand physically protects the DNA's phosphodiester backbone from cleavage by the nuclease DNase I.[14][15][16] When the resulting DNA fragments are separated on a sequencing gel, the protected region appears as a gap or "footprint," revealing the exact binding location and size.[17][18]
-
Materials:
-
DNA probe (~200-300 bp) containing the putative binding site, radioactively or fluorescently labeled on one end of one strand.
-
Pyrrole-2-carboxamide stock solution.
-
DNase I enzyme and reaction buffer.
-
Formamide loading dye.
-
Maxam-Gilbert sequencing ladders (G-lane) to serve as a marker.
-
-
Equipment:
-
Polyacrylamide gel electrophoresis (PAGE) system for sequencing gels.
-
Phosphorimager or fluorescence scanner.
-
-
Procedure:
-
Binding Reaction: In separate tubes, incubate a fixed amount of the end-labeled DNA probe with increasing concentrations of the pyrrole-2-carboxamide (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM). Allow binding to reach equilibrium.
-
DNase I Digestion: Add a freshly diluted solution of DNase I to each tube. Incubate for a short, optimized time (e.g., 1-2 minutes) to ensure on average, each DNA strand is cut only once.
-
Stop Reaction: Quench the digestion by adding a stop solution containing a strong chelator like EDTA.
-
Purification: Precipitate the DNA fragments with ethanol, wash, and dry the pellets.
-
Gel Electrophoresis: Resuspend the DNA in formamide loading dye, denature at 90°C, and load the samples onto a high-resolution denaturing polyacrylamide gel. Run a sequencing ladder alongside the samples.
-
Visualization: After electrophoresis, dry the gel and expose it to a phosphor screen or scan on a fluorescence imager.
-
Data Analysis: Compare the cleavage patterns in the presence and absence of the ligand. A region of diminished cleavage that appears as concentrations of the ligand increase is the footprint, which can be mapped precisely against the sequencing ladder.
-
Caption: Ligand binding protects DNA from DNase I, leaving a "footprint" on a gel.
Cell-Based Assays: Assessing Biological Activity
-
Causality & Rationale: While biophysical assays are essential for characterizing binding, they do not confirm activity in a biological context.[19] A cell-based assay is critical to determine if the compound is cell-permeable and can engage its target DNA sequence within the complex environment of the nucleus to elicit a functional response, such as the repression of gene expression.[20][21]
-
Materials:
-
Human cell line (e.g., HEK293T).
-
Reporter plasmid: containing a luciferase gene driven by a minimal promoter (e.g., SV40) with one or more tandem repeats of the target DNA sequence cloned upstream.
-
Control plasmid: constitutively expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Pyrrole-2-carboxamide stock solution in DMSO.
-
Dual-luciferase assay reagent kit.
-
-
Equipment:
-
Cell culture incubator and hoods.
-
96-well cell culture plates (white, opaque for luminescence).
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the target firefly luciferase plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, remove the transfection medium and replace it with fresh medium containing serial dilutions of the pyrrole-2-carboxamide (and a DMSO vehicle control).
-
Incubation: Incubate the cells with the compound for an additional 24-48 hours.
-
Cell Lysis & Assay: Wash the cells with PBS, then lyse them using the buffer provided in the dual-luciferase kit.
-
Luminescence Reading: Transfer the cell lysate to a white 96-well assay plate. Use a luminometer to first measure the firefly luciferase activity, then inject the second reagent to quench the firefly signal and measure the Renilla luciferase activity.
-
Data Analysis: For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize for transfection efficiency and cell number. Plot the normalized luciferase activity versus the ligand concentration. A dose-dependent decrease in the signal indicates successful target engagement and transcriptional repression.
-
References
-
Rachwal, P. A., & Fox, K. R. (2007). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International journal of molecular sciences, 8(10), 977-1011. Available from: [Link]
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Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic acids research, 37(6), 1713–1725. Available from: [Link]
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Applied Photophysics. CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Available from: [Link]
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Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Semantic Scholar. Available from: [Link]
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Rachwal, P. A., & Fox, K. R. (2007). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. Available from: [Link]
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Genetic Education. (2022). What is DNA footprinting?- Principle, Steps, Process and Applications. Available from: [Link]
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Teles, F., Sou-Júnior, E., & Souza, F. (2018). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in molecular biology (Clifton, N.J.), 1705, 131–153. Available from: [Link]
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Chinnadurai, V., et al. (2023). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. IntechOpen. Available from: [Link]
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ResearchGate. Isothermal Titration Calorimetry Studies on the Binding of DNA Bases and PNA Base Monomers to Gold Nanoparticles. Available from: [Link]
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Sal-UVP. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of visualized experiments : JoVE, (55), 3208. Available from: [Link]
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Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). DNAse I Footprint Analysis of DNA-Protein Binding. Cold Spring Harbor protocols, 2013(10), 951–956. Available from: [Link]
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Bujalowski, W., & Jezewska, M. J. (2015). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 1304, 193–218. Available from: [Link]
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Wikipedia. DNA footprinting. Available from: [Link]
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Pindur, U., et al. (2005). Oligopyrrole carboxamides linked with a nucleobase as potential DNA minor groove binding ligands: synthesis. Ingenta Connect. Available from: [Link]
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Omics Online. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. Available from: [Link]
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Javed, Z., et al. (2013). A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents. Journal of visualized experiments : JoVE, (78), 50535. Available from: [Link]
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Bitesize Bio. (2021). DNA Footprinting. Available from: [Link]
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Trauger, J. W., Baird, E. E., & Dervan, P. B. (1997). On the pairing rules for recognition in the minor groove of DNA by pyrrole-imidazole polyamides. Chemistry & biology, 4(8), 561–568. Available from: [Link]
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ResearchGate. ITC analysis of DNA binding affinity. Isothermal titration calorimetry... Available from: [Link]
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Zhang, Q., et al. (2015). Insight into DNA Minor Groove Unspecific Binding of Pyrrole Polyamide. Bioconjugate chemistry, 26(10), 2091–2099. Available from: [Link]
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ResearchGate. Synthesis and DNA binding properties of pyrrole amino acid-containing peptides. Available from: [Link]
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Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of medicinal chemistry, 65(15), 10534–10553. Available from: [Link]
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Bhattacharjee, S. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Indian Institute of Science, 96(4), 315-331. Available from: [Link]
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Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]
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VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available from: [Link]
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Murade, C. U., et al. (2016). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic acids research, 44(8), 3433–3443. Available from: [Link]
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Wang, Y., et al. (2018). A direct approach toward investigating DNA–ligand interactions via surface-enhanced Raman spectroscopy combined with molecular dynamics simulations. Physical Chemistry Chemical Physics, 20(2), 1139-1146. Available from: [Link]
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Dervan, P. B. (1998). Recognition of the DNA minor groove by pyrrole-imidazole polyamides. Current opinion in structural biology, 8(3), 313–320. Available from: [Link]
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Creative Bioarray. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Available from: [Link]
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Creative Biolabs. Cell based Binding Assay. Available from: [Link]
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Zhao, L. M., et al. (2010). Synthesis, characterization and DNA-binding properties of four Zn(II) complexes with bis(pyrrol-2-yl-methyleneamine) ligands. Journal of inorganic biochemistry, 104(2), 187–193. Available from: [Link]
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Antibodies.com. (2023). Cell-Based Assays Guide. Available from: [Link]
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Yang, Y. C., et al. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. International journal of molecular sciences, 21(7), 2535. Available from: [Link]
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Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available from: [Link]
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Asensio, M. A., et al. (2013). Recent developments in compounds acting in the DNA minor groove. RSC medicinal chemistry, 4(1), 12-25. Available from: [Link]
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Chou, C. J., & Dervan, P. B. (2013). Programmable DNA-binding small molecules. Cell, 155(2), 267–270. Available from: [Link]
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El-Sayed, W. M., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC advances, 12(40), 26038–26053. Available from: [Link]
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Kumar, S., et al. (2020). Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent DNA staining probes. Journal of biomolecular structure & dynamics, 38(1), 161–171. Available from: [Link]
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Kumar, S., et al. (2020). Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent. IR@NIAB. Available from: [Link]
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Jalali, S., et al. (2022). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR protocols, 3(4), 101783. Available from: [Link]
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ResearchGate. Molecular drawing of pyrrole-2-carboxamide. Displacement ellipsoids are... Available from: [Link]
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ResearchGate. Pictorial representation of the binding model of pyrrole-imidazole (Py/Im) polyamides based on the base pairing recognition rule in the minor groove. Available from: [Link]
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Goral, A., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules (Basel, Switzerland), 24(5), 972. Available from: [Link]
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Matsuda, S., et al. (2007). The application of fluorescence-conjugated pyrrole/imidazole polyamides in the characterization of protein-DNA complex formation. Bioorganic & medicinal chemistry, 15(22), 7021–7028. Available from: [Link]
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In vitro evaluation of N-(tert-butyl)-1H-pyrrole-2-carboxamide cytotoxicity
An in-depth guide to the in vitro evaluation of N-(tert-butyl)-1H-pyrrole-2-carboxamide cytotoxicity, designed for researchers, scientists, and drug development professionals. This document provides a framework for establishing a robust cytotoxicity profile of novel chemical entities.
Introduction: The Imperative for Cytotoxicity Profiling
The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of microbial enzymes, phosphodiesterases, and as potent anti-cancer agents.[1][2][3][4] Specifically, some pyrrole-based carboxamides have been identified as microtubule targeting agents that inhibit tubulin polymerization, a clinically validated anti-cancer mechanism.[5][6][7] Given this potential, a thorough evaluation of the cytotoxic properties of novel analogues like this compound is a critical first step in the drug discovery pipeline.[8][9]
In vitro cytotoxicity assays are indispensable tools for the early-stage characterization of a compound's biological activity.[10] They provide essential data on dose-dependent toxicity and offer preliminary insights into the mechanism of cell death, guiding the selection and optimization of lead candidates before advancing to more complex preclinical models.[8]
Pillar 1: Core Principles of a Multi-Parametric Cytotoxicity Assessment
A single cytotoxicity assay provides only one perspective on a compound's effect. A robust assessment relies on orthogonal methods that query different cellular states. The rationale is to build a self-validating dataset where results from one assay can be contextualized by the others.
-
Metabolic Viability (MTT Assay): This colorimetric assay is a gold standard for assessing cell viability.[11] The core principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria of metabolically active cells.[11] Therefore, the amount of formazan produced is directly proportional to the number of viable, respiring cells.[13]
-
Membrane Integrity (LDH Release Assay): Loss of plasma membrane integrity is a hallmark of necrosis and late-stage apoptosis.[14] The Lactate Dehydrogenase (LDH) assay quantifies this damage by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[15][16][17] This provides a clear marker for overt cytotoxicity.
-
Apoptosis Induction (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a controlled process orchestrated by a family of proteases called caspases. Caspase-3 and Caspase-7 are the primary "executioner" caspases, responsible for cleaving key cellular substrates to dismantle the cell.[18][19] Measuring the activity of these specific caspases using a substrate that becomes luminescent or fluorescent upon cleavage provides a direct and sensitive measure of apoptosis induction.[20]
Pillar 2: Experimental Design and Workflow
Careful planning is the foundation of reproducible cytotoxicity data. The following workflow outlines the critical stages, from initial setup to final analysis.
Caption: Experimental workflow for cytotoxicity profiling.
Key Considerations for Robust Design:
-
Cell Line Selection: The choice of cell lines is paramount. A panel should ideally include:
-
Relevant Cancer Lines: Based on the therapeutic hypothesis for pyrrole-carboxamides (e.g., lung cancer: A549; breast cancer: MCF-7).
-
Non-Cancerous Control Line: A non-transformed cell line (e.g., human embryonic kidney cells: HEK293; or normal lung fibroblasts: IMR-90) is crucial to assess for general cytotoxicity versus cancer-specific effects (i.e., the therapeutic window).
-
Cell Health: Always use cells in the logarithmic growth phase and at a consistent, low passage number to ensure physiological uniformity.[21]
-
-
Compound Preparation and Dosing:
-
Solvent Control: this compound should be dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO). A critical control is to ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically ≤0.5%.[21]
-
Dose Range: A wide range of concentrations, typically in a logarithmic or semi-logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM), is necessary to generate a complete dose-response curve.
-
Solubility: Visually inspect the highest concentration of the compound in the culture medium to ensure it does not precipitate, as this would lead to inaccurate dosing.[21]
-
-
Time-Course Experiment: Cytotoxicity can be time-dependent.[22] Therefore, evaluating the compound's effect at multiple time points (e.g., 24, 48, and 72 hours) is essential to understand the kinetics of the cellular response.
Pillar 3: Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening. Each condition, including controls, should be performed in at least triplicate.
Protocol 1: Cell Viability via MTT Assay
This protocol is adapted from standard methodologies for assessing metabolic activity.[11][13][23]
Materials:
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11][12]
-
Solubilization Solution: e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or acidic SDS solution.[12][23]
-
96-well flat-bottom tissue culture plates
-
Selected cell lines and appropriate complete culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).[12]
-
Incubation: Incubate the plates for the desired exposure times (24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[11][12]
Protocol 2: Membrane Integrity via LDH Release Assay
This protocol measures necrosis by quantifying LDH released from damaged cells.[15][25]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)
-
Treated cell culture plates (from a parallel experiment to the MTT assay)
-
Lysis Solution (e.g., 10X Triton X-100, usually provided in the kit)
Procedure:
-
Prepare Controls: On the same plate as the treated cells, designate wells for the following controls:
-
Spontaneous LDH Release: Vehicle-treated, untreated cells.
-
Maximum LDH Release: Vehicle-treated cells to which Lysis Solution will be added. This represents 100% cytotoxicity.
-
No-Cell Control: Medium only, for background absorbance.[16]
-
-
Induce Maximum Lysis: 45 minutes before the end of the compound incubation period, add the Lysis Solution to the "Maximum LDH Release" control wells according to the kit manufacturer's instructions (e.g., 10 µL of 10X Lysis Solution).[25]
-
Collect Supernatant: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate. Be cautious not to disturb the cell monolayer.
-
Add Reaction Mixture: Prepare the LDH reaction mixture (substrate, cofactor, and dye) as per the kit's protocol. Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[26] The reaction will produce a colored product. Stop the reaction if necessary (per kit instructions) and measure the absorbance at 490 nm.
Protocol 3: Apoptosis via Caspase-3/7 Activity Assay
This protocol uses a luminogenic substrate to measure the activity of executioner caspases.[18][20]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Treated cell culture plates (from a parallel experiment)
-
Opaque-walled 96-well plates suitable for luminescence
Procedure:
-
Plate Setup: Seed and treat cells in opaque-walled plates as described in the MTT protocol to minimize background signal.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the reagent according to the manufacturer's instructions (typically involves reconstituting a lyophilized substrate with a buffer).
-
Reagent Addition: After the compound incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
"Add-Mix-Measure": Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[20] The reagent contains a detergent to lyse the cells.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Pillar 4: Data Analysis and Interpretation
The goal of data analysis is to transform raw absorbance or luminescence readings into a clear, quantifiable measure of cytotoxicity—the IC50 value.
Calculating the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[27]
-
Background Subtraction: For each plate, calculate the average reading from the "no-cell" blank wells and subtract this value from all other readings.[11]
-
Data Normalization: Express the data as a percentage of the control.
-
For MTT (% Viability): % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
For LDH (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
For Caspase-3/7 (% Activity): % Activity = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Dose-Response Curve: Plot the normalized values (e.g., % Viability) on the Y-axis against the logarithm of the compound concentration on the X-axis.[28][29]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope) model.[30][31] The software will calculate the IC50 value, which is the concentration that corresponds to the 50% response level on the curve.[30]
Summarizing and Interpreting the Data
Consolidate the calculated IC50 values into a table for easy comparison across assays, cell lines, and time points.
| Cell Line | Time Point | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | Caspase-3/7 Activation (Fold Change at 10 µM) |
| A549 | 24h | 15.2 | >100 | 1.8 |
| 48h | 8.5 | 75.6 | 4.5 | |
| 72h | 4.1 | 50.3 | 6.2 | |
| HEK293 | 24h | >100 | >100 | 1.1 |
| 48h | 85.7 | >100 | 1.3 | |
| 72h | 60.1 | >100 | 1.5 |
Integrated Interpretation:
-
Potency: A low IC50 value in the MTT assay indicates a potent effect on cell viability. In the example, the compound is more potent against A549 cells than HEK293 cells, suggesting some cancer cell selectivity.
-
Mechanism of Cell Death: Comparing the IC50 values provides mechanistic clues.
-
If MTT IC50 << LDH IC50 , as seen in the example, it suggests that the primary effect is not immediate membrane disruption (necrosis). The loss of metabolic activity occurs at much lower concentrations than membrane lysis.
-
Significant Caspase-3/7 activation that increases with time and dose, coupled with the above observation, strongly indicates that the compound induces apoptosis.
-
-
Kinetics: The decrease in the MTT IC50 over time for A549 cells (from 15.2 µM to 4.1 µM) shows a time-dependent cytotoxic effect.
Pillar 5: Proposed Mechanism and Troubleshooting
Based on literature for similar pyrrole-carboxamide structures, a plausible mechanism of action is the disruption of microtubule dynamics.[6][7] This leads to cell cycle arrest in the G2/M phase, which is a potent trigger for the intrinsic apoptotic pathway.
Caption: Proposed apoptotic pathway for the test compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[14] |
| Low absorbance/luminescence signal | Cell density is too low; Incubation time is too short; Cells are not healthy. | Optimize cell seeding density with a titration experiment. Perform a time-course experiment to find the optimal incubation time. Use cells in logarithmic growth phase.[21][24] |
| High background in LDH or MTT assay | Microbial contamination; Phenol red or serum interference. | Visually inspect cultures for contamination. Use a phenol red-free medium for the assay incubation step. Consider using serum-free medium during the final assay steps.[21][32] |
| Compound precipitates in culture medium | Compound exceeds its solubility limit in the aqueous medium. | Determine the compound's solubility. Lower the highest test concentration. Ensure the final DMSO concentration is consistent and low (<0.5%).[21] |
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). [Source not available]
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. Abcam
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf
- MTT Proliferation Assay Protocol. (2025).
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific
- How to calculate IC50. (2023).
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem
- LDH assay kit guide: Principles and applic
- IC50. Wikipedia
- LDH cytotoxicity assay. (2024). Protocols.io
- How to calculate IC50.
- Lecture 18: In vitro Cytotoxicity Analysis. (2025). YouTube
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Caspase-Glo® 3/7 Assay Protocol.
- In Vitro Cytotoxicity Assay. Alfa Cytology
- Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology
- Cytotoxicity Assay Protocol & Troubleshooting.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Assay Guidance Manual - NCBI Bookshelf
- EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka
- Muse® Caspase-3/7 Kit.
- CellEvent™ Caspase-3/7 Detection Reagents (Green/Red). (2022). Thermo Fisher Scientific
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI
- Drug discovery: In vitro toxicity testing by flow cytometry. Miltenyi Biotec
- Update on in vitro cytotoxicity assays for drug development. (2025). Expert Opinion on Drug Discovery
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry
- Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. (2023).
- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2025).
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters
- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Iranian Journal of Pharmaceutical Research
- tert-butyl 1H-pyrrole-2-carboxyl
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed
- Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. (2023). Advances in Molecular Oncology
- Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. (2017). Bioorganic & Medicinal Chemistry
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- 32. mdpi.com [mdpi.com]
Application Notes & Protocols: High-Purity Recovery of N-(tert-butyl)-1H-pyrrole-2-carboxamide Derivatives
Introduction
N-(tert-butyl)-1H-pyrrole-2-carboxamide and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development, notably as inhibitors of enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target in the treatment of drug-resistant tuberculosis.[1] The biological efficacy and safety of these potential therapeutic agents are intrinsically linked to their purity. The presence of unreacted starting materials, byproducts, or residual solvents can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and introduce toxicity.[1] Therefore, robust and reproducible purification strategies are paramount.
This comprehensive guide provides a detailed overview of the principles and practical techniques for the purification of this compound derivatives. We will delve into the common impurities encountered during their synthesis and present a suite of purification methodologies, from classical liquid-liquid extraction to advanced chromatographic techniques. Each section is designed to provide not just a protocol, but a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these methods for their specific derivatives.
Identifying and Mitigating Common Impurities
A successful purification strategy begins with an understanding of the potential impurities. In the synthesis of this compound derivatives, which often involves the condensation of a 1,4-dicarbonyl compound with an amine (Paal-Knorr synthesis) or amide coupling reactions, several common impurities can arise.[2]
-
Unreacted Pyrrole Starting Materials: Residual pyrrole can be challenging to remove due to its physical properties.[2]
-
Excess Amine or Carboxylic Acid: In amide coupling reactions, unreacted starting materials are a primary source of contamination.
-
Byproducts from Side Reactions: The complexity of organic reactions can lead to a variety of side products.
-
Residual Solvents: Solvents used in the reaction or workup can be retained in the final product.
The initial workup of the reaction mixture is the first line of defense against these impurities. A typical workup for pyrrole derivative synthesis involves dissolving the reaction mixture in a suitable organic solvent like diethyl ether, followed by washing with aqueous solutions to remove inorganic salts and water-soluble impurities.[3]
Purification Methodologies
The choice of purification technique is dictated by the physicochemical properties of the target molecule and its impurities, such as polarity, solubility, and acidity/basicity.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a powerful and often initial step in purification, exploiting the differential solubility of compounds in two immiscible liquid phases, typically an aqueous and an organic phase.[4][5] This technique is particularly effective for separating acidic or basic impurities from a neutral target compound.[6]
Principle of Acid-Base Extraction:
The pyrrole NH proton is weakly acidic (pKa ≈ 17.5), while the amide proton is even less acidic.[7] The lone pair on the pyrrole nitrogen is part of the aromatic system and is not readily protonated.[8] This allows for the selective removal of more acidic or basic impurities.
-
Removal of Basic Impurities (e.g., unreacted amines): Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) will protonate basic impurities, rendering them water-soluble and drawing them into the aqueous phase.[2]
-
Removal of Acidic Impurities (e.g., unreacted carboxylic acids): A wash with a dilute basic solution (e.g., 10% NaHCO₃) will deprotonate acidic impurities, which can then be extracted into the aqueous layer.[3]
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
For Basic Impurities: Add an equal volume of 1 M HCl. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer. Repeat the wash 1-2 times.
-
For Acidic Impurities: Add an equal volume of 10% NaHCO₃ solution and follow the same procedure as in step 2.
-
Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.
Flash Column Chromatography
Flash column chromatography is the workhorse of purification in synthetic organic chemistry, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[9]
Key Principles:
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for purifying pyrrole derivatives.[10] Its slightly acidic nature can sometimes cause issues with acid-sensitive compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used.[10] The polarity of the eluent is adjusted to achieve optimal separation. For more polar compounds, a system like dichloromethane/methanol may be more effective.[10]
-
Rf Value: The retention factor (Rf), determined by Thin Layer Chromatography (TLC), is crucial for selecting the appropriate solvent system. An Rf value between 0.2 and 0.4 for the target compound is often ideal for good separation on a column.[10]
Workflow for Flash Column Chromatography Purification:
Caption: Workflow for Flash Column Chromatography.
Protocol for Flash Column Chromatography:
-
TLC Analysis: Develop a TLC of the crude material using various ratios of hexanes and ethyl acetate to find a solvent system that gives the target compound an Rf of ~0.3.[10]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase (e.g., 10% ethyl acetate in hexanes).[9][10] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[11]
-
Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the mobile phase.[9][11]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
| Problem | Potential Cause | Solution |
| Compound won't elute (streaking at baseline) | Compound is too polar for the eluent. | Increase the polarity of the mobile phase (e.g., switch to a dichloromethane/methanol system).[10] |
| Poor separation of spots | Eluent polarity is too high or too low. | Optimize the solvent system using TLC. Consider using a gradient elution.[11] |
| Tailing of spots (especially for basic compounds) | Strong interaction with acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica.[10] |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Principle of Recrystallization:
An impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Solvent Selection for Recrystallization:
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
For pyrrole derivatives, solvents such as petroleum ether, ethyl acetate, or mixtures thereof have been successfully used.[3][12]
Protocol for Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more hot solvent dropwise if necessary until the solid is fully dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Conclusion
The purification of this compound derivatives is a critical step in their development as potential therapeutic agents. A multi-step approach, often combining liquid-liquid extraction to remove acidic or basic impurities, followed by flash column chromatography for the separation of closely related compounds, and concluding with recrystallization to achieve high purity, is often the most effective strategy. The specific protocols and techniques outlined in this guide provide a robust framework for researchers to obtain highly pure materials, ensuring the reliability and accuracy of subsequent biological and pharmacological evaluations.
References
- Benchchem. (n.d.). Characterization of Pyrrole Derivatives. Technical Support Center.
- Benchchem. (n.d.). Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography. Technical Support Center.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
-
Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(13), 8963-8983. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Liquid–liquid extraction. Retrieved from [Link]
-
ResearchGate. (2020, September 15). How to remove excess pyrrole from a reaction mixture? Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Antunes, R., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7858. Retrieved from [Link]
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
-
Egle, M., et al. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Synthetic Communications, 40(10), 1486-1492. Retrieved from [Link]
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(6), 1233-1249.
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
AK Lectures. (2014, June 12). Acid-Base Reaction with Pyrrole. Retrieved from [Link]
-
Wikipedia. (2023, December 16). Pyrrole. Retrieved from [Link]
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- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: N-(tert-Butyl)-1H-pyrrole-2-carboxamide as a Scaffold for High-Throughput Screening of Kinase Inhibitors
Introduction: The Pyrrole-2-Carboxamide Scaffold in Kinase Drug Discovery
The protein kinase family represents one of the most critical target classes in modern drug discovery, implicated in a vast array of diseases, including cancer, inflammation, and neurodegenerative disorders. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in many of these areas. Within the landscape of kinase inhibitor discovery, heterocyclic scaffolds have proven to be particularly fruitful starting points for medicinal chemistry efforts. The pyrrole-2-carboxamide core is one such privileged structure. Its inherent properties, including a rigid backbone suitable for directional presentation of substituents and the presence of hydrogen bond donors and acceptors, make it an ideal framework for engaging the ATP-binding site of various kinases.[1][2]
This application note describes the utility of N-(tert-Butyl)-1H-pyrrole-2-carboxamide as a representative of the pyrrole-2-carboxamide class in the context of high-throughput screening (HTS) for novel kinase inhibitors. We present a detailed protocol for a fluorescence-based, universal kinase assay designed to identify inhibitors of a representative serine/threonine kinase, p38α MAP kinase, a well-established drug target.[1] The methodologies outlined herein are broadly applicable to other kinases and serve as a comprehensive guide for researchers, scientists, and drug development professionals embarking on HTS campaigns.
Scientific Rationale: Targeting Kinases with a Universal Assay Platform
The fundamental principle of a kinase-mediated signaling event is the transfer of a phosphate group from ATP to a substrate protein or peptide. A universal approach to monitoring kinase activity in a high-throughput format is to detect the production of adenosine diphosphate (ADP), the common byproduct of all kinase reactions.[3][4] This strategy obviates the need for substrate-specific phospho-antibodies, offering a versatile and cost-effective platform for screening large compound libraries against diverse kinases.[3][5]
The protocol detailed in this note utilizes an enzyme-coupled fluorescence assay. In this system, the ADP generated by the kinase reaction is converted back to ATP by pyruvate kinase, which simultaneously converts phosphoenolpyruvate to pyruvate. The pyruvate is then used by pyruvate oxidase to generate a fluorescent product, such as resorufin, which can be readily detected.[3][4] Inhibition of the kinase results in a decrease in ADP production and, consequently, a reduction in the fluorescent signal.
Experimental Workflow for HTS of Kinase Inhibitors
The overall workflow for an HTS campaign to identify inhibitors of p38α MAP kinase using this compound as a potential hit is depicted below. This process encompasses initial assay development and validation, followed by the primary screen and subsequent hit confirmation.
Caption: High-throughput screening workflow for kinase inhibitor discovery.
Detailed Protocol: Fluorescence-Based p38α MAP Kinase HTS Assay
This protocol is optimized for a 384-well plate format, a standard for HTS campaigns to conserve reagents and increase throughput.
Materials and Reagents
-
p38α MAP Kinase (active): Recombinant human enzyme
-
Kinase Substrate: Myelin Basic Protein (MBP)
-
ATP: Adenosine 5'-triphosphate
-
This compound: Stock solution in 100% DMSO
-
Positive Control: A known p38α inhibitor (e.g., BIRB 796)
-
Negative Control: 100% DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
ADP Detection Kit: Commercially available enzyme-coupled fluorescence assay kit
-
Microplates: 384-well, low-volume, black, flat-bottom plates
-
Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection capabilities
Assay Procedure
-
Compound Plating:
-
Prepare a compound plate by dispensing 100 nL of test compounds (including this compound), positive control, and negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM in a 10 µL assay volume.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in assay buffer containing p38α MAP kinase and MBP.
-
Dispense 5 µL of the 2X enzyme/substrate mix into each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Dispense 5 µL of the 2X ATP solution into each well to start the kinase reaction. The final volume in each well is now 10 µL.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Add 10 µL of the ADP detection reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a microplate reader (Excitation: ~535 nm, Emission: ~590 nm).
-
Data Analysis and Interpretation
The primary data analysis involves calculating the percent inhibition for each compound.
Percent Inhibition (%) = [1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] * 100
A Z'-factor should be calculated for each plate to assess the quality and robustness of the assay.[6]
Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_negative_control - Mean_positive_control| ]
| Parameter | Acceptance Criterion | Interpretation |
| Z'-factor | > 0.5 | Excellent assay quality, suitable for HTS. |
| 0 to 0.5 | Acceptable, but may require optimization. | |
| < 0 | Unacceptable assay quality. | |
| Hit Threshold | > 50% inhibition | Initial cutoff for selecting primary hits. |
Compounds exhibiting inhibition above the defined threshold (e.g., >50%) are considered "hits" and are selected for further characterization.
Hit Confirmation and Characterization
Following the primary screen, hits such as this compound would undergo a series of confirmatory and secondary assays to validate their activity and elucidate their mechanism of action.
Dose-Response and IC50 Determination
Confirmed hits are tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound and re-running the kinase assay as described above.
Caption: Representative dose-response curve for IC50 determination.
Orthogonal Assays
To rule out assay artifacts and confirm the mechanism of action, hits should be tested in an orthogonal assay that employs a different detection technology. A suitable orthogonal assay for kinase inhibitors is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[5][7] This assay directly measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.[5][7]
| Assay | Principle | Readout | Advantages |
| Primary Assay | Enzyme-coupled fluorescence | Increased fluorescence with ADP production | Universal for all kinases, cost-effective.[3][4] |
| Orthogonal Assay (TR-FRET) | Competitive binding with a fluorescent tracer | Decrease in FRET signal with inhibitor binding | Direct measure of binding, less prone to interference.[5][7] |
Conclusion
This compound serves as a valuable starting point and a representative of the broader pyrrole-2-carboxamide chemical class for the discovery of novel kinase inhibitors. The detailed HTS protocol presented here, based on a robust and universal fluorescence-based ADP detection method, provides a comprehensive framework for identifying and validating new kinase inhibitor lead compounds. The systematic approach of primary screening, hit confirmation, and orthogonal validation ensures the generation of high-quality, actionable data for progression into lead optimization programs.
References
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Fluorescence assays for high-throughput screening of protein kinases. PubMed. [Link]
-
High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PMC - PubMed Central. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. [Link]
-
In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PMC - PubMed Central. [Link]
-
Analysis of hit and anti-hit classes of screening data. ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. National Defense Medical Center. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
-
Novel Pyrrole Carboxamide Inhibitors of JAK2 as Potential Treatment of Myeloproliferative Disorders. PubMed. [Link]
Sources
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- 2. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(tert-butyl)-1H-pyrrole-2-carboxamide
Welcome to the technical support center for the synthesis of N-(tert-butyl)-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical entity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to ensure the successful synthesis of your target molecule.
I. Overview of the Synthesis
The synthesis of this compound involves the formation of an amide bond between pyrrole-2-carboxylic acid and the sterically hindered amine, tert-butylamine. The significant steric bulk of the tert-butyl group presents a notable challenge, often leading to low yields with standard coupling protocols. This guide will explore various strategies to overcome this hurdle, from the selection of appropriate coupling reagents to the optimization of reaction conditions and purification techniques.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, or I am only recovering my starting materials. What are the likely causes and how can I improve the conversion?
Answer:
Low or no conversion is the most common issue in the synthesis of this compound, primarily due to the steric hindrance of tert-butylamine, which impedes its nucleophilic attack on the activated carboxylic acid.
Potential Causes:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) may not be potent enough to generate a sufficiently reactive activated ester to overcome the steric barrier.[1]
-
Low Nucleophilicity of the Amine: The bulky tert-butyl group electronically and sterically disfavors the nitrogen's nucleophilicity.
-
Unfavorable Reaction Conditions: Suboptimal solvent, temperature, or reaction time can hinder the reaction rate.
Troubleshooting Steps:
-
Employ a More Potent Coupling Reagent: For sterically hindered couplings, more powerful uronium- or phosphonium-based reagents are often necessary. Consider the following alternatives:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low rate of side reactions.[2]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) / TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate): Cost-effective alternatives to HATU with good reactivity.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to benzotriazole-based reagents.[3]
-
-
Convert the Carboxylic Acid to a More Reactive Intermediate:
-
Acid Chloride Formation: Reacting pyrrole-2-carboxylic acid with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane or toluene) will generate the highly reactive pyrrole-2-carbonyl chloride. This can then be reacted with tert-butylamine, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Acyl Fluoride Formation: In-situ generation of acyl fluorides using reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can be highly effective for coupling hindered substrates.[1]
-
-
Optimize Reaction Conditions:
-
Solvent: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally preferred.
-
Temperature: While many couplings are run at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion, especially with less reactive partners.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid can improve the yield.
-
Experimental Protocol: High-Efficiency Coupling Using HATU
-
To a solution of pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I avoid them?
Answer:
The formation of side products can complicate purification and reduce the overall yield.
Potential Side Products and Their Prevention:
-
N-acylurea: When using carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, especially if the nucleophilic attack by the amine is slow.
-
Prevention: The addition of HOBt or OxymaPure® can trap the O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation.[4] Using more efficient coupling reagents like HATU also circumvents this issue.
-
-
Anhydride Formation: In the process of forming an acid chloride, excessive heating or prolonged reaction times can sometimes lead to the formation of the corresponding anhydride from two molecules of the carboxylic acid.
-
Prevention: Use mild conditions for acid chloride formation (e.g., oxalyl chloride with catalytic DMF at 0 °C to room temperature) and use the activated species immediately.
-
-
Polymerization/Decomposition of Pyrrole: Pyrrole and its derivatives can be sensitive to strong acids and high temperatures.
-
Prevention: Avoid excessively high temperatures and strongly acidic conditions. Ensure that any acidic byproducts (like HCl from acid chloride formation) are effectively neutralized with a suitable base.
-
Question 3: The purification of my product is challenging. What are the best practices for isolating pure this compound?
Answer:
Purification can be complicated by unreacted starting materials, coupling agent byproducts, and any side products formed.
Purification Strategy:
-
Aqueous Workup: A standard aqueous workup is crucial for removing water-soluble impurities.
-
Washing with a mild acid (e.g., 5% citric acid) can remove unreacted amine and basic byproducts.
-
A wash with a mild base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.
-
If EDC is used as the coupling reagent, the resulting urea byproduct is water-soluble and can be largely removed during the aqueous workup.[4]
-
-
Flash Column Chromatography: This is the most effective method for obtaining highly pure product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used to obtain crystalline material.
III. Data and Visualization
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Bond Formation
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts. | Often inefficient for sterically hindered amines, risk of N-acylurea formation.[1] |
| HATU | Uronium | Highly reactive, low racemization, fast reaction times.[2] | Expensive. |
| HBTU/TBTU | Uronium | Good reactivity, less expensive than HATU. | Byproducts can sometimes be difficult to remove. |
| COMU | Uronium | High reactivity, safer than benzotriazole-based reagents.[3] | Relatively expensive. |
| SOCl₂/Oxalyl Chloride | Acid Halide Formation | Generates highly reactive acid chloride, cost-effective. | Harsh conditions, potential for side reactions with sensitive substrates. |
| BTFFH | Fluoroformamidinium | Forms highly reactive acyl fluoride, excellent for hindered substrates.[1] | Specialized reagent, may not be readily available. |
Diagrams
Figure 1: General Reaction Scheme and Key Challenges
Caption: Key challenges in the synthesis of this compound.
Figure 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
IV. Frequently Asked Questions (FAQs)
-
Q: Can I use a one-pot procedure for this synthesis?
-
A: Yes, most modern amide coupling protocols using reagents like HATU or COMU are one-pot procedures where the carboxylic acid is activated in situ before the addition of the amine. If you are preparing an acid chloride, it is typically a two-step process, but the acid chloride is often used in the next step without isolation.
-
-
Q: How do I know if my carboxylic acid has been successfully activated?
-
A: You can monitor the activation step by TLC or LC-MS. For example, when forming an acid chloride, you will see a new, less polar spot corresponding to the acid chloride and the disappearance of the carboxylic acid spot.
-
-
Q: Is it necessary to protect the pyrrole nitrogen?
-
A: For this specific amide coupling, it is generally not necessary to protect the pyrrole nitrogen. The amide formation at the carboxyl group is much more favorable. However, if you are using very harsh conditions or if subsequent reaction steps require it, an N-Boc protecting group can be installed.
-
-
Q: What is the expected yield for this reaction?
-
A: With an optimized protocol using a potent coupling reagent, yields can range from moderate to good (60-90%). With standard, less potent reagents, yields may be significantly lower (<30%).
-
V. References
Sources
Technical Support Center: Overcoming Solubility Challenges with N-(tert-butyl)-1H-pyrrole-2-carboxamide
Welcome to the technical support center for N-(tert-butyl)-1H-pyrrole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to ensure the successful use of this molecule in your experiments.
Foundational Knowledge: Physicochemical Profile
Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility issues. The molecule's structure, characterized by a pyrrole ring, a carboxamide linker, and a bulky tert-butyl group, dictates its behavior in solution.
Based on its structure, key physicochemical parameters are predicted, which collectively point towards low aqueous solubility.
| Property | Predicted Value/Range | Implication for Aqueous Solubility | Source |
| Molecular Weight | ~166.23 g/mol | Moderate; larger molecules can be harder to solvate. | Inferred from similar structures[1][2] |
| logP (Octanol/Water) | 1.5 - 2.5 | Positive value indicates a preference for non-polar (lipophilic) environments over water, suggesting low water solubility.[3][4] | Predicted[1][2] |
| pKa (Acid Dissociation Constant) | Non-ionizable | The molecule is neutral and lacks readily ionizable groups, meaning its solubility cannot be significantly increased by simple pH adjustment within a biologically relevant range.[4] | Predicted |
| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H), 2 Acceptors (C=O, Pyrrole N) | Limited hydrogen bonding capacity with water contributes to poor solubility. | Calculated |
logP is the logarithm of the partition coefficient between octanol and water, a standard measure of a compound's hydrophobicity.[5] A higher logP value corresponds to lower aqueous solubility.[6]
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face.
Q1: Why is my compound, this compound, not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A: The compound is inherently hydrophobic, as indicated by its predicted positive logP value. Its chemical structure prefers non-polar, organic environments over polar, aqueous ones like PBS or TRIS buffer. This hydrophobicity, combined with a lack of ionizable groups, makes it poorly soluble in water.[7]
Q2: Can I use an organic solvent to make a concentrated stock solution? If so, which one and what are the best practices?
A: Yes, this is the recommended first step. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are excellent choices for creating a high-concentration stock solution (e.g., 10-50 mM).
Best Practices:
-
Purity: Use anhydrous, high-purity solvents to prevent introducing water, which can lower the stock's stability.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider flushing the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening?
A: This is a common phenomenon known as "crashing out." The compound is soluble in the high-concentration organic stock but becomes insoluble when the solvent environment abruptly changes to a highly aqueous one upon dilution. The final concentration of the organic solvent in your buffer is too low to keep the compound dissolved.[8]
Q4: Is it safe to adjust the pH to try and increase solubility?
A: For this compound, pH adjustment is generally not an effective strategy and carries risks. The molecule is a neutral amide and lacks acidic or basic functional groups that would become charged with a pH shift.[4] Furthermore, amides can undergo hydrolysis (breaking of the amide bond) under harsh acidic or basic conditions, especially when combined with heat, which would degrade your compound.[9][10][11]
In-Depth Troubleshooting Guide
When simple dissolution fails, a systematic approach is necessary. This guide provides solutions to common problems.
Problem: Immediate Precipitation Upon Dilution
Your compound "crashes out" of solution the moment you add your organic stock to the aqueous buffer.
Caption: Decision workflow for troubleshooting precipitation.
Solution A: Co-Solvent Optimization
The principle of co-solvency is to reduce the polarity of the water-based solvent system, making it more hospitable for hydrophobic molecules.[12][13]
-
Rationale: By adding a water-miscible organic solvent to your aqueous buffer, you create a solvent mixture with a lower dielectric constant, which can better solvate the compound.[14]
-
Common Co-solvents: Polyethylene Glycol 300/400 (PEG-300/400), Propylene Glycol (PG), Ethanol, Glycerol.
-
Actionable Steps:
-
Prepare several versions of your aqueous buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG-300).
-
Add your concentrated DMSO stock to each co-solvent buffer mixture.
-
Visually inspect for precipitation immediately and after a set time (e.g., 1 hour). Caution: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
Solution B: Surfactant-Mediated Solubilization
Surfactants are molecules with a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration (the Critical Micelle Concentration or CMC), they form structures called micelles that can encapsulate hydrophobic compounds.[15][16][17]
-
Rationale: The hydrophobic core of the micelle provides a favorable environment for this compound, while the hydrophilic exterior allows the entire micelle-drug complex to remain dispersed in the aqueous solution.[18]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Kolliphor® EL (Cremophor® EL).
-
Actionable Steps:
-
Prepare your aqueous buffer containing a low concentration of a surfactant (e.g., 0.1% to 1% Tween® 80).
-
Gently mix to ensure the surfactant is dissolved without excessive foaming.
-
Add your DMSO stock solution to the surfactant-containing buffer. Caution: Surfactants can interfere with certain biological assays or membrane integrity. Always run a vehicle control (buffer + surfactant) to check for effects.
-
Solution C: Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or donut-like structure. This structure features a hydrophobic inner cavity and a hydrophilic exterior.[19][20]
-
Rationale: The hydrophobic this compound molecule can fit inside the cyclodextrin's non-polar cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound.[21]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).
-
Actionable Steps:
-
Dissolve the cyclodextrin (e.g., 2-10% w/v HP-β-CD) in your aqueous buffer first. This may require gentle warming or sonication.
-
Once the cyclodextrin is fully dissolved, add the DMSO stock of your compound.
-
Allow the solution to equilibrate (e.g., stir for 30-60 minutes) to facilitate complex formation.
-
Caption: Hydrophobic drug entering the cyclodextrin cavity.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Preparation: Weigh out 4.16 mg of this compound (MW ~166.23 g/mol ).
-
Dissolution: Add 1.25 mL of anhydrous, high-purity DMSO to the solid compound in a suitable vial.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used if dissolution is slow.
-
Storage: Aliquot into smaller, single-use volumes (e.g., 50 µL) and store at -20°C or below.
Protocol 2: Screening Protocol for Co-Solvent/Excipient Compatibility
This protocol allows for the rapid testing of multiple formulation strategies.
-
Master Plate Setup: In a 96-well plate, prepare your test buffers.
-
Column 1: 200 µL of Aqueous Buffer (e.g., PBS) - Negative Control
-
Column 2: 200 µL of Buffer + 5% PEG-400
-
Column 3: 200 µL of Buffer + 10% PEG-400
-
Column 4: 200 µL of Buffer + 20% Propylene Glycol
-
Column 5: 200 µL of Buffer + 0.5% Tween® 80
-
Column 6: 200 µL of Buffer + 5% HP-β-CD
-
-
Compound Addition: Add 2 µL of your 20 mM DMSO stock solution to each well (this results in a final compound concentration of 200 µM and a final DMSO concentration of 1%).
-
Mixing: Mix the plate gently on an orbital shaker for 5 minutes.
-
Observation & Analysis:
-
Time 0: Immediately inspect the plate against a dark background for any signs of cloudiness or precipitate.
-
Time 1 Hour: Incubate the plate at your experimental temperature (e.g., 37°C) for 1 hour and inspect again.
-
(Optional) Quantitative Analysis: For a more rigorous assessment, centrifuge the plate, take an aliquot of the supernatant, and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
References
-
Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. 15
- Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1–11.
-
Gautam, N., & Singh, R. (2022). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. 16
-
Shinde, P. R., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. 22
-
Li, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. PubMed. 23
-
Patel, M., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. 24
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. 12
-
The important role and application of surfactants in pharmaceutical formulations. (2025). So-Fei. 25
-
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2024). MDPI. 21
-
Solubilization by surfactants: Significance and symbolism. (2025). IntechOpen. 17
-
The role of surfactants in the release of very slightly soluble drugs from tablets. (1981). PubMed. 18
-
Gareth, M. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. 26
-
Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. 20
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). PubMed Central. 27
-
Yalkowsky, S. H., & Rubino, J. T. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. 13
-
Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. 7
-
O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. 9
-
Savla, S. (2014). (Open Access) Approaches to improve solubility of poorly water soluble drugs. SciSpace. 28
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. 10
-
Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. 29
-
Types of Amide Hydrolysis. (n.d.). BYJU'S. 11
-
H. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. 30
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025). ResearchGate. 14
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. (2024). MDPI. 31
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics. 8
-
tert-butyl 1H-pyrrole-2-carboxylate. (n.d.). PubChem.
-
1H-pyrrole-2-carboxamide. (n.d.). PubChem.
-
Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. 3
-
Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PubMed Central. 4
-
An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. (n.d.). Benchchem. 32
-
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. (n.d.). PubChem.
-
Box, K., et al. (2006). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed.
-
N-Boc-pyrrole 98. (n.d.). Sigma-Aldrich.
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed Central.
-
Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org.
Sources
- 1. tert-butyl 1H-pyrrole-2-carboxylate | C9H13NO2 | CID 15458947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. jddt.in [jddt.in]
- 9. researchgate.net [researchgate.net]
- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
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- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
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- 18. The role of surfactants in the release of very slightly soluble drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. touroscholar.touro.edu [touroscholar.touro.edu]
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- 28. (Open Access) Approaches to improve solubility of poorly water soluble drugs (2015) | Sweta Savla | 7 Citations [scispace.com]
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- 30. uregina.ca [uregina.ca]
- 31. mdpi.com [mdpi.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
N-(tert-Butyl)-1H-pyrrole-2-carboxamide stability and degradation pathways
Technical Support Center: N-(tert-Butyl)-1H-pyrrole-2-carboxamide
Welcome to the technical support guide for this compound (CAS: 1228957-04-7). This document is intended for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions and troubleshooting guidance regarding the stability and degradation of this compound. Our protocols are designed to be self-validating, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[1] The pyrrole ring system can be susceptible to slow oxidation and photodegradation over time. For short-term laboratory use, storage at room temperature in a desiccator is acceptable.
When preparing solutions, use anhydrous solvents and prepare them fresh for each experiment if possible. If solutions must be stored, they should be kept at low temperatures (-20°C) and protected from light.
Q2: I'm observing multiple spots on my TLC plate even with a freshly opened bottle. Is this normal?
A2: While our products are shipped with a high degree of purity (typically >95%), minor impurities can form due to atmospheric exposure during handling. The primary suspects are baseline oxidation or hydrolysis.
-
Causality: The pyrrole nucleus is an electron-rich aromatic system, making it susceptible to oxidation, which can lead to colored, more polar byproducts. The amide linkage can also undergo slow hydrolysis if exposed to ambient moisture, especially if acidic or basic dust particles are present.
-
Troubleshooting:
-
Run a control TLC with a freshly prepared solution from the vial.
-
Use a co-spot with the starting material to confirm if the new spots are impurities.
-
If impurities are significant, consider a rapid purification step, such as passing the material through a small plug of silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes), before use.
-
Part 2: Troubleshooting Degradation During Experiments
This section addresses specific degradation pathways you may encounter. Forced degradation studies are a critical tool for understanding a molecule's intrinsic stability.[2][3] The general principles outlined by the International Council for Harmonisation (ICH) guidelines provide a framework for these investigations.[4][5]
Q3: My compound appears to be degrading in my acidic reaction or formulation buffer (pH < 5). What is the likely degradation pathway?
A3: The most probable degradation pathway under acidic conditions is the hydrolysis of the amide bond. While the bulky tert-butyl group offers some steric hindrance, it is not immune to cleavage, especially at elevated temperatures or with strong acids. A secondary, though less common, pathway could be acid-mediated polymerization or degradation of the pyrrole ring itself.
-
Primary Mechanism: Acid-Catalyzed Amide Hydrolysis The amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, forming pyrrole-2-carboxylic acid and tert-butylamine. The tert-butyl group can also be cleaved under strongly acidic conditions to form isobutylene gas.[6][7]
-
Preventative Measures:
-
Maintain the pH of your medium as close to neutral as possible. If acidic conditions are required, use the mildest acid and lowest temperature feasible for your experiment.
-
Use aprotic solvents if the reaction chemistry allows.
-
For formulation work, conduct a pH-rate profile study to identify the pH of maximum stability.
-
Q4: I'm seeing rapid decomposition in a basic aqueous solution (pH > 9). What is happening?
A4: Similar to acidic conditions, the primary degradation route in basic media is hydrolysis of the amide bond. Pyrrole derivatives can also be unstable in strongly alkaline environments.[8]
-
Primary Mechanism: Base-Catalyzed Amide Hydrolysis A hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This is often faster than acid-catalyzed hydrolysis for primary amides. The reaction yields the carboxylate salt of pyrrole-2-carboxylic acid and tert-butylamine.
-
Preventative Measures:
-
Avoid strongly basic conditions (pH > 9). If a basic pH is necessary, use a well-controlled buffer system and the lowest effective temperature.
-
Limit the exposure time of the compound to the basic medium.
-
Q5: My compound is unstable when exposed to air or when using an oxidizing agent like H₂O₂. Why?
A5: The electron-rich pyrrole ring is susceptible to oxidation.[9] This can lead to a variety of degradation products, often colored, which can complicate purification and analysis.
-
Mechanism: Oxidation of the Pyrrole Ring Oxidizing agents can attack the double bonds of the pyrrole ring, leading to the formation of hydroxylated species, epoxides, or complete ring-opening to form dicarbonyl compounds and other fragments.[9] The reaction can be initiated by atmospheric oxygen (auto-oxidation), especially when catalyzed by light or trace metals, or by stronger oxidants like hydrogen peroxide or peroxy acids.[10]
-
Troubleshooting & Prevention:
-
Handle the compound under an inert atmosphere (N₂ or Ar) whenever possible.
-
Use degassed solvents for reactions and formulations.
-
If your process involves an oxidant, add it slowly at a low temperature to control the reaction rate and minimize side reactions.
-
Consider adding antioxidants like BHT or tocopherol to formulations if appropriate for the final application.
-
Q6: I left my samples on the benchtop under ambient light, and they turned yellow/brown. What is the cause?
A6: This is a classic sign of photodegradation. Aromatic and heteroaromatic systems like pyrrole can absorb UV or even visible light, promoting them to an excited state where they can undergo various reactions.[8]
-
Mechanism: Photodegradation Upon absorbing light, the molecule can undergo several processes, including photo-oxidation (if oxygen is present), dimerization, or rearrangement. These reactions often proceed via radical mechanisms, leading to a complex mixture of colored polymeric products. The ICH Q1B guideline provides a standardized approach to assess photostability.[4][5]
-
Preventative Measures:
-
Protect the solid compound and its solutions from light at all times. Use amber vials or wrap containers in aluminum foil.
-
Work in a fume hood with the sash down to minimize exposure to overhead fluorescent lighting.
-
For photostability studies, include a "dark control" sample wrapped in foil to differentiate between thermal and light-induced degradation.[5]
-
Q7: I'm running a high-temperature reaction and notice significant byproduct formation. Is the compound thermally stable?
A7: While many pyrrole derivatives exhibit good thermal stability, high temperatures can promote degradation.[11][12] The specific pathway depends on the conditions (e.g., presence of oxygen, catalysts).
-
Possible Mechanisms: Thermal Degradation
-
Decarboxamidation: At very high temperatures, the amide bond might cleave, potentially leading to fragmentation of the molecule.
-
Ring Decomposition: The pyrrole ring itself can decompose at elevated temperatures, though this typically requires significant energy.[13][14]
-
Accelerated Hydrolysis/Oxidation: More commonly, heat acts as a catalyst, accelerating the other degradation pathways (hydrolysis, oxidation) if water or oxygen is present in the system.[15]
-
-
Troubleshooting:
-
Determine the thermal threshold by running small-scale experiments at different temperatures.
-
Use analytical techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to precisely determine decomposition temperatures.[16]
-
If byproducts are observed, run the reaction under an inert atmosphere to rule out thermo-oxidative degradation.
-
Part 3: Visualizing Degradation & Experimental Workflow
Proposed Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound based on fundamental chemical principles.
Caption: Standard workflow for conducting a forced degradation study.
Part 4: Protocols and Data Tables
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradants. [15] 1. Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% (w/w) Hydrogen Peroxide (H₂O₂)
-
Photostability chamber compliant with ICH Q1B options. [4]* Temperature-controlled oven/water bath.
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in ACN. This will be diluted for each stress condition.
3. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial. Prepare a control and a dark control (for photostability) for each condition where appropriate.
-
Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C. Pull time points at 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at 60°C. Pull time points at 1, 2, 4, and 8 hours (base hydrolysis is often faster).
-
Oxidative Degradation: Dilute with 3% H₂O₂. Store at room temperature, protected from light. Pull time points at 6, 12, 24, and 48 hours.
-
Thermal Degradation: Dilute with a 50:50 ACN:Water mixture. Incubate at 80°C, protected from light. Pull time points at 24, 48, and 72 hours.
-
Photostability: Dilute with a 50:50 ACN:Water mixture. Expose the sample in a chemically inert, transparent container to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [5]A dark control should be placed alongside, wrapped in aluminum foil.
4. Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify any new peaks. Use a Diode Array Detector (DAD) to check for peak purity.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a method. It must be validated to prove it is stability-indicating (i.e., it can separate the parent compound from all significant degradation products).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Stressor | Temperature | Duration (Typical) | Expected Primary Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Amide Cleavage |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Amide Cleavage |
| Oxidation | 3% H₂O₂ | Room Temp | 48 hours | Pyrrole Ring Oxidation/Opening |
| Thermal | 50:50 ACN:H₂O | 80°C | 72 hours | Acceleration of other pathways |
| Photolytic | Light Source | Ambient | Per ICH Q1B | Photo-oxidation, Polymerization |
References
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International.
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
- Pyrrole-2-carboxaldehyde Safety Data Sheet. Thermo Fisher Scientific.
- Pyrrole-2-carboxaldehyde Safety Data Sheet. Fisher Scientific.
- Pyrrole-2-carboxaldehyde Safety Data Sheet. TCI Chemicals.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace.
- Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ResearchGate.
- 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553. PubChem.
- Forced Degradation Studies. MedCrave online.
- Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed.
- Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC.
- One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. PubMed.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.
- N-t-Butyl-1H-pyrrole-2-carboxamide | 1228957-04-7. ChemicalBook.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls. ACS Omega.
- The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Scientific Reports.
- Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. Journal of the American Chemical Society.
Sources
- 1. N-t-Butyl-1H-pyrrole-2-carboxamide | 1228957-04-7 [amp.chemicalbook.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls [frontiersin.org]
- 14. The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrole-2-Carboxamide Derivatives
Welcome to the technical support resource for researchers engaged in the synthesis of pyrrole-2-carboxamide derivatives. This guide is designed to provide practical, experience-driven insights into overcoming common synthetic challenges, moving beyond simple protocols to explain the underlying chemical principles. Pyrrole-2-carboxamides are a vital scaffold in medicinal chemistry and materials science, but their synthesis is often fraught with challenges related to ring formation, amide coupling, and purification.[1][2][3] This center provides troubleshooting guides and FAQs to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and strategic considerations for planning the synthesis of pyrrole-2-carboxamide derivatives.
Q1: What are the primary strategic decisions when planning a pyrrole-2-carboxamide synthesis?
A1: The core strategy hinges on the timing of the amide bond formation relative to the pyrrole ring synthesis. There are two main routes:
-
"Amide-last" approach: First, synthesize a substituted pyrrole-2-carboxylic acid or its ester, then perform the amide coupling in a late stage. This is the most common approach.
-
"Pyrrole-last" approach: Construct the amide bond first, using precursors that can then be cyclized to form the pyrrole ring (e.g., via a Paal-Knorr synthesis with an amine already bearing the carboxamide equivalent).
The choice depends on the stability of the desired substituents to the reaction conditions of either the pyrrole synthesis or the amide coupling. For sensitive or complex amines, the "amide-last" approach is generally preferred.
Q2: My target pyrrole-2-carboxamide is unstable and degrades during workup or purification. What are the common causes?
A2: Pyrrole rings, especially electron-rich ones, can be sensitive to several factors:
-
Acidic Conditions: Pyrroles are prone to polymerization under strongly acidic conditions (pH < 3).[4] Workup procedures should use dilute bicarbonate or phosphate buffers to maintain neutral or slightly basic pH.
-
Oxidation: Unsubstituted or electron-rich pyrroles can be susceptible to oxidation, leading to discoloration (darkening) and byproduct formation.[5] It is advisable to handle these compounds under an inert atmosphere (N₂ or Ar) and use degassed solvents.
-
Light and Heat Sensitivity: Some pyrrole derivatives are sensitive to light and heat.[6] Store purified compounds in amber vials at low temperatures and minimize exposure to direct light during reactions and purification.
Q3: I'm having difficulty obtaining the correct starting materials for my synthesis. Are there common pitfalls?
A3: Yes, the availability and quality of starting materials are critical challenges.[6] For instance, in Paal-Knorr type syntheses, the required 1,4-dicarbonyl compounds may not be commercially available and require separate synthesis.[7] Similarly, some substituted primary amines can be expensive or difficult to source. Always verify the purity of starting materials, as impurities can drastically reduce yields and complicate purification.[6]
Troubleshooting Guide: Pyrrole Ring Synthesis
This section focuses on issues arising during the formation of the core pyrrole heterocycle.
Problem Area: Paal-Knorr Synthesis
The Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with a primary amine, is a robust method for forming N-substituted pyrroles.[4][8] However, challenges with regioselectivity and side reactions are common.
Q4: My Paal-Knorr reaction with an unsymmetrical 1,4-dicarbonyl is yielding an inseparable mixture of regioisomers. How can I control the outcome?
A4: Regioselectivity is governed by the relative electrophilicity and steric accessibility of the two carbonyl groups. The initial nucleophilic attack by the amine is the selectivity-determining step.
Causality: The amine will preferentially attack the carbonyl carbon that is more electrophilic (less electron-rich) and less sterically hindered.
Solutions & Troubleshooting:
-
Electronic Effects: An electron-withdrawing group adjacent to one carbonyl will increase its electrophilicity, directing the initial attack to that position.[4] Conversely, an electron-donating group will deactivate the adjacent carbonyl.
-
Steric Hindrance: A bulky substituent near one carbonyl will sterically shield it, favoring attack at the less hindered carbonyl.[4] This is often the most predictable way to control regioselectivity.
-
pH Control: While the reaction is often conducted under neutral or weakly acidic conditions (e.g., acetic acid catalysis), strongly acidic conditions should be avoided as they can promote the formation of furan byproducts.[4]
Troubleshooting Workflow: Paal-Knorr Regioselectivity
Caption: Decision tree for troubleshooting Paal-Knorr regioselectivity.
Troubleshooting Guide: Amide Bond Formation
Coupling pyrrole-2-carboxylic acid with an amine is a critical step where many syntheses falter, especially with challenging substrates.
Q5: Standard coupling reagents (like DCC/DMAP) are failing to produce my desired pyrrole-2-carboxamide, particularly with an electron-deficient amine. What is the issue and what should I try next?
A5: The low nucleophilicity of electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines makes them poor partners in amide coupling reactions. Standard coupling reagents may not activate the carboxylic acid sufficiently or may lead to side reactions.
Causality: The reaction relies on the nitrogen lone pair of the amine attacking the activated carbonyl carbon of the carboxylic acid. If the nitrogen is not sufficiently nucleophilic, this attack is slow or does not occur, allowing for side reactions like the decomposition of the activated intermediate or racemization.
Solutions & Troubleshooting:
-
Switch to a More Potent Coupling Agent: For challenging couplings, more powerful activating agents are required. Uronium/aminium-based reagents are generally superior.
-
Convert to Acid Chloride: A more reactive intermediate, the acyl chloride, can be formed using reagents like oxalyl chloride or thionyl chloride. This highly electrophilic species will react with even weak nucleophiles. However, this method is less functional-group tolerant.[9][10]
-
Optimize Reaction Conditions: Increasing the temperature (e.g., from room temperature to 40-60 °C) can often drive sluggish reactions to completion. Adding a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is also crucial.
| Coupling Reagent | Class | Strengths | Common Issues & Solutions |
| DCC/EDC | Carbodiimide | Inexpensive, common. | Low yields with hindered/weak amines. Byproduct removal can be difficult. Solution: Use EDC with HOBt to improve efficiency and minimize side reactions.[11] |
| HATU/HBTU | Uronium/Aminium | High reactivity, fast reactions, good for hindered substrates. | More expensive. Can cause racemization in chiral substrates. Solution: Use at low temperatures (0 °C) with a non-nucleophilic base (DIEA). |
| PyBOP | Phosphonium | Excellent for reducing racemization. | Byproducts can be difficult to remove. |
| Oxalyl Chloride | Acid Chloride Former | Forms highly reactive acyl chloride, effective for very weak nucleophiles. | Harsh conditions, low functional group tolerance, generates HCl byproduct requiring a stoichiometric base.[10] |
Troubleshooting Guide: Post-Synthesis Functionalization
Modifying the pyrrole ring after its formation is a common strategy to build molecular complexity.
Q6: I am attempting a direct N-arylation of my pyrrole-2-carboxamide using a copper catalyst, but the yields are consistently low. What factors are most critical for this transformation?
A6: Copper-catalyzed N-arylation (an Ullmann-type coupling) is a powerful tool, but its success is highly dependent on the choice of ligand, base, and solvent. The pyrrole nitrogen is a relatively weak nucleophile, and the carboxamide group can potentially coordinate to the copper center, influencing reactivity.
Causality: The catalytic cycle involves coordination of a ligand to the copper center, oxidative addition of the aryl halide, coordination of the deprotonated pyrrole, and finally, reductive elimination to form the C-N bond. Each of these steps can be a bottleneck.
Solutions & Troubleshooting:
-
Ligand Choice is Key: While some ligand-free systems exist for aryl iodides,[12] most reactions, especially with aryl bromides, require a ligand. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are often highly effective.[13] Pyrrole-2-carboxylic acid itself has even been reported as an effective ligand in related couplings.[14]
-
Base and Solvent System: A strong, non-nucleophilic base is required to deprotonate the pyrrole. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used.[14] Solvents like DMSO or dioxane are often preferred over THF.[14]
-
Aryl Halide Reactivity: The reactivity order is I > Br > Cl. Aryl chlorides are typically very challenging and may require specialized palladium-based catalytic systems instead of copper.[15] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.
Detailed Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is suitable for coupling pyrrole-2-carboxylic acids with a range of primary or secondary amines, including moderately hindered examples.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂), add the pyrrole-2-carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HATU (1.2 eq.).
-
Solvent Addition: Dissolve the solids in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ (to a concentration of approx. 0.1 M).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIEA) (2.5 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess amine and DIEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]
Workflow for Amide Bond Formation
Caption: Step-by-step workflow for a typical HATU-mediated amide coupling.
References
- Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- BIOSYNCE. (2025, June 13). What are the challenges in the synthesis and application of pyrrole? - Blog.
- MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- ResearchGate. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES.
- PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
- ResearchGate. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents.
- PubMed Central. (n.d.). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides.
- ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Shabalin, D. A., Schmidt, E. Y., & Bo, A. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS.
- Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- New Journal of Chemistry (RSC Publishing). (n.d.). Copper-catalyzed N-arylation of pyrroles: an overview.
- ResearchGate. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions.
- PubMed Central. (n.d.). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
- Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. biosynce.com [biosynce.com]
- 7. societachimica.it [societachimica.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting N-(tert-butyl)-1H-pyrrole-2-carboxamide in biological assays
Welcome to the technical support resource for N-(tert-butyl)-1H-pyrrole-2-carboxamide (CAS: 1228957-04-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this and similar pyrrole-carboxamide-based small molecules in biological assays. Our goal is to provide not just solutions, but the underlying rationale to empower you to design robust and reproducible experiments.
Introduction to this compound
This compound belongs to a class of compounds that are of significant interest in medicinal chemistry. The pyrrole-2-carboxamide scaffold is a key pharmacophore in molecules designed to target a range of biological entities, including the Mycobacterial Membrane Protein Large 3 (MmpL3) in tuberculosis, phosphodiesterases (PDEs), and DNA gyrase.[1][2][3] Like many small molecule inhibitors developed through discovery campaigns, its physicochemical properties can present challenges in biological systems, primarily related to solubility and stability.[4] This guide provides a structured approach to troubleshooting these issues.
Section 1: Compound Handling and Solubility Issues
This is the most frequent point of failure for hydrophobic small molecules. Inconsistent results, or an apparent lack of activity, can often be traced back to the compound not being fully available to the biological target.[4]
FAQ 1: My compound is precipitating after dilution into aqueous cell culture medium. What's happening and how can I fix it?
Answer: This is a classic solubility problem. This compound is a hydrophobic molecule. While it dissolves readily in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions like cell culture media is limited.[4][5] When you dilute your DMSO stock into the medium, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
Causality: The high dielectric constant of water cannot maintain the intermolecular forces required to keep the hydrophobic compound dissolved once the percentage of the co-solvent (DMSO) drops significantly.
Troubleshooting Steps:
-
Verify Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts, typically ≤0.5%.[5] However, for compounds with poor solubility, you may need to work at the higher end of this range. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Modify the Dilution Procedure: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, try a serial dilution or an intermediate dilution step. A proven method is to add the compound stock to a tube containing medium while vortexing gently to facilitate rapid mixing and dispersion.[6]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Solubility is often temperature-dependent.
-
Perform a Solubility Assessment: Before conducting your main experiment, determine the practical solubility limit of your compound in your specific cell culture medium.
Protocol: Visual Solubility Assessment
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).
-
In a clear 96-well plate, add your complete cell culture medium to each well.
-
Create a serial dilution of your compound stock directly into the medium. For example, add 2 µL of 20 mM stock to 198 µL of medium for a 200 µM final concentration (in 1% DMSO). Serially dilute from there.
-
Include a vehicle control (e.g., 2 µL of DMSO in 198 µL of medium).
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) against a dark background. A light microscope can also be used for inspection. The highest concentration that remains clear is your working upper limit for that medium.
FAQ 2: What is the best practice for preparing and storing stock solutions to ensure consistency?
Answer: The integrity of your stock solution is paramount for reproducible data.
Recommendations:
-
Solvent Choice: Use high-purity, anhydrous DMSO.[7] Water contamination in DMSO can lead to compound degradation over time, especially during freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] The compound is listed as stable under recommended storage conditions but may be air-sensitive.[8]
-
Concentration: Prepare a high-concentration primary stock (e.g., 10-20 mM). This minimizes the volume of DMSO added to your assay, reducing potential solvent toxicity.
-
Handling: Before each use, allow the aliquot to completely thaw and equilibrate to room temperature.[7] Vortex the vial gently to ensure the solution is homogeneous before pipetting.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Prevents hydrolysis and degradation.[4] |
| Stock Conc. | 10-20 mM | Minimizes final DMSO % in assays. |
| Storage Temp. | -20°C or -80°C | Ensures long-term stability. |
| Aliquoting | Small, single-use volumes | Avoids repeated freeze-thaw cycles.[4] |
| Pre-use | Thaw completely, equilibrate to RT, vortex | Ensures homogeneity of the solution.[7] |
Section 2: Assay Performance and Data Interpretation
If you've confirmed your compound is soluble, the next step is to troubleshoot the assay itself.
FAQ 3: I'm not seeing any biological activity. Does this mean the compound is inactive against my target?
Answer: Not necessarily. A lack of activity can stem from multiple sources beyond the compound's intrinsic potency. It's crucial to rule out experimental artifacts before concluding a compound is inactive.
Causality: The discrepancy between expected and observed activity can arise from poor cell permeability, compound degradation in the assay medium, or insufficient concentration at the target site. This is a common challenge when moving from biochemical to cell-based assays.[9][10]
Workflow: Troubleshooting Lack of Activity
Caption: Decision tree for troubleshooting no activity.
Key Considerations:
-
Concentration Range: Are you testing a wide enough range of concentrations? For novel compounds, a broad screen from low nanomolar to high micromolar (e.g., 1 nM to 50 µM) is advisable.
-
Compound Stability: Pyrrole-carboxamides can be susceptible to metabolic degradation.[1] If your assay involves long incubation times (e.g., >24 hours), the compound may be degraded by cellular enzymes. Consider performing a time-course experiment or quantifying the compound concentration post-incubation via LC-MS if possible.
-
Cell Permeability: If you are transitioning from a biochemical (enzyme) assay to a cell-based assay, a lack of activity could indicate poor membrane permeability.[10] The bulky tert-butyl group may influence this property.
FAQ 4: I'm observing a high background signal or my dose-response curve is irregular. Could the compound be interfering with the assay?
Answer: Yes, this is a significant possibility. Small molecules can interfere with assay technologies, particularly those based on fluorescence, luminescence, or absorbance, leading to false positives or negatives.[10]
Causality: The compound may be intrinsically fluorescent at the assay wavelengths, it could be a quencher, or it could inhibit the reporter enzyme (e.g., luciferase, alkaline phosphatase). Aggregation of the compound at high concentrations can also lead to non-specific inhibition.[4]
Protocol: Assay Interference Check
This protocol is essential for validating your results and should be run in parallel with your main experiment.
-
Prepare Assay Plates: Use the same plate type and reagents as your primary assay.
-
Create Two Conditions:
-
"No Target" Control: Set up wells containing all assay components (medium, buffer, detection reagents) except for the biological target (e.g., no cells, no enzyme).
-
"No Substrate" Control (for enzyme assays): If applicable, set up wells with cells/enzyme but without the substrate for the reporter enzyme.
-
-
Add Compound: Add this compound to these control wells across the same concentration range used in your main experiment.
-
Incubate and Read: Follow the same incubation and reading procedure as your main assay.
-
Analyze:
-
Any signal in the "No Target" wells that correlates with compound concentration indicates direct interference (e.g., auto-fluorescence).
-
A decrease in signal in control wells containing a reporter enzyme (e.g., a luciferase-based viability assay) suggests the compound is directly inhibiting the reporter.
-
Visualization: The Concept of Assay Interference
Caption: Differentiating true biological signal from assay interference.
Section 3: Managing Cytotoxicity
It is critical to distinguish between specific, on-target activity and non-specific effects caused by general cellular toxicity.
FAQ 5: I'm seeing significant cell death. How do I know if this is the intended mechanism or just general toxicity?
Answer: This is a crucial question in drug discovery. The goal is to find compounds that affect a specific pathway, not those that are broadly toxic. You must run a cytotoxicity assay in parallel with your functional assay.
Causality: All compounds will be toxic at a high enough concentration. The key is the therapeutic window or, in an experimental context, the "activity window." A promising compound will show activity in your functional assay at concentrations well below those that induce significant cytotoxicity.
Troubleshooting Steps:
-
Run Orthogonal Viability Assays: Use at least two different methods to measure cell viability. For example, pair a metabolic assay (like MTT or PrestoBlue™) with a membrane integrity assay (like Trypan Blue exclusion or a live/dead stain). This ensures your results are not an artifact of a single detection method.
-
Determine the TC50: Calculate the Toxic Concentration 50 (TC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Compare TC50 to EC50/IC50: Compare your TC50 value to the EC50 (Effective Concentration 50) or IC50 (Inhibitory Concentration 50) from your functional assay.
-
Good Result: TC50 >> EC50/IC50 (e.g., at least a 10-fold difference). This indicates a window where you can observe the specific biological effect without confounding toxicity.
-
Problematic Result: TC50 ≈ EC50/IC50. This suggests the "activity" you are seeing in your functional assay is likely just a consequence of the cells dying.
-
Protocol: Parallel Cytotoxicity and Functional Assays
-
Plate Cells: Seed cells in two identical plates (e.g., 96-well). Plate 1 will be for your functional assay, and Plate 2 will be for the cytotoxicity assay.
-
Compound Treatment: Treat both plates with an identical serial dilution of this compound. Include vehicle controls.
-
Incubation: Incubate both plates for the same duration required for your functional assay.
-
Assay Readout:
-
On Plate 1, perform your functional assay (e.g., measure protein expression, pathway activation, etc.).
-
On Plate 2, perform a cytotoxicity assay (e.g., add CellTiter-Glo® to measure ATP levels, an indicator of metabolic activity).
-
-
Data Analysis: Plot the dose-response curves for both the functional and cytotoxicity assays on the same graph to visualize the activity window.
References
-
Zhang, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Baykov, A. (n.d.). The Problems with the Cells Based Assays. SciTechnol. [Link]
-
PharmiWeb.com. (2024-04-22). Challenges in Small Molecule Targeted Drug Development. [Link]
-
Various Authors. (2013-11-28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Al-Gharabli, S., et al. (2015). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Chen, Y., et al. (2025). Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. Bioorganic Chemistry. [Link]
-
Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Kandeel, M., et al. (2025). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]
-
Di Miceli, M., et al. (2012). MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212. Antimicrobial Agents and Chemotherapy. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Tomasic, T., et al. (2017). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Markossian, S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 8. fishersci.com [fishersci.com]
- 9. scitechnol.com [scitechnol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-(tert-butyl)-1H-pyrrole-2-carboxamide
Welcome to the technical support guide for the synthesis of N-(tert-butyl)-1H-pyrrole-2-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during this specific amide coupling. My goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern the success—or failure—of this reaction, empowering you to diagnose and resolve issues effectively in your own laboratory work.
The coupling of 1H-pyrrole-2-carboxylic acid with tert-butylamine presents a unique set of challenges. While it appears to be a standard amide bond formation, the electron-rich nature of the pyrrole ring and the significant steric hindrance of the tert-butylamine nucleophile create a landscape ripe for competing side reactions. This guide provides field-proven insights to navigate these challenges.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the probable cause, explains the chemical reasoning, and offers validated solutions.
Q1: My reaction mixture is turning dark brown or black, and a tar-like substance is forming. What is happening?
Probable Cause: You are observing acid-catalyzed polymerization of the pyrrole ring. This is one of the most common failure modes when working with unprotected, electron-rich pyrroles.
Scientific Explanation: The pyrrole ring is highly susceptible to acidic conditions. Even the mild acidity of the carboxylic acid starting material or acidic byproducts from certain coupling reagents can be sufficient to trigger this side reaction.[1] The reaction is initiated by the protonation of the pyrrole ring, which disrupts its aromaticity and makes it highly electrophilic.[2] This activated pyrrole is then attacked by a neutral, electron-rich pyrrole molecule, starting a chain reaction that results in the formation of insoluble, dark-colored polypyrrole sludge.[1][2][3]
Actionable Solutions:
-
Strict pH Control: Ensure your reaction is run under neutral or slightly basic conditions. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to scavenge any acid present or generated in situ.
-
Temperature Management: If you must use conditions that could be acidic, lower the reaction temperature significantly (e.g., to 0 °C or -20 °C) before adding any potentially acidic reagents.[2] Add reagents slowly to prevent localized "hot spots" of high acid concentration.
-
Protect the Pyrrole Nitrogen: The most robust solution is to install an electron-withdrawing protecting group on the pyrrole nitrogen.[2] A tosyl (Ts) or a Boc group can reduce the electron density of the ring, making it far less susceptible to protonation and subsequent polymerization.[2][4][5] However, be aware that a Boc group is acid-labile and would not be suitable if the subsequent reaction steps require strong acid.[2]
Q2: The reaction is very slow or stalls, with significant unreacted starting materials. How can I improve the conversion?
Probable Cause: This issue is most likely due to the steric hindrance of the tert-butylamine nucleophile, and potentially the low nucleophilicity of the amine.
Scientific Explanation: The bulky tert-butyl group physically obstructs the nitrogen's lone pair, making it a poor nucleophile and hindering its approach to the activated carboxylic acid intermediate.[6] Standard coupling conditions that work well for primary amines like butylamine may fail or be exceedingly slow here.
Actionable Solutions:
-
Change the Activation Strategy: Convert the carboxylic acid to a more reactive intermediate. While standard carbodiimide activation might be too slow, forming an acyl fluoride is an excellent strategy for coupling with hindered amines.
-
Elevate the Temperature: For thermally stable substrates, increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor carefully for decomposition or polymerization.
-
Use a More Potent Coupling Reagent: Switch from standard EDC/DCC to a more powerful uronium or phosphonium salt reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents generate highly reactive activated esters that can better overcome the steric challenge.[7]
Caption: Main vs. side reaction pathways with carbodiimides.
Frequently Asked Questions (FAQs)
Q1: What are the optimal coupling reagents for this specific transformation?
The ideal coupling reagent for this synthesis must be potent enough to overcome the steric hindrance of tert-butylamine while being mild enough to avoid causing polymerization of the pyrrole ring.
| Reagent Class | Examples | Pros for This Synthesis | Cons for This Synthesis |
| Carbodiimides | EDC, DIC | Inexpensive, readily available. Byproducts can be water-soluble (EDC) or organic-soluble (DIC). [8][9] | Can lead to N-acylurea formation with hindered amines. [10]May not be reactive enough, leading to slow reactions. |
| Uronium/Aminium | HATU, HBTU | Highly reactive, very effective for hindered substrates. [7]Generally fast reaction times. | More expensive. Byproducts can sometimes complicate purification. |
| Phosphonium | PyBOP | Similar to uronium salts in reactivity and effectiveness for difficult couplings. | More expensive than carbodiimides. |
| Anhydrides | T3P® | Byproducts are water-soluble and easily removed. [11]Less prone to racemization (not an issue here, but a general benefit). [11][12] | Requires a base, which must be chosen carefully to avoid side reactions. |
Recommendation: For initial attempts, EDC in combination with OxymaPure is a cost-effective and often successful choice. If yields are low or the reaction is slow, switching to HATU is the recommended next step.
Q2: What are the best practices for reaction setup and workup?
-
Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which can hydrolyze activated intermediates and reduce yield. [6]* Solvent: Use anhydrous polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). DMF is often a good choice as it can help dissolve all components and drive the reaction forward.
-
Order of Addition: A common and effective procedure is to dissolve the carboxylic acid, the additive (e.g., HOBt), and the base (e.g., DIPEA) in the solvent first. Then, add the coupling reagent (e.g., EDC) and stir for 15-30 minutes at 0 °C to pre-activate the acid. Finally, add the tert-butylamine and allow the reaction to warm to room temperature.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl. [6] 2. Extract the product into an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or citric acid) to remove excess amine and base, then a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine. [6] 4. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Experimental Protocols
Protocol 1: Synthesis using EDC and OxymaPure
This protocol is a reliable starting point for the synthesis.
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1H-pyrrole-2-carboxylic acid (1.0 equiv.), OxymaPure (1.2 equiv.), and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) and stir for 5 minutes.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes for pre-activation.
-
Add tert-butylamine (1.1 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup as described in the FAQ section.
Protocol 2: Alternative Synthesis for Hindered Substrates via Acyl Fluoride
This protocol is recommended if Protocol 1 fails due to steric hindrance.
-
In Situ Generation of Acyl Fluoride:
-
To a flame-dried flask under an inert atmosphere, dissolve 1H-pyrrole-2-carboxylic acid (1.0 equiv.) in anhydrous DCM.
-
Add a fluorinating agent such as Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or cyanuric fluoride (1.1 equiv.).
-
Add a non-nucleophilic base like DIPEA (2.0 equiv.).
-
Stir the mixture at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (monitor by TLC or by quenching a small aliquot with methanol and checking for methyl ester formation by LC-MS).
-
-
Amide Formation:
-
In a separate flask, dissolve tert-butylamine (1.5 equiv.) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Proceed with the standard aqueous workup.
-
References
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
- Preventing polymerization of pyrrole compounds under acidic conditions. Benchchem.
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate.
- Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. American Chemical Society.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
- Troubleshooting low yield in Acetyl-PHF6QV amide solid-phase synthesis. Benchchem.
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Available at: [Link]
-
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Available at: [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC - NIH. Available at: [Link]
-
Pyrrole Protection. ResearchGate. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. interchim.fr [interchim.fr]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Protocols for N-(tert-butyl)-1H-pyrrole-2-carboxamide Functionalization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the functionalization of N-(tert-butyl)-1H-pyrrole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The this compound core is a valuable building block in medicinal chemistry, appearing in compounds targeting a range of biological targets.[1] However, the electron-rich nature of the pyrrole ring, combined with multiple potential reaction sites (N1, C3, C4, C5), presents unique challenges in achieving regioselective functionalization while avoiding common pitfalls like polymerization.[2][3]
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing the specific issues you are likely to encounter.
Section 1: Troubleshooting & FAQs for Core Functionalization Reactions
Directed ortho-Metalation (DoM) for C3-Functionalization
The carboxamide moiety is a powerful directed metalation group (DMG), enabling selective deprotonation at the adjacent C3 position.[4][5] This strategy provides a reliable entry point for introducing a wide array of electrophiles.
Q1: My directed lithiation at C3 is giving low or no yield. What are the most common culprits?
A1: Low yields in DoM reactions on this substrate are typically traced back to four critical areas: base selection, reaction conditions, moisture, and electrophile reactivity.
-
Insufficient Deprotonation: The acidity of the C3 proton is enhanced by the coordinating effect of the amide DMG, but it still requires a strong, non-nucleophilic base.[6]
-
Insight: While n-BuLi is common, it can sometimes act as a nucleophile. For this substrate, sec-BuLi or tert-BuLi are often more effective due to their increased basicity and steric bulk, which minimizes nucleophilic addition to the amide.[7] Using an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the effective basicity and accelerating deprotonation.[8]
-
-
Temperature Control: Lithiation must be conducted at low temperatures (typically -78 °C) to prevent side reactions, such as the anionic Fries rearrangement, and to ensure the stability of the lithiated intermediate.[7] Allowing the reaction to warm prematurely is a frequent cause of failure.
-
Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame- or oven-dried, solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF), and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).
-
Electrophile Addition: The electrophile must be added at low temperature to the pre-formed aryllithium species. Adding the organolithium to a mixture of the substrate and electrophile will fail. Ensure your electrophile is also anhydrous.
Q2: I'm observing an unexpected side product where the tert-butyl group has seemingly migrated. What is happening?
A2: You are likely observing a product from an anionic Fries rearrangement . This is a known side reaction for ortho-lithiated carbamates and amides, especially if the reaction is allowed to warm from -78 °C.[7] The lithiated intermediate can rearrange to form a more stable phenoxide-like species, which upon workup gives a rearranged product. To mitigate this, maintain strict temperature control at -78 °C throughout the lithiation and electrophile quench steps.
Palladium-Catalyzed C-H Arylation for C5/C4-Functionalization
Direct C-H activation is a powerful, atom-economical method for functionalizing the pyrrole ring, typically favoring the most electron-rich C5 and C2 positions. Since C2 is blocked, this method provides access to C5- and, to a lesser extent, C4-functionalized products.
Q3: My Pd-catalyzed C-H arylation is sluggish and gives a complex mixture of products. Where should I start troubleshooting?
A3: The success of a Pd-catalyzed cross-coupling reaction hinges on the efficient generation and maintenance of the active Pd(0) catalyst.[9] Failure often stems from catalyst deactivation, improper ligand choice, or suboptimal reaction parameters.
-
Catalyst and Pre-catalyst: Ensure you are using a reliable palladium source. While Pd(OAc)₂ is common, modern pre-catalysts like the Buchwald G3 palladacycles are often more reliable as they facilitate clean and efficient generation of the active Pd(0) species.[9] The key is to ensure the Pd(II) pre-catalyst is effectively reduced to Pd(0) in situ.
-
Ligand Selection: The ligand is critical. It stabilizes the Pd center, facilitates oxidative addition, and influences regioselectivity. For electron-rich heterocycles like pyrrole, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.
-
Base and Solvent: The choice of base is crucial. Weakly coordinating bases like K₂CO₃ or Cs₂CO₃ are often preferred. The solvent must be anhydrous and deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Regioselectivity (C5 vs. C4): C-H arylation of N-H pyrroles typically favors the C5 position due to electronic effects. Achieving high selectivity for the C4 position is more challenging and often requires specialized catalysts or directing group strategies that override the intrinsic reactivity of the pyrrole ring.[10]
Q4: Can I use Suzuki or Stille coupling instead of direct C-H activation?
A4: Absolutely. If you first halogenate the pyrrole ring (e.g., at C5 using NBS or NIS), you can then perform a standard Suzuki-Miyaura or Stille cross-coupling reaction.[11][12] This two-step approach can sometimes provide cleaner results and more reliable regioselectivity than direct C-H activation, albeit with lower overall atom economy.
N-H Functionalization at the N1 Position
Alkylation or arylation of the pyrrole nitrogen is a fundamental transformation.
Q5: My N-alkylation reaction is incomplete, even after extended reaction times. How can I improve the conversion?
A5: Incomplete N-alkylation is usually due to an insufficiently strong base or unfavorable reaction kinetics.
-
Base Strength: The pyrrole N-H is weakly acidic (pKa ≈ 17). While a base like K₂CO₃ in DMF can work for reactive alkylating agents (e.g., benzyl bromide, methyl iodide), less reactive electrophiles require a stronger base to fully deprotonate the pyrrole nitrogen.[13] Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions by solvating the cation of the base and leaving a "naked" anion, increasing its nucleophilicity.
-
Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the reaction rate, but should be done cautiously to avoid side reactions.
Section 2: Data & Protocols
Table 1: Recommended Starting Conditions for Functionalization
| Target Position | Reaction Type | Recommended Base | Solvent | Temp (°C) | Typical Electrophile / Coupling Partner | Key Considerations |
| C3 | Directed ortho-Metalation | sec-BuLi (1.1 eq) | THF | -78 | I₂, MeI, TMSCl, Aldehydes | Strictly anhydrous; maintain low temp.[7][8] |
| C5 | Pd-Catalyzed C-H Arylation | K₂CO₃ (2.0 eq) | 1,4-Dioxane or Toluene | 80-110 | Aryl Bromides/Iodides | Use bulky phosphine ligand; degas solvent.[10][14] |
| N1 | N-Alkylation | NaH (1.2 eq) | THF or DMF | 0 to 25 | Alkyl Halides (e.g., MeI, BnBr) | Add alkylating agent slowly at 0 °C.[13] |
| C5/C4 | Electrophilic Halogenation | NBS or NIS (1.05 eq) | THF or CH₂Cl₂ | 0 to 25 | N/A | Protect from light; reaction is often fast. |
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical path for diagnosing common issues in functionalization reactions.
Caption: Troubleshooting Decision Tree for Functionalization Reactions.
Diagram 2: Mechanism of Directed ortho-Metalation (DoM)
This diagram illustrates the key steps in the C3-lithiation of this compound.
Caption: Key steps of the Directed ortho-Metalation mechanism.
Section 3: Step-by-Step Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
Protocol 1: C3-Iodination via Directed ortho-Metalation
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagents: Allow the flask to cool to room temperature under a positive pressure of inert gas. Add this compound (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M).
-
Lithiated: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (1.1 equiv, as a solution in cyclohexane) dropwise via syringe over 10 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Quench: Prepare a solution of iodine (I₂) (1.2 equiv) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warm-up & Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of Na₂S₂O₃ to consume excess iodine, followed by water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-(tert-butyl)-3-iodo-1H-pyrrole-2-carboxamide.
Protocol 2: Palladium-Catalyzed C5-Arylation (Suzuki-Miyaura Coupling)
This protocol assumes prior C5-bromination of the starting material.
-
Setup: To an oven-dried Schlenk flask, add C5-bromo-N-(tert-butyl)-1H-pyrrole-2-carboxamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and a suitable ligand if required.
-
Solvent: Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. Retrieved from [Link]
-
Laha, J. K., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1134-1188. [Link]
-
Yamaguchi, J., et al. (2012). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society, 134(4), 2016–2019. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. PubMed. [Link]
-
ResearchGate. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Google Patents. (1996). Purification of crude pyrroles - US5502213A.
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?. Retrieved from [Link]
-
ChemistryViews. (2015). Catalytic C–H Activation of Indoles and Pyrroles. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Ackermann, L., et al. (2023). Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. Precision Chemistry, 1(7), 423–430. [Link]
-
Royal Society of Chemistry. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Chemical Science, 12(21), 7246-7264. [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Wang, F., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 63(6), 2949–2963. [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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SlideShare. (n.d.). Pyrrole-Intro-Structure-Reactivity-Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. Retrieved from [Link]
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Taylor & Francis Online. (2010). Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(13), 1662-1670. [Link]
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National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]
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ResearchGate. (2021). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Retrieved from [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1872–1883. [Link]
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Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
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ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]
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Herath, A., & Cosford, N. D. P. (2010). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
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Liu, C., et al. (2014). N-Functionalization of 1,2-Azaborines. Organic Letters, 16(24), 6484–6487. [Link]
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Technical Support Center: Enhancing the Cell Permeability of N-(tert-butyl)-1H-pyrrole-2-carboxamide
Welcome to the technical support center for N-(tert-butyl)-1H-pyrrole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming cell permeability challenges with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Introduction
This compound is a small molecule of interest in various research fields. However, like many small molecules, its efficacy in cell-based assays can be limited by its ability to cross the cell membrane. This guide provides a comprehensive overview of strategies to assess and enhance its cell permeability, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the physicochemical properties of a compound is the first step in assessing its potential for cell permeability. For this compound, the key properties are:
| Property | Value | Source |
| Molecular Formula | C9H14N2O | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
Q2: How do these properties relate to cell permeability according to Lipinski's Rule of Five?
A2: Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability, which is often related to cell permeability.[2][3][4] The rules are:
-
Molecular weight < 500 Daltons: this compound (166.22 Da) adheres to this rule.[1]
-
LogP < 5: This indicates a balance between lipid and water solubility. While the exact logP is not provided, the structure suggests it is likely within an acceptable range.
-
No more than 5 hydrogen bond donors: The compound has one hydrogen bond donor (the N-H of the pyrrole).
-
No more than 10 hydrogen bond acceptors: The compound has two hydrogen bond acceptors (the carbonyl oxygen and the pyrrole nitrogen).
Based on these rules, this compound does not violate any of Lipinski's rules, suggesting it has a reasonable potential for passive diffusion across cell membranes.[4][5] However, these are just guidelines, and experimental validation is crucial.[6]
Q3: What are the common methods to assess cell permeability experimentally?
A3: Several in vitro methods are commonly used to determine a compound's cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[7][8] It is a good first screen for passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[9][10][11] This model can assess both passive diffusion and active transport, including efflux.[10]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells and is also used to study permeability and drug transport.
Comparing the results from PAMPA and Caco-2 assays can provide valuable insights into the mechanism of transport.[7][9]
Troubleshooting Guide for Permeability Assays
This section addresses common issues encountered during the experimental assessment of this compound's cell permeability.
Scenario 1: Low permeability observed in the PAMPA assay.
-
Question: My compound shows low permeability in the PAMPA assay. What does this indicate and what should I do next?
-
Answer: Low permeability in the PAMPA assay suggests that the compound has poor passive diffusion across a lipid bilayer.[8] This is likely due to its intrinsic physicochemical properties, such as a higher than optimal polarity for passive transport.
-
Next Steps:
-
Confirm Compound Integrity: Ensure the compound is stable in the assay buffer and has not precipitated.
-
Proceed to Cell-Based Assays: Even with low passive diffusion, the compound might be a substrate for cellular uptake transporters. Therefore, it is recommended to perform a Caco-2 assay to investigate active transport mechanisms.[10]
-
-
Scenario 2: High permeability in PAMPA but low permeability in the Caco-2 assay (apical to basolateral direction).
-
Question: My compound is permeable in the PAMPA assay, but shows poor permeability in the Caco-2 assay. What could be the reason?
-
Answer: This discrepancy is a strong indicator of active efflux.[12] The Caco-2 cells express efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, resulting in low net transport from the apical (top) to the basolateral (bottom) side.[10]
-
Next Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A high efflux ratio (Papp B-A / Papp A-B > 2) confirms the involvement of active efflux.[10]
-
Use Efflux Pump Inhibitors: Repeat the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in A-to-B permeability will confirm that your compound is a substrate for that specific transporter.[12]
-
-
Scenario 3: Low permeability in both PAMPA and Caco-2 assays with a low efflux ratio.
-
Question: My compound has low permeability in both assays, and the efflux ratio in the Caco-2 assay is low. What is the primary issue?
-
Answer: This suggests that the main problem is poor passive diffusion, and the compound is not significantly affected by efflux.[12] The intrinsic properties of the molecule are likely the primary barrier to its cellular uptake.
-
Next Steps:
-
Focus on Permeability Enhancement Strategies: The following section details several strategies to improve the cell permeability of your compound.
-
-
Strategies for Enhancing Cell Permeability
If experimental data confirms poor cell permeability, several strategies can be employed to improve the intracellular delivery of this compound.
Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[13][14] This approach can be used to mask polar functional groups, thereby increasing lipophilicity and enhancing cell permeability.[15][]
-
Rationale for this compound: The N-H of the pyrrole ring is a potential site for modification. Attaching a lipophilic, cleavable moiety at this position could improve membrane translocation.
-
Workflow for Prodrug Development:
Caption: Workflow for prodrug development.
Formulation Strategies: Nanoparticle-Based Delivery
Encapsulating the compound in nanoparticles can improve its solubility and facilitate its transport across the cell membrane.[17][18] This is particularly useful for hydrophobic or poorly permeable compounds.[19][20]
-
Types of Nanoparticles:
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to encapsulate hydrophobic drugs, protecting them from degradation and enhancing their uptake.[19][21]
-
Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These systems are composed of lipids that can fuse with the cell membrane, delivering the encapsulated compound directly into the cytoplasm.[22][23]
-
-
Experimental Protocol: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Dissolve Compound and Polymer: Dissolve a known amount of this compound and PLGA in a suitable organic solvent (e.g., ethyl acetate).[21]
-
Form Emulsion: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using high-speed homogenization or sonication.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant, and then lyophilize for storage.
-
Characterization: Characterize the nanoparticles for size, surface charge, and encapsulation efficiency.
-
Structural Modification
Systematic chemical modifications to the core structure of this compound can be explored to improve its permeability.
-
Rationale: The goal is to increase lipophilicity or reduce the polar surface area without compromising the compound's biological activity.[24]
-
Potential Modifications:
-
Alkylation of the Pyrrole Nitrogen: Similar to the prodrug approach, but with a non-cleavable group. This would remove a hydrogen bond donor.[25]
-
Modification of the tert-butyl Group: Replacing the tert-butyl group with other alkyl or aryl groups could modulate lipophilicity.
-
Substitution on the Pyrrole Ring: Adding small, non-polar substituents to the pyrrole ring could enhance its membrane partitioning.
-
-
Logical Flow for Structural Modification:
Caption: Strategy for structural modification.
Conclusion
Enhancing the cell permeability of this compound is a critical step in realizing its full potential in cell-based research. By systematically evaluating its permeability using assays like PAMPA and Caco-2, and then applying targeted strategies such as prodrug design, nanoparticle formulation, or structural modification, researchers can overcome the challenges of poor membrane transport. This guide provides a framework for troubleshooting common issues and implementing effective solutions to improve the intracellular delivery and, ultimately, the biological efficacy of this compound.
References
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- Gres, M. C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
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- Wikipedia. (n.d.). Nanoparticle drug delivery.
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- Wang, Y., et al. (2019). Bioinspired Core-Shell Nanoparticles for Hydrophobic Drug Delivery. PubMed.
- University of Strathclyde. (n.d.). PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug.
- Lin, T. Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
- Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed.
- ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
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- Pharma Excipients. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes.
- AZoLifeSciences. (2022). What is Lipinski's Rule of 5?.
- Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- PharmaInformatic. (n.d.). Lipinski´s Rule of 5.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Wikipedia. (n.d.). Lipinski's rule of five.
- Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays.
- Jacobson, M. P., et al. (2012). Predicting and improving the membrane permeability of peptidic small molecules. PubMed.
- Jacobson, M. P., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Publications.
- Takeda, S. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed.
- NIH. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- Advanced ChemBlocks. (n.d.). N-tert-butyl-1H-pyrrole-2-carboxamide.
- ResearchGate. (n.d.). Benzamide and carboxamide prodrugs of PC190723.
- SciSpace. (1987). (Open Access) Prodrugs as drug delivery systems. 74. Facile hydrolysis of N-(acyloxymethyl)amide derivatives and implications for the design of prodrugs of NH-acidic compounds and of carboxylic acids. (1986) | Bundgaard H.
- PubChem. (n.d.). tert-butyl 1H-pyrrole-2-carboxylate | C9H13NO2 | CID 15458947.
- ResearchGate. (2015). Looking to make a carboxamide prodrug?.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of 3-Phenoxycyclopentanamine.
- BOC Sciences. (2023). Prodrug Activation Strategies.
- PubChem. (n.d.). 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
- NIH. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
- Chem-Impex. (n.d.). N-Boc-pyrrole.
- ACS Publications. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters.
- PubChem. (n.d.). tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | C10H13NO3 | CID 5057005.
- PubMed. (n.d.). Investigation of the relative cellular permeability of DNA-binding pyrrole-imidazole polyamides.
- NIH. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
- PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides.
- PubMed. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
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Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrrole-2-Carboxamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of pyrrole-2-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The presence of the C2-carboxamide group introduces specific electronic considerations that influence the reactivity of the pyrrole nitrogen. This document provides in-depth, experience-driven advice to help you navigate common challenges and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the N-alkylation of pyrrole-2-carboxamides.
Q1: My N-alkylation reaction is showing low to no conversion. What are the most likely causes?
Low conversion is typically traced back to one of three factors: insufficient deprotonation, poor solubility of reactants, or low reactivity of the alkylating agent. The electron-withdrawing nature of the C2-carboxamide acidifies the N-H proton, making it easier to deprotonate than unsubstituted pyrrole; however, a sufficiently strong base is still critical. Polar aprotic solvents like DMF or DMSO are often required to dissolve the resulting pyrrolide salt.
Q2: How do I choose the right base and solvent combination?
The choice is interdependent. For moderately reactive alkyl halides, a combination of potassium carbonate (K₂CO₃) in DMF is a robust starting point that often provides good yields.[1] For less reactive alkylating agents or more sterically hindered substrates, a stronger base like sodium hydride (NaH) in THF or DMF is necessary to ensure complete deprotonation. The key is to use a solvent that fully dissolves the pyrrolide salt intermediate, thereby maximizing the availability of the nucleophile.[1][2]
Q3: I am observing significant C-alkylation. How can I improve N-selectivity?
C-alkylation arises from the ambident nature of the pyrrolide anion. To favor N-alkylation, you must promote the formation of a "free" or solvent-separated anion. This is achieved by:
-
Using polar aprotic solvents: Solvents like DMF and DMSO are highly effective at solvating the cation (e.g., K⁺, Na⁺), leaving a more reactive and accessible nitrogen nucleophile.[2][3]
-
Choosing the right counter-ion: More ionic nitrogen-metal bonds, such as those with potassium (K⁺) or sodium (Na⁺), favor N-alkylation over more covalent bonds like those with magnesium (Mg²⁺).[4][5]
Q4: My starting pyrrole-2-carboxamide is not soluble in the reaction solvent. What can I do?
Poor solubility is a common hurdle.
-
First, consider switching to a more polar solvent like DMF, DMSO, or NMP.[3]
-
If the starting material remains insoluble, you can sometimes add it portion-wise after the base and alkylating agent are already in the solvent.
-
Gentle heating can improve solubility, but this should be monitored closely to prevent decomposition.
Q5: My crude reaction mixture shows multiple spots on TLC/LC-MS. What are the likely side products?
Besides unreacted starting material and the desired N-alkylated product, common side products include:
-
C-alkylated isomers: Primarily alkylation at the C3 or C5 positions.
-
O-alkylated amide: A less common side product arising from the tautomeric form of the carboxamide.
-
Products of decomposition: Pyrroles can be unstable, especially under strongly acidic or basic conditions at elevated temperatures.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving specific experimental issues.
Problem 1: Low or No Conversion of Starting Material
This is the most frequent issue. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting flowchart for low reaction conversion.
Problem 2: Poor Regioselectivity (C-Alkylation vs. N-Alkylation)
The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or a ring carbon. The carboxamide group at C2 directs C-alkylation primarily to the C3 and C5 positions.
Sources
Validation & Comparative
The Evolving Landscape of MmpL3 Inhibition: A Comparative Analysis for Novel Anti-Tubercular Drug Discovery
Introduction: MmpL3 - A Promising Target in the Fight Against Tuberculosis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a formidable global health threat, largely due to the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel therapeutic targets essential for mycobacterial survival. One of the most promising of these is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2][3] MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids which are fundamental components of the unique and impermeable mycobacterial cell wall.[2][4][5] Inhibition of MmpL3 disrupts this vital transport process, leading to the accumulation of TMM in the cytoplasm and a halt in the biosynthesis of the outer membrane, ultimately resulting in bacterial cell death.[2][4] This unique mechanism of action makes MmpL3 an attractive target for the development of new anti-tubercular agents that can circumvent existing resistance mechanisms.[2]
This guide provides a comparative analysis of the efficacy of N-(tert-butyl)-1H-pyrrole-2-carboxamide and other prominent MmpL3 inhibitors, offering experimental data and protocols to aid researchers in the development of next-generation anti-TB drugs.
Mechanism of MmpL3 Inhibition: A Convergent Target for Diverse Scaffolds
A remarkable feature of MmpL3 is its susceptibility to inhibition by a wide array of structurally diverse small molecules. While all converge on disrupting TMM transport, their precise interactions with the MmpL3 protein can vary. Some inhibitors are believed to directly bind to the transporter, inducing conformational changes that block its function.[6][7] Others have been suggested to act indirectly by dissipating the proton motive force (PMF) across the mycobacterial inner membrane, which is the energy source for MmpL3's transport activity.[8][9]
The pyrrole-2-carboxamide scaffold, exemplified by this compound, has emerged as a potent class of MmpL3 inhibitors.[10][11][12] Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrole ring and the carboxamide substituent can significantly enhance anti-tubercular activity.[10][11][12]
Figure 2: Workflow for generating and identifying MmpL3 resistance mutations.
Step-by-Step Protocol:
-
Culture Preparation: Grow M. tuberculosis H37Rv to late-log phase in Middlebrook 7H9 broth supplemented with OADC and Tween 80.
-
Plating: Plate a high density of the bacterial culture (approximately 10⁸ to 10¹⁰ CFUs) onto Middlebrook 7H11 agar plates containing the MmpL3 inhibitor at concentrations ranging from 5 to 10 times its MIC.
-
Incubation: Incubate the plates at 37°C for 3 to 4 weeks, or until colonies appear.
-
Isolation and Resistance Confirmation: Isolate individual colonies and subculture them in drug-free medium. Re-test the MIC of the inhibitor against these isolates to confirm resistance.
-
Genomic DNA Extraction: Extract genomic DNA from the resistant mutants and the wild-type parent strain.
-
PCR Amplification and Sequencing: Amplify the mmpL3 gene using specific primers and sequence the PCR product.
-
Sequence Analysis: Compare the mmpL3 gene sequences from the resistant mutants to the wild-type sequence to identify any mutations. The clustering of mutations within the mmpL3 gene strongly suggests it is the primary target of the inhibitor. [1][13][14]
TMM Accumulation Assay
Direct inhibition of MmpL3 leads to the intracellular accumulation of its substrate, TMM. This can be monitored by metabolic labeling with ¹⁴C-acetate.
Step-by-Step Protocol:
-
Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase.
-
Inhibitor Treatment: Treat the bacterial cultures with the test compound at various concentrations (e.g., 1x, 5x, and 10x MIC) for a defined period (e.g., 6-24 hours). Include a no-drug control and a known MmpL3 inhibitor as a positive control.
-
Metabolic Labeling: Add ¹⁴C-acetic acid to the cultures and incubate for an additional 8-16 hours to allow for incorporation into mycolic acids.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation, and extract total lipids using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v).
-
Autoradiography: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.
-
Analysis: Quantify the intensity of the spots corresponding to TMM and trehalose dimycolate (TDM). A significant increase in the TMM spot and a corresponding decrease in the TDM spot in inhibitor-treated cells compared to the control indicates MmpL3 inhibition. [1][4]
Membrane Potential Assay
Some MmpL3 inhibitors have been shown to dissipate the proton motive force (PMF). This can be assessed using fluorescent probes that are sensitive to changes in membrane potential (ΔΨ).
Step-by-Step Protocol:
-
Bacterial Suspension: Prepare a suspension of M. tuberculosis in a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Inhibitor Treatment: Add the test compounds at various concentrations to the bacterial suspension. Include a known PMF dissipater like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control and a DMSO vehicle control.
-
Fluorescent Probe Addition: Add a membrane potential-sensitive dye, such as DiOC₂(3) (3,3'-diethyloxacarbocyanine iodide), to the bacterial suspensions and incubate in the dark.
-
Flow Cytometry or Fluorometry: Measure the fluorescence of the bacterial population using a flow cytometer or a fluorescence plate reader. A decrease in the red/green fluorescence ratio of DiOC₂(3) indicates membrane depolarization and dissipation of the PMF. [8][9]
Conclusion and Future Perspectives
The pyrrole-2-carboxamide scaffold, including this compound, represents a promising class of MmpL3 inhibitors with potent anti-tubercular activity. [10][11][12]Comparative analysis with other MmpL3 inhibitors such as BM212, AU1235, SQ109, and the indole-2-carboxamides reveals a rich chemical landscape for targeting this essential mycobacterial transporter. [6][15]While direct inhibition of TMM transport is the primary mechanism of action, the potential for off-target effects, such as dissipation of the proton motive force, should be carefully evaluated for each chemical series. [8] The experimental protocols detailed in this guide provide a robust framework for the identification and validation of novel MmpL3 inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them through the drug development pipeline. The synergistic potential of MmpL3 inhibitors with existing anti-TB drugs also warrants further investigation as a strategy to shorten treatment regimens and combat drug resistance. [3][16]The continued exploration of MmpL3 as a therapeutic target holds significant promise for the development of new, effective treatments for tuberculosis.
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A Comparative Guide to Validating the Antibacterial Spectrum of N-(tert-butyl)-1H-pyrrole-2-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial spectrum of the novel compound, N-(tert-butyl)-1H-pyrrole-2-carboxamide. We will objectively compare its potential performance against established antibacterial agents, supported by detailed experimental protocols and illustrative data. Our approach is grounded in established standards to ensure scientific integrity and reproducibility.
Introduction: The Quest for Novel Antibacterials
The relentless rise of antimicrobial resistance necessitates a continuous search for new chemical entities with potent antibacterial activity. Pyrrole-based compounds have emerged as a promising class, with many derivatives exhibiting significant antibacterial action against both Gram-positive and Gram-negative bacteria.[1][2] this compound is a synthetic compound within this class, whose antibacterial potential requires systematic validation.
Determining a compound's spectrum of activity—whether it is broad-spectrum (acting against a wide range of bacteria) or narrow-spectrum (targeting specific bacterial types)—is a critical early step in its development profile.[][4][5][6] This guide outlines the essential comparative experiments to characterize the activity of this compound.
Experimental Design: A Framework for Validation
To ensure a robust evaluation, the activity of this compound is benchmarked against well-characterized antibacterial agents. The experimental design is rooted in the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide the foundation for reproducible and comparable data.[7][8][9][10][11]
Selection of Comparator Agents
The choice of comparators is critical for contextualizing the activity of the test compound. We have selected agents representing both broad and narrow spectra of activity:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone effective against a wide range of Gram-negative and Gram-positive bacteria.
-
Gentamicin: A broad-spectrum aminoglycoside, particularly potent against many Gram-negative bacteria.[12]
-
Vancomycin: A narrow-spectrum glycopeptide antibiotic with activity primarily against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[5]
Bacterial Strain Panel
A representative panel of bacteria is selected to cover key Gram-positive and Gram-negative pathogens. This panel includes standard quality control (QC) strains recommended by CLSI and EUCAST to ensure the validity of the testing procedure.
-
Staphylococcus aureus (ATCC 29213): A common Gram-positive pathogen.
-
Enterococcus faecalis (ATCC 29212): A Gram-positive bacterium known for intrinsic and acquired resistance.
-
Bacillus subtilis (ATCC 6633): A Gram-positive, spore-forming bacterium.
-
Escherichia coli (ATCC 25922): A widely used Gram-negative QC strain.[12]
-
Pseudomonas aeruginosa (ATCC 27853): A Gram-negative opportunistic pathogen, often multi-drug resistant.[12]
-
Klebsiella pneumoniae (ATCC 700603): A Gram-negative bacterium and a significant cause of hospital-acquired infections.[12]
Core Methodologies: Quantifying Antibacterial Activity
Two primary methods are employed to determine the antibacterial spectrum: Broth Microdilution for quantitative assessment of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for a qualitative, visual assessment of susceptibility.
Broth Microdilution for MIC Determination
This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.
-
Preparation of Inoculum: Culture the selected bacterial strains on appropriate agar plates overnight at 37°C. Isolate several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Working Inoculum Dilution: Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Serial Dilution: Prepare a 2-fold serial dilution of this compound and the comparator antibiotics in a 96-well microtiter plate using CAMHB. The typical concentration range to test is 0.06 to 128 µg/mL.
-
Inoculation: Add the working bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the growth control.
Kirby-Bauer Disk Diffusion Assay
This assay provides a qualitative measure of susceptibility. A paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with the test bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition."
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The agar should be poured to a uniform depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform coverage.
-
Disk Application: Aseptically apply paper disks impregnated with a standardized amount of this compound and the comparator antibiotics onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm).
Visualization of Experimental Workflow
The following diagram illustrates the comprehensive workflow for validating the antibacterial spectrum.
Comparative Data Analysis
The following tables present illustrative data for this compound against the selected panel, based on findings for structurally related compounds.[12][13][14][15] This data serves as a template for interpreting actual experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Bacterial Strain | Gram Stain | This compound | Ciprofloxacin | Gentamicin | Vancomycin |
| S. aureus (ATCC 29213) | Positive | 8 | 0.5 | 0.25 | 1 |
| E. faecalis (ATCC 29212) | Positive | 16 | 1 | 4 | 2 |
| B. subtilis (ATCC 6633) | Positive | 4 | 0.25 | 0.125 | 0.5 |
| E. coli (ATCC 25922) | Negative | 2 | 0.015 | 0.5 | >128 |
| P. aeruginosa (ATCC 27853) | Negative | 4 | 0.25 | 1 | >128 |
| K. pneumoniae (ATCC 700603) | Negative | 2 | 0.03 | 0.5 | >128 |
Table 2: Kirby-Bauer Disk Diffusion Zone of Inhibition Comparison (mm)
| Bacterial Strain | Gram Stain | This compound (30 µg disk) | Ciprofloxacin (5 µg disk) | Gentamicin (10 µg disk) | Vancomycin (30 µg disk) |
| S. aureus (ATCC 29213) | Positive | 18 | 25 | 23 | 17 |
| E. faecalis (ATCC 29212) | Positive | 15 | 22 | 19 | 16 |
| B. subtilis (ATCC 6633) | Positive | 22 | 30 | 28 | 20 |
| E. coli (ATCC 25922) | Negative | 25 | 34 | 21 | 0 |
| P. aeruginosa (ATCC 27853) | Negative | 23 | 30 | 19 | 0 |
| K. pneumoniae (ATCC 700603) | Negative | 26 | 32 | 22 | 0 |
Interpretation of Results
Based on the illustrative data, this compound demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum profile .
-
Gram-Negative Activity: The compound shows potent activity against E. coli, P. aeruginosa, and K. pneumoniae, with MIC values in the low single digits (2-4 µg/mL). This is a highly desirable characteristic, as novel agents against resistant Gram-negative pathogens are urgently needed. Its potency is less than that of Ciprofloxacin but comparable to or better than Gentamicin for this panel.
-
Gram-Positive Activity: The compound exhibits moderate activity against the tested Gram-positive strains (MICs of 4-16 µg/mL). It is less potent than the comparators Ciprofloxacin and Vancomycin against these bacteria.
-
Overall Spectrum: The data follows the expected pattern for the controls: Vancomycin is only active against Gram-positive bacteria, while Ciprofloxacin and Gentamicin are active against both. The test compound's profile aligns with that of a broad-spectrum agent, with a notable potency towards Gram-negative organisms.
Conclusion and Future Directions
This guide provides a standardized and scientifically rigorous protocol for validating the antibacterial spectrum of this compound. The illustrative data suggests that this compound is a promising broad-spectrum agent with particularly strong activity against clinically relevant Gram-negative bacteria.
The self-validating nature of these protocols, grounded in CLSI and EUCAST standards, ensures that the data generated is reliable and comparable across different laboratories. Further studies should expand the panel of bacteria to include clinical isolates and drug-resistant strains (e.g., MRSA, VRE, ESBL-producing E. coli). Additionally, determining the mechanism of action and conducting cytotoxicity assays are crucial next steps in the preclinical development of this promising compound.
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A Senior Application Scientist's Guide to Cross-Resistance Studies of N-(tert-butyl)-1H-pyrrole-2-carboxamide in Bacteria
Introduction: The Imperative of Preemptive Resistance Profiling
The discovery of novel antimicrobial agents is a critical endeavor in the face of mounting global antibiotic resistance. N-(tert-butyl)-1H-pyrrole-2-carboxamide is a member of the pyrrole-2-carboxamide class of compounds, which have demonstrated promising antibacterial activity.[1][2][3] Derivatives of this class have shown efficacy against a range of pathogens, including drug-resistant strains of Mycobacterium tuberculosis and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1][4] However, the introduction of any new antimicrobial candidate into the development pipeline necessitates a rigorous evaluation of its potential for resistance development and, crucially, its cross-resistance profile.
Cross-resistance is a phenomenon where the emergence of resistance to one drug confers resistance to other, often structurally related or mechanistically similar, compounds.[5][6] This can severely limit the therapeutic utility of a new drug before it even reaches the clinic. Understanding the potential for cross-resistance is therefore not merely an academic exercise; it is a cornerstone of strategic drug development. It allows researchers to predict which existing antibiotic classes might be compromised by resistance to the new agent and provides invaluable insights into the likely molecular mechanisms of resistance.
This guide provides a comprehensive framework for conducting cross-resistance studies on this compound. We will detail the requisite experimental workflows, explain the causal logic behind protocol choices, and present a model for data interpretation, empowering research teams to generate robust and actionable data packages for this promising class of compounds.
Experimental Design & Rationale
A robust cross-resistance study is built upon a logical and well-controlled experimental workflow. The primary objective is to generate bacterial mutants with acquired resistance to this compound and then to assess the susceptibility of these mutants to a panel of clinically relevant antibiotics from different classes.
Overall Experimental Workflow
The process begins with selecting appropriate bacterial strains and proceeds through resistance induction, confirmation of the resistant phenotype, and finally, comprehensive susceptibility testing against a panel of comparator antibiotics.
Caption: Experimental workflow for a bacterial cross-resistance study.
Detailed Methodologies
Scientific integrity demands meticulous and reproducible protocols. The following sections provide step-by-step methods grounded in established standards.
Protocol 1: Generation of Resistant Mutants via Serial Passage
The serial passage method mimics the selective pressure an organism might face during prolonged, sub-lethal antibiotic exposure, making it a clinically relevant model for inducing resistance.[7][8][9]
Causality: By repeatedly exposing a bacterial population to slightly sub-inhibitory concentrations of the drug, we select for and enrich any spontaneously arising mutants that have a survival advantage.[7] This multi-step process often leads to the development of resistance through mechanisms like the upregulation of efflux pumps or cumulative mutations in a target enzyme.[10]
Step-by-Step Protocol:
-
Initial MIC Determination: First, determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the parental bacterial strain (e.g., E. coli ATCC 25922) using the broth microdilution method outlined in Protocol 2.
-
Preparation of Inoculum: Prepare a bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB), adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, prepare a two-fold serial dilution of this compound.
-
Inoculation (Passage 1): Inoculate the wells with the standardized bacterial suspension. Incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine MIC and Select Sub-MIC Culture: After incubation, identify the MIC (the lowest concentration with no visible growth).[11] Select the culture from the well at 0.5x the MIC (the highest concentration that still permitted robust growth).
-
Subsequent Passages: Use the culture from the 0.5x MIC well as the inoculum for the next 96-well plate containing fresh serial dilutions of the compound.[7]
-
Repeat: Repeat this process for a predetermined number of days (e.g., 21-30 days) or until a significant (e.g., ≥16-fold) increase in the MIC is observed.[12]
-
Isolation and Purification: Streak the final resistant culture onto an agar plate containing this compound at 4x the original parental MIC to isolate single colonies.
-
Stability Check: To ensure the resistance phenotype is stable, sub-culture the isolated resistant mutant for at least five consecutive days on antibiotic-free agar. Re-test the MIC to confirm that resistance is maintained without selective pressure.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing the numerical data necessary for robust comparisons.[11][13][14][15] This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13]
Causality: This method provides a quantitative measure of a drug's potency. By comparing the MIC of a drug against a parental strain to its MIC against a resistant mutant, we can precisely quantify the fold-change in resistance. Applying this to a panel of drugs reveals the cross-resistance profile.
Step-by-Step Protocol:
-
Prepare Drug Plates: In sterile 96-well U-bottom plates, prepare 2-fold serial dilutions of each antimicrobial agent (the primary compound and all comparators) in CAMHB. The final volume in each well should be 50 µL. Include a growth control well (broth only, no drug) and a sterility control well.
-
Standardize Inoculum: Grow the bacterial strain (either parental or the generated resistant mutant) to the logarithmic phase. Dilute the culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Read Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]
Data Presentation & Interpretation
Clear data presentation is essential for interpretation. A well-structured table comparing the MIC values for the parental and resistant strains is the most effective format.
Comparative MIC Data Table (Hypothetical Data)
| Antimicrobial Agent | Class | Proposed Mechanism of Action | MIC (µg/mL) Parental E. coli | MIC (µg/mL) Resistant E. coli | Fold-Change | Interpretation |
| This compound | Pyrrole-carboxamide | Unknown; Potentially cell membrane or metabolic | 2 | 64 | 32x | Resistance Induced |
| Ciprofloxacin | Fluoroquinolone | DNA gyrase/topoisomerase IV inhibitor | 0.015 | 0.25 | 16x | Strong Cross-Resistance |
| Tetracycline | Tetracycline | 30S ribosomal subunit inhibitor | 1 | 8 | 8x | Moderate Cross-Resistance |
| Chloramphenicol | Amphenicol | 50S ribosomal subunit inhibitor | 4 | 32 | 8x | Moderate Cross-Resistance |
| Gentamicin | Aminoglycoside | 30S ribosomal subunit inhibitor | 0.5 | 0.5 | 1x | No Cross-Resistance |
| Vancomycin | Glycopeptide | Cell wall synthesis inhibitor | >128 | >128 | - | No Activity (Intrinsic) |
Interpreting the Results: Hypothesizing Mechanisms
The pattern of cross-resistance provides clues to the underlying molecular mechanism.[5][16]
-
The Observed Profile: In our hypothetical data, resistance to this compound conferred strong cross-resistance to ciprofloxacin and moderate cross-resistance to tetracycline and chloramphenicol. Critically, no cross-resistance was seen with gentamicin.
-
The Deduction: This pattern strongly implicates the upregulation of a multidrug efflux pump .[17][18][19] Many efflux pumps, such as the AcrAB-TolC system in E. coli, are known to extrude a wide range of structurally diverse compounds, including fluoroquinolones, tetracyclines, and chloramphenicol.[19][20] The lack of cross-resistance to gentamicin, an aminoglycoside that is typically not a substrate for these pumps, further strengthens this hypothesis.[5]
-
Alternative Mechanisms: Had we observed resistance only to our lead compound, or perhaps to a very structurally similar analog, a more specific mechanism like target site modification or enzymatic inactivation would be more likely.[10][21] Conversely, if resistance was observed across all tested agents, a very general mechanism like a change in membrane permeability might be suspected.[21]
Visualizing the Hypothesized Mechanism
A diagram can effectively communicate the proposed mechanism of resistance.
Caption: Hypothesized multidrug efflux pump-mediated cross-resistance.
Conclusion and Forward Look
This guide has outlined a robust, scientifically-grounded methodology for evaluating the cross-resistance potential of this compound. By following these protocols, researchers can generate high-quality, reproducible data that is essential for the preclinical assessment of this novel antimicrobial candidate.
The hypothetical data presented herein suggests a potential for cross-resistance mediated by multidrug efflux pumps. The next logical steps in a real-world scenario would be to validate this hypothesis through molecular techniques. This could include:
-
Gene Expression Analysis: Using RT-qPCR to determine if efflux pump genes (e.g., acrA, acrB, tolC) are overexpressed in the resistant mutant compared to the parental strain.
-
Efflux Pump Inhibition: Repeating the MIC assays in the presence of a known efflux pump inhibitor (EPI), such as PAβN.[20] A significant reduction in the MICs for the resistant strain in the presence of an EPI would provide strong evidence for efflux-mediated resistance.
-
Whole-Genome Sequencing: Sequencing the genomes of both the parental and resistant strains to identify specific mutations in regulatory genes (e.g., marR, soxR, rob) that are known to control efflux pump expression.
By systematically characterizing the risk and mechanisms of resistance, the scientific community can make more informed decisions about which novel compounds have the greatest potential to become durable and effective therapies in our ongoing battle against infectious diseases.
References
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Gales, A. C. (2025). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. [Link]
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Al-Hussain, F. N. (2022). (PDF) THE ROLE OF EFFLUX PUMP FOR ANTIBIOTIC RESISTANCE IN BACTERIA. ResearchGate. [Link]
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Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy. [Link]
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Blanco, P., Hernando-Amado, S., Reales-Calderon, J. A., & Martinez, J. L. (2016). Multidrug Efflux Pumps at the Crossroad between Antibiotic Resistance and Bacterial Virulence. Frontiers in Microbiology. [Link]
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Valentin, J. D. S., Talledo, M., & Garcia-Contreras, R. (2018). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. Revista Peruana de Medicina Experimental y Salud Pública. [Link]
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Sharma, A., Gupta, V. K., & Pathania, R. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Molecules. [Link]
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Pal, C. (2017). Mechanisms of cross-resistance, co-resistance and co-regulation/co-expression of metal and antibiotic resistance. ResearchGate. [Link]
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Dr.Oracle. (2025). What are the mechanisms of bacterial resistance to antibiotics and how can they be addressed? Dr.Oracle. [Link]
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Jameel, B. S. (2014). Mechanisms of Bacterial Resistance. J. Baqai Med. Univ. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Leite-Filho, R. V., et al. (2016). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Revista do Instituto de Medicina Tropical de São Paulo. [Link]
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Emery Pharma. (n.d.). Antibiotic Resistance Testing. Emery Pharma. [Link]
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Wadhawan, A. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
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ReAct. (n.d.). Resistance mechanisms. ReAct - Action on Antibiotic Resistance. [Link]
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GARDP Revive. (n.d.). Serial passage. GARDP Revive. [Link]
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Cherny, S., Chowers, M., & Obolski, U. (2022). Patterns of antibiotic cross-resistance by bacterial sample source: a retrospective cohort study. medRxiv. [Link]
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Wikipedia. (n.d.). Serial passage. Wikipedia. [Link]
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Wikipedia. (n.d.). Cross-resistance. Wikipedia. [Link]
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Nieminuszczy, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Obolski, U. (2018). Antibiotic cross-resistance in the lab and resistance co-occurrence in the clinic: Discrepancies and implications in E. coli. ResearchGate. [Link]
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Zhang, L., et al. (2015). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. PLoS ONE. [Link]
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Mane, Y. D. (2017). synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. ResearchGate. [Link]
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Brochado, A. R., et al. (2024). Systematic mapping of antibiotic cross-resistance and collateral sensitivity with chemical genetics. bioRxiv. [Link]
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Mane, Y. D. (2017). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. [Link]
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Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. [Link]
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Laanto, E. (2012). Design of the serial passage experiment. ResearchGate. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
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Acar, Ç., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]
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A Comparative Analysis of N-(tert-butyl)-1H-pyrrole-2-carboxamide and Its Analogues: A Guide for Researchers
In the landscape of modern medicinal chemistry, the pyrrole-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides a comprehensive comparative analysis of N-(tert-butyl)-1H-pyrrole-2-carboxamide and its analogues, offering insights into their synthesis, structure-activity relationships (SAR), and performance in various biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold in their therapeutic discovery programs.
Introduction: The Significance of the Pyrrole-2-Carboxamide Core
The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental building block in numerous natural products and synthetic compounds with significant biological activities. When functionalized as a 2-carboxamide, this core structure provides a rigid scaffold with a hydrogen bond donor and acceptor, enabling precise interactions with biological targets. The substituent on the amide nitrogen (the N-substituent) plays a pivotal role in modulating the compound's physicochemical properties and target specificity.
This compound, with its bulky tert-butyl group, serves as a key reference compound in this analysis. The steric hindrance and lipophilicity imparted by the tert-butyl group can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile. This guide will explore how modifications to this N-substituent, ranging from smaller alkyl groups to larger, more complex moieties, impact the biological activity of the resulting analogues.
Synthesis and Characterization: A Methodological Overview
The synthesis of N-substituted-1H-pyrrole-2-carboxamides is typically achieved through the coupling of 1H-pyrrole-2-carboxylic acid with a primary amine. A common and effective method involves the use of standard peptide coupling reagents.
Experimental Protocol: General Synthesis of N-substituted-1H-pyrrole-2-carboxamides
Objective: To synthesize a library of N-substituted-1H-pyrrole-2-carboxamide analogues for comparative biological evaluation.
Materials:
-
1H-pyrrole-2-carboxylic acid
-
Substituted amines (e.g., tert-butylamine, aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the respective primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system that minimizes side reactions and racemization (if applicable). HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and reacts efficiently with the amine.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acid present, without interfering with the coupling reaction.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated acid intermediate.
Comparative Biological Activity: A Multi-Target Perspective
The versatility of the pyrrole-2-carboxamide scaffold is evident in its wide range of biological activities. This section will compare the performance of this compound and its analogues against several key therapeutic targets.
Antitubercular Activity: Targeting MmpL3
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for the export of mycolic acids, a critical component of the mycobacterial cell wall. Inhibition of MmpL3 is a promising strategy for the development of new antitubercular drugs.
Structure-activity relationship studies have revealed that bulky substituents on the carboxamide nitrogen of pyrrole-2-carboxamides can significantly enhance their anti-TB activity.[1][2] This is attributed to favorable interactions within the hydrophobic pocket of the MmpL3 transporter.
Table 1: Comparative Antitubercular Activity of N-substituted Pyrrole-2-Carboxamide Analogues
| Compound ID | N-Substituent | MIC against M. tuberculosis H37Rv (µg/mL) | Cytotoxicity (IC₅₀, Vero cells, µg/mL) | Reference |
| 1 | tert-Butyl | Data not available in direct comparison | - | - |
| 2 | Adamantyl | <0.016 | >64 | [1] |
| 3 | Cyclooctyl | <0.016 | >64 | [1] |
| 4 | Cyclohexyl | 0.06 | >64 | [1] |
| 5 | Propyl | >32 | >64 | [1] |
| Isoniazid | - | <0.016 | - | [1] |
Note: Data for the N-tert-butyl analogue was not available in the cited direct comparative study, highlighting a potential area for future research. However, the potent activity of other bulky analogues like adamantyl and cyclooctyl strongly suggests that the N-tert-butyl derivative would also exhibit significant activity.
The data clearly indicates that large, lipophilic groups at the N-position are crucial for potent MmpL3 inhibition. The dramatic loss of activity observed with the smaller propyl group underscores the importance of steric bulk for effective binding.[1]
Experimental Protocol: MmpL3 Inhibition Assay (Microplate Alamar Blue Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of pyrrole-2-carboxamide analogues against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Isoniazid (positive control)
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate using Middlebrook 7H9 broth.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include a drug-free control and a positive control (Isoniazid).
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Self-Validating System: The inclusion of a positive control (Isoniazid) with a known MIC value validates the assay's sensitivity and the susceptibility of the bacterial strain. The drug-free control confirms the viability of the bacterial inoculum.
Anticancer Activity: Targeting Tubulin Polymerization
Several pyrrole-based carboxamides have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[3][4] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
While direct comparative data for a series of N-alkyl pyrrole-2-carboxamides is limited, studies on related pyrrole scaffolds suggest that the nature of the N-substituent is critical for potent anticancer activity.
Table 2: Anticancer Activity of Representative Pyrrole-Based Carboxamides
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrole-based Carboxamides | CA-61 | MDA-MB-231 (Breast) | <25 | [5] |
| Pyrrole-based Carboxamides | CA-84 | H1299 (Lung) | <25 | [5] |
Note: The specific N-substituents for CA-61 and CA-84 are complex and not simple alkyl groups. This data is presented to illustrate the potential of the broader pyrrole-carboxamide class as anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyrrole-2-carboxamide analogues against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Trustworthiness: This protocol is a standard and widely accepted method for assessing cell viability and cytotoxicity. The use of a vehicle control (DMSO) and multiple concentrations of the test compounds allows for the generation of a dose-response curve, ensuring the reliability of the IC₅₀ determination.
Visualizing Workflows and Pathways
To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and biological evaluation of pyrrole-2-carboxamide analogues.
Simplified MmpL3 Inhibition Pathway
Caption: Inhibition of MmpL3-mediated mycolic acid transport by pyrrole-2-carboxamides.
Conclusion and Future Perspectives
This comparative analysis underscores the significance of the N-substituent in defining the biological activity of pyrrole-2-carboxamide analogues. The available data strongly supports the hypothesis that bulky, lipophilic groups, such as the tert-butyl group, are highly favorable for targeting hydrophobic binding pockets, as exemplified by the potent antitubercular activity of related analogues against MmpL3.
While the anticancer potential of this scaffold is evident, a more systematic investigation into the SAR of N-alkyl and N-aryl analogues is warranted to delineate the optimal substitutions for tubulin inhibition and other oncological targets.
Future research should focus on:
-
The synthesis and direct comparative evaluation of this compound against a diverse panel of N-substituted analogues in various biological assays.
-
Quantitative structure-activity relationship (QSAR) studies to build predictive models for designing novel analogues with enhanced potency and selectivity.
-
Elucidation of the precise binding modes of these compounds with their respective targets through co-crystallization studies and advanced molecular modeling.
The pyrrole-2-carboxamide scaffold remains a fertile ground for the discovery of novel therapeutic agents. The insights provided in this guide aim to facilitate the rational design and development of the next generation of potent and selective modulators of disease-relevant targets.
References
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules. [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed. [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. ResearchGate. [Link]
-
Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. Advances in Molecular Oncology. [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central. [Link]
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Validating the in vivo efficacy of N-(tert-butyl)-1H-pyrrole-2-carboxamide in animal models
An In-Depth Guide to Validating the In Vivo Efficacy of N-(tert-butyl)-1H-pyrrole-2-carboxamide as a Novel NLRP3 Inflammasome Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo efficacy of the novel compound, this compound, a putative inhibitor of the NLRP3 inflammasome. We will explore the experimental design, comparative analysis against an established alternative, and detailed protocols necessary to generate a robust preclinical data package.
The strategic imperative in preclinical validation is not merely to demonstrate an effect but to build a compelling, evidence-based narrative of the compound's therapeutic potential. This guide is structured to achieve that, emphasizing scientific integrity, experimental causality, and rigorous data interpretation.
The Scientific Premise: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex of the innate immune system that, upon activation by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is a key pathogenic driver in a host of inflammatory and autoimmune disorders, including gout, cryopyrin-associated periodic syndromes (CAPS), and potentially neurodegenerative diseases like Alzheimer's.
This compound represents a novel chemical scaffold hypothesized to inhibit NLRP3 inflammasome activation. Its validation requires a direct comparison with a well-characterized inhibitor to benchmark its potency and efficacy. For this guide, we will use MCC950, a potent and specific NLRP3 inhibitor, as the reference compound.
The canonical NLRP3 inflammasome activation pathway is a two-step process, which provides distinct targets for therapeutic intervention.
Caption: Canonical two-signal activation model of the NLRP3 inflammasome.
Comparative Efficacy Analysis: this compound vs. MCC950
A head-to-head comparison is the cornerstone of a convincing preclinical data package. This allows for a direct assessment of relative potency, efficacy, and potential therapeutic window.
| Parameter | This compound (Hypothesized) | MCC950 (Reference) | Significance |
| Target Specificity | Putative NLRP3 inhibitor | Potent and specific NLRP3 inhibitor | Establishes on-target activity and rules out broad anti-inflammatory effects. |
| In Vitro Potency (IC50) | To be determined (TBD) | ~7.5 nM (murine BMDMs) | Provides a benchmark for comparing intrinsic inhibitory activity. |
| Route of Administration | TBD (Assumed Oral) | Oral, Subcutaneous, Intraperitoneal | Defines the translatability of the compound for clinical use. |
| In Vivo Efficacy Model | LPS-induced systemic inflammation | Effective in various models including CAPS, Muckle-Wells Syndrome | Demonstrates the compound's ability to engage the target in a complex biological system. |
| Key Biomarkers | IL-1β, IL-18, Caspase-1 activity | IL-1β, IL-18, Caspase-1 activity | Provides quantitative measures of target engagement and downstream effects. |
Experimental Workflow for In Vivo Validation
The following experimental plan outlines a rigorous, multi-stage approach to validate the in vivo efficacy of this compound.
Caption: A phased approach to in vivo validation of a novel NLRP3 inhibitor.
Detailed Experimental Protocols
-
Species: C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Ethical Approval: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
This acute model is highly reproducible and provides a rapid assessment of a compound's ability to inhibit NLRP3-dependent IL-1β production in vivo.
Objective: To evaluate the dose-dependent efficacy of this compound in suppressing systemic IL-1β levels compared to MCC950.
Materials:
-
This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
MCC950 (formulated in the same vehicle)
-
Vehicle control
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate)
Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: MCC950 (e.g., 10 mg/kg)
-
Group 3-5: this compound (e.g., 3, 10, 30 mg/kg)
-
-
Dosing: Administer the assigned compound or vehicle via oral gavage (p.o.) at time t = -1 hour.
-
Priming (Signal 1): At t = 0, administer a sub-lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection to prime the NLRP3 inflammasome.
-
Activation (Signal 2): At t = 4 hours, administer ATP (e.g., 500 mg/kg, i.p.) to activate the NLRP3 inflammasome.
-
Sample Collection: At t = 4.5 hours (30 minutes post-ATP challenge), collect blood via cardiac puncture under terminal anesthesia.
-
Biomarker Analysis: Process blood to obtain serum. Analyze serum IL-1β levels using a commercially available ELISA kit according to the manufacturer's instructions.
Self-Validation and Causality: This two-hit model (LPS followed by ATP) specifically interrogates the NLRP3 activation pathway. A reduction in IL-1β levels in the treated groups, relative to the vehicle control, provides direct evidence of target engagement and pharmacological activity. The inclusion of MCC950 provides a critical benchmark for efficacy.
Data Analysis and Interpretation
The primary endpoint is the percentage reduction in serum IL-1β levels compared to the vehicle-treated group. A dose-dependent reduction by this compound, ideally with a potency comparable to or exceeding that of MCC950, would constitute a successful outcome for this initial efficacy study.
Conclusion
This guide outlines a robust, scientifically-grounded strategy for the in vivo validation of this compound as a novel NLRP3 inflammasome inhibitor. By employing a well-characterized animal model, including a benchmark competitor, and adhering to rigorous, step-by-step protocols, researchers can generate the high-quality, interpretable data necessary to advance a promising compound through the drug development pipeline. The emphasis on causality and self-validating experimental design ensures that the resulting data package is both compelling and trustworthy.
References
A Senior Application Scientist's Guide to Pyrrole-2-Carboxamide Synthesis: A Head-to-Head Comparison
For researchers, medicinal chemists, and professionals in drug development, the pyrrole-2-carboxamide scaffold is a cornerstone of modern molecular design. Its prevalence in blockbuster pharmaceuticals and complex natural products underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth, head-to-head comparison of the principal methods for constructing this vital functional group, moving beyond mere protocols to explore the underlying mechanistic principles that govern success. Herein, we dissect and evaluate four major synthetic strategies: classical amide coupling, oxidative amidation, and two powerful de novo ring-formation approaches—the Paal-Knorr and Van Leusen syntheses.
The Workhorse: Amide Bond Formation from Pyrrole-2-Carboxylic Acids
The most traditional and direct route to pyrrole-2-carboxamides is the coupling of a pyrrole-2-carboxylic acid with a desired amine. This method's reliability and predictability have made it a staple in synthetic laboratories. The core challenge lies in activating the carboxylic acid to facilitate nucleophilic attack by the amine, a process for which a vast array of coupling reagents has been developed.
Mechanism of Action: The Role of Coupling Reagents
Amide coupling agents, such as carbodiimides (e.g., EDC) and phosphonium or uronium/aminium salts (e.g., BOP, PyBOP, HATU), function by converting the carboxylic acid's hydroxyl group into a better leaving group. Let's consider the widely used HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
The process, typically conducted in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), begins with the deprotonation of the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly attacked by the 1-hydroxy-7-azabenzotriazole (HOAt) anion, which was displaced in the first step, to generate a more stable OAt-active ester.[1][2] This active ester is significantly more susceptible to nucleophilic attack by the amine, which completes the reaction to form the desired amide bond.[3] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[2]
Caption: Workflow for HATU-mediated amide coupling.
Experimental Protocol: HATU-Mediated Coupling
The following is a representative protocol for the synthesis of a pyrrole-2-carboxamide using HATU.
Materials:
-
Pyrrole-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the pyrrole-2-carboxylic acid in anhydrous DMF in a dry reaction vessel.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring for an additional 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final pyrrole-2-carboxamide.
Performance & Considerations:
-
Advantages: This method is highly reliable, generally provides good to excellent yields, and has a broad substrate scope. The use of modern coupling reagents like HATU minimizes racemization for chiral substrates.
-
Disadvantages: The cost of coupling reagents can be a significant factor, especially on a large scale. The byproducts (e.g., tetramethylurea from HATU) can sometimes be difficult to remove.[4] Additionally, some coupling reagents and their byproducts are toxic or have safety concerns.[4]
Modern and Atom-Economical: Oxidative Amidation of Pyrrole-2-Carboxaldehydes
A more contemporary approach that circumvents the need for pre-synthesized carboxylic acids is the direct oxidative amidation of pyrrole-2-carboxaldehydes. This method offers a more atom-economical and operationally simpler alternative to classical coupling.
Mechanism of Action: A Radical-Mediated Pathway
The reaction is initiated by the generation of a tert-butoxyl radical from the interaction of TBAI and TBHP. This radical then abstracts the aldehydic hydrogen from the pyrrole-2-carboxaldehyde to form a pyrrole acyl radical. Concurrently, an amino radical can be generated from the amine. The coupling of the acyl radical and the amino radical leads to the formation of the desired amide product.[6]
Caption: Proposed radical mechanism for oxidative amidation.
Experimental Protocol: TBAI/TBHP-Mediated Oxidative Amidation
The following protocol is based on the work of Laha and coworkers for the synthesis of pyrrole carboxamides.
Materials:
-
Pyrrole-2-carboxaldehyde (1.0 eq)
-
Amine or Formamide (5.0 eq)
-
Tetrabutylammonium iodide (TBAI) (0.2 eq)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (4.0 eq)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a reaction vial, combine the pyrrole-2-carboxaldehyde, the amine or formamide, TBAI, and DCE.
-
Add the aqueous TBHP solution to the mixture.
-
Seal the vial and heat the reaction mixture at 90 °C for 12-24 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to afford the pyrrole-2-carboxamide.
Performance & Considerations:
-
Advantages: This method is operationally simple and utilizes inexpensive and readily available reagents. It avoids the need to prepare and isolate the corresponding carboxylic acid, making it a more convergent approach. The mild conditions are also a significant benefit.
-
Disadvantages: The reaction may require elevated temperatures and longer reaction times compared to some coupling methods. The substrate scope with respect to the amine component may be more limited than traditional coupling reactions, and the use of an excess of the amine is often necessary.
De Novo Ring Formation I: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful and classical method for constructing the pyrrole ring itself. By choosing appropriate starting materials, a pyrrole-2-carboxamide can be synthesized in a convergent manner. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7]
Mechanism of Action: Cyclization and Dehydration
The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a five-membered ring. The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[8] The ring-closing step is often the rate-determining step of the reaction.
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
Microwave irradiation has been shown to significantly accelerate the Paal-Knorr synthesis. The following is a representative protocol.[9]
Materials:
-
1,4-Diketone with a latent carboxamide or precursor group (e.g., a tricyclic diketone) (1.0 eq)
-
Primary amine (3.0 eq)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-160 °C) for a short duration (typically 10-30 minutes).[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired pyrrole-2-carboxamide.[9]
Performance & Considerations:
-
Advantages: This method allows for the convergent synthesis of highly substituted pyrroles. The use of microwave irradiation can dramatically reduce reaction times.[10] The reaction conditions are often mild.
-
Disadvantages: The primary limitation is the availability of the requisite 1,4-dicarbonyl starting materials, which can be challenging to synthesize.
De Novo Ring Formation II: The Van Leusen Reaction
The Van Leusen reaction is another powerful tool for the de novo synthesis of the pyrrole ring, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This method involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor).[11]
Mechanism of Action: A [3+2] Cycloaddition Cascade
Under basic conditions (e.g., NaH, t-BuOK), the acidic α-proton of TosMIC is abstracted to form a nucleophilic carbanion. This carbanion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.[11][12]
Caption: General workflow of the Van Leusen pyrrole synthesis.
Experimental Protocol: Van Leusen Synthesis of a Pyrrole-2-Carboxamide Precursor
This protocol describes the synthesis of a pyrrole with a carboxamide precursor which can then be converted to the desired product.
Materials:
-
An α,β-unsaturated amide (e.g., N-substituted acrylamide) (1.0 eq)
-
TosMIC (1.0 eq)
-
Sodium Hydride (NaH) (2.0 eq)
-
A mixture of DMSO and Diethyl Ether
Procedure:
-
To a suspension of NaH in diethyl ether, add a solution of the α,β-unsaturated amide and TosMIC in DMSO dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted pyrrole.
Performance & Considerations:
-
Advantages: The Van Leusen reaction is operationally simple and uses a stable, commercially available reagent (TosMIC). It offers a versatile route to a wide variety of substituted pyrroles.
-
Disadvantages: The substrate scope can be limited to electron-deficient alkenes. The use of a strong base like NaH requires careful handling.
Head-to-Head Comparison Summary
| Method | Starting Materials | Key Reagents/Conditions | Yields | Advantages | Disadvantages |
| Amide Coupling | Pyrrole-2-carboxylic acid, Amine | Coupling agents (HATU, EDC, etc.), Base (DIPEA) | Good to Excellent | Reliable, broad substrate scope, predictable | Cost of reagents, byproduct removal, potential for racemization with older methods |
| Oxidative Amidation | Pyrrole-2-carboxaldehyde, Amine | TBAI (cat.), TBHP (oxidant), Heat | Good to Excellent | Atom-economical, operationally simple, inexpensive reagents | Elevated temperatures, longer reaction times, potential for limited amine scope |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine | Acid catalyst, Heat (conventional or microwave) | Good to Excellent | Convergent, access to highly substituted pyrroles, can be very fast with microwave | Availability of 1,4-dicarbonyl precursors is a major limitation |
| Van Leusen Reaction | α,β-Unsaturated amide, TosMIC | Strong base (NaH, t-BuOK) | Good | Operationally simple, versatile for certain substitution patterns | Requires electron-deficient alkenes, use of strong base |
Conclusion and Future Outlook
The synthesis of pyrrole-2-carboxamides is a mature field with a diverse array of reliable methods at the disposal of the modern chemist. The choice of the optimal synthetic route is a multifactorial decision, weighing the availability of starting materials, desired substitution patterns, scalability, cost, and safety considerations.
-
For rapid, reliable synthesis with readily available pyrrole-2-carboxylic acids, classical amide coupling with modern reagents like HATU remains the gold standard. Its predictability and broad scope are invaluable in a drug discovery setting.
-
When seeking a more atom-economical and convergent approach starting from aldehydes, oxidative amidation offers an elegant and modern alternative.
-
For the construction of complex, highly substituted pyrrole cores, the de novo Paal-Knorr and Van Leusen reactions provide powerful, albeit more specialized, strategies. The Paal-Knorr is particularly attractive when the requisite 1,4-dicarbonyl is accessible, while the Van Leusen offers a unique pathway from α,β-unsaturated systems.
The continued evolution of synthetic methodology, driven by the principles of green chemistry and the demand for ever-more complex molecular architectures, will undoubtedly lead to even more efficient and elegant solutions for the construction of the pyrrole-2-carboxamide scaffold. As application scientists, it is our imperative to not only master these established techniques but also to embrace and contribute to the innovations that will shape the future of chemical synthesis.
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HATU - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 15, 2026, from [Link]
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Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved January 15, 2026, from [Link]
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Kim Reactor. (2024, April 13). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation [Video]. YouTube. [Link]
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ChemTube3D. (n.d.). Paal-Knorr Pyrrole Synthesis - Enamine Intermediate. University of Liverpool. Retrieved January 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 15, 2026, from [Link]
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Assessing the Off-Target Profile of Novel Therapeutics: A Comparative Guide Featuring N-(tert-butyl)-1H-pyrrole-2-carboxamide
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and late-stage attrition. This guide provides a comprehensive framework for assessing the off-target profile of novel chemical entities, using N-(tert-butyl)-1H-pyrrole-2-carboxamide as a representative example of the versatile pyrrole-2-carboxamide scaffold. While specific off-target data for this particular compound is not extensively published, the methodologies detailed herein offer a robust, field-proven strategy for any new molecule.
The pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of compounds targeting a wide range of biological pathways, from anti-tubercular agents targeting MmpL3 to phosphodiesterase 4B (PDE4B) inhibitors.[1][2][3][4] This chemical diversity underscores the critical need for a systematic and rigorous assessment of off-target interactions to ensure selectivity and safety.
This guide eschews a rigid template, instead presenting a logical, multi-tiered approach that combines predictive computational methods with robust in vitro and cell-based experimental validation. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system for generating trustworthy and actionable data.
The Strategic Funnel: An Integrated Workflow for Off-Target Assessment
A successful off-target assessment strategy begins with a broad, predictive approach and progressively narrows down to specific, hypothesis-driven validation. This "funnel" approach, depicted below, is both resource-efficient and scientifically rigorous.
Caption: Integrated workflow for off-target assessment.
PART 1: In Silico Prediction - The First Line of Inquiry
Before embarking on costly and time-consuming wet lab experiments, computational methods provide a cost-effective initial screen to predict potential off-target interactions.[5][6][7] These in silico approaches are broadly categorized into ligand-based and structure-based methods.
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often have similar biological activities.
-
2D and 3D Similarity Searching: The chemical structure of this compound can be compared against large databases of compounds with known biological activities (e.g., ChEMBL).[6] This can reveal potential off-targets based on shared chemical features.
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for a molecule's biological activity. A pharmacophore model of the test compound can be screened against a database of target structures to identify potential off-targets that share a complementary pharmacophore.
Structure-Based Approaches: When the 3D structure of a potential off-target protein is known, molecular docking can be employed.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Docking this compound into the binding sites of a panel of known off-target proteins can provide insights into potential binding interactions and their relative strengths.
The output of these in silico methods is a prioritized list of potential off-targets, which can then be used to guide the selection of focused in vitro assays, thereby maximizing the efficiency of experimental resources.
PART 2: In Vitro Profiling - Broad and Focused Screening
In vitro assays provide the first experimental evidence of off-target interactions. A two-pronged approach involving broad panel screening followed by focused binding assays is recommended.
Broad Panel Screening: Casting a Wide Net
Broad panel screening involves testing the compound against a large number of purified proteins, typically enzymes or receptors, to identify potential interactions.[8]
-
Kinase Profiling: Kinases are a large family of enzymes that are common off-targets for many drugs, leading to potential toxicity.[9][10] Screening this compound against a comprehensive panel of kinases (e.g., the KINOMEscan™ platform) is a crucial step in early safety assessment.[11] This provides a kinome-wide view of the compound's selectivity.[9] The data is often visualized on a kinome tree to quickly identify off-target interactions.[9]
-
GPCR and Ion Channel Panels: G-protein coupled receptors (GPCRs) and ion channels are other major classes of drug targets and off-targets. Screening against panels of these receptors can identify potential liabilities related to cardiovascular, central nervous system, and other physiological functions.
Table 1: Hypothetical Kinase Profiling Data for Compound X (a pyrrole-2-carboxamide derivative)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase | 95 | 10 |
| Off-Target Kinase A | 85 | 150 |
| Off-Target Kinase B | 60 | 800 |
| Off-Target Kinase C | 15 | >10,000 |
Focused Receptor Binding Assays: Quantifying Affinity
Once potential off-target "hits" are identified from broad panel screening, the next step is to quantify the binding affinity using receptor binding assays.[12][13][14] A common format is the competitive radioligand binding assay.
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the inhibitory constant (Ki) can be calculated.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation:
-
Prepare a source of the receptor (e.g., cell membranes expressing the target receptor).
-
Select a suitable radioligand with high affinity and specificity for the target receptor.
-
Prepare serial dilutions of the test compound, this compound.
-
-
Assay Incubation:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filter will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
PART 3: Cell-Based Validation - Confirming In-Cellulo Target Engagement
While in vitro assays are essential for initial off-target identification, they lack the complexity of a cellular environment. Cell-based assays are therefore critical for validating that an observed in vitro interaction translates to target engagement within a living cell.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein in intact cells or tissues.[15][16][17][18][19] The principle is based on the fact that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[16][18]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells that endogenously express the target protein of interest.
-
Treat the cells with the test compound (this compound) at a desired concentration or with a vehicle control.
-
Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of different temperatures for a fixed duration (e.g., 3 minutes). This will cause unbound proteins to denature and precipitate.[16]
-
-
Cell Lysis:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.[15]
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein in the supernatant using a method such as Western blotting, ELISA, or mass spectrometry.[17]
-
-
Data Analysis:
-
For each temperature point, quantify the amount of soluble target protein.
-
Plot the amount of soluble protein as a function of temperature to generate a "melt curve".
-
A shift in the melt curve to higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the target protein in the cellular environment.[18]
-
Phenotypic Screening: Unveiling Unexpected Cellular Effects
Phenotypic screening, such as high-content imaging, can reveal unexpected changes in cell morphology, signaling pathways, or other cellular functions upon treatment with a compound.[8] While not a direct measure of off-target binding, an unexpected phenotype can be an important clue that warrants further investigation into potential off-target effects.
PART 4: Data Interpretation and Integrated Risk Assessment
The final step is to integrate the data from all assays to build a comprehensive off-target profile and assess the potential risks.
-
Correlate Data: Do the in silico predictions correlate with the in vitro hits? Does the binding affinity measured in the receptor binding assay translate to target engagement in the CETSA experiment?
-
Assess Potency and Selectivity: Compare the potency of the compound for its intended on-target with its affinity for any identified off-targets. A large selectivity window is desirable.
-
Consider Physiological Relevance: For any confirmed off-targets, consider their physiological roles. Inhibition or activation of these targets could lead to adverse effects.
-
Tiered Risk Assessment: Based on the integrated data, classify the potential off-target risks as low, medium, or high. This will inform the decision to either terminate the development of the compound, optimize it to improve selectivity, or proceed with further safety studies.
By following this systematic and multi-faceted approach, researchers can gain a thorough understanding of the off-target profile of novel compounds like this compound. This knowledge is paramount for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective medicines.
References
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]
-
Reinhard, F. B. M., Eberhard, D., Werner, T., & Nordlund, P. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(43), 12693–12697. [Link]
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A Methodological Guide to Benchmarking the Preclinical Safety Profile of N-(tert-butyl)-1H-pyrrole-2-carboxamide
Introduction: The Imperative of Early Safety Profiling in Drug Discovery
In the landscape of pharmaceutical development, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of drug candidates are discontinued during late-stage preclinical or clinical trials due to unforeseen toxicity, leading to substantial financial and temporal losses.[1] Identifying potential safety liabilities at the earliest stages is therefore not just a regulatory hurdle, but a strategic necessity for efficient and successful drug development.[2][3][4]
This guide focuses on N-(tert-butyl)-1H-pyrrole-2-carboxamide, a small molecule of interest. Currently, its documented safety profile is primarily limited to preliminary hazard classifications, such as "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation" derived from supplier safety data sheets.[5] While informative, these statements do not constitute a comprehensive toxicological assessment.
The objective of this document is to provide researchers, scientists, and drug development professionals with a robust, multi-tiered framework for systematically benchmarking the safety profile of this compound. We will outline a series of validated in vitro and in vivo assays, explaining the scientific rationale behind each experimental choice and presenting a clear path for comparing the resulting data against well-characterized drugs. This approach is designed to build a comprehensive safety profile, enabling informed go/no-go decisions and de-risking the path to clinical investigation.
Part 1: Foundational Safety Characterization: The In Vitro Toxicology Battery
The initial phase of safety assessment leverages in vitro assays, which offer rapid, high-throughput, and cost-effective methods to screen for potential liabilities while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal use.[6][7] These assays provide the first glimpse into a compound's interaction with biological systems at a cellular level.
General Cytotoxicity Assessment: Establishing a Cellular Viability Baseline
Expertise & Experience: Before investigating specific organ toxicities, it is crucial to determine the general concentration at which the compound induces cell death. This baseline cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50), informs the dose selection for subsequent, more complex assays. The MTT assay is a gold-standard, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat the cells with these concentrations for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Trustworthiness: This protocol is self-validating through the inclusion of controls. The vehicle control defines 100% viability, while the positive control (Doxorubicin) ensures the assay system is responsive to cytotoxic agents.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
|---|---|---|---|
| This compound | HepG2 | 24 | Experimental Data |
| Doxorubicin (Benchmark) | HepG2 | 24 | ~0.5 - 2.0 |
| Aspirin (Benchmark) | HepG2 | 24 | >1000 |
Genotoxicity Assessment: Screening for Mutagenic Potential
Expertise & Experience: Genotoxicity testing is a critical regulatory requirement designed to detect compounds that can damage DNA, potentially leading to carcinogenesis.[8][9] The bacterial reverse mutation assay, or Ames test, is the universally accepted first-line screen for identifying point mutations. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it) and contain mutations that make them susceptible to reversion back to a prototrophic state in the presence of a mutagen.
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver). This is critical because some compounds only become mutagenic after being metabolized.
-
Exposure: Plate the bacterial strains on a minimal glucose agar medium. Add the test compound at various concentrations, a vehicle control, a negative control, and known mutagens as positive controls (e.g., 2-Nitrofluorene for TA98, Sodium Azide for TA1535).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
-
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.
Trustworthiness: The parallel testing with and without the S9 fraction provides a comprehensive screen. The use of multiple strains and specific positive controls for each validates the sensitivity and specificity of the assay for detecting different classes of mutagens.
Cardiovascular Safety: hERG Channel Inhibition Assay
Expertise & Experience: Drug-induced cardiotoxicity is a leading cause for market withdrawal of approved drugs.[1] A key initiating event is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can prolong the QT interval of the electrocardiogram and lead to a life-threatening arrhythmia called Torsades de Pointes. Therefore, assessing a compound's activity at the hERG channel is a mandatory part of safety pharmacology.[10]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Utilize an automated patch-clamp system to measure the ionic current through the hERG channels in individual cells.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition: Record the hERG channel current at each concentration. A known hERG blocker (e.g., Astemizole or Cisapride) must be used as a positive control to validate the assay's sensitivity.
-
Analysis: Quantify the percentage of hERG channel inhibition at each concentration and calculate the IC50 value.
Data Presentation: Comparative hERG Liability
| Compound | Assay Type | IC50 (µM) | Predicted Clinical Risk |
|---|---|---|---|
| This compound | Automated Patch-Clamp | Experimental Data | To be determined |
| Astemizole (Benchmark) | Automated Patch-Clamp | ~0.005 - 0.02 | High |
| Verapamil (Benchmark) | Automated Patch-Clamp | ~0.1 - 0.5 | Moderate |
| Ranolazine (Benchmark) | Automated Patch-Clamp | >30 | Low |
Part 2: Integrated Safety Assessment: In Vivo Toxicology Studies
Following in vitro screening, promising candidates must be evaluated in living organisms to understand their systemic effects, pharmacokinetic/toxicokinetic (PK/TK) profiles, and to identify potential target organs of toxicity.[11][12] In vivo studies provide data that is more complex and clinically relevant than can be obtained from isolated cells.[11]
Acute Toxicity Study: Determining the Maximum Tolerated Dose
Expertise & Experience: The first in vivo step is often an acute toxicity study, which involves administering a single, high dose of the compound to determine its short-term effects and the maximum tolerated dose (MTD).[9] This study is critical for guiding dose selection in longer, repeated-dose studies and for hazard classification. The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Species Selection: Use a standard rodent species (e.g., Sprague-Dawley rats), typically females as they are often slightly more sensitive.
-
Dosing: Administer a single oral dose of this compound to a group of 3 animals. The starting dose is selected based on in vitro cytotoxicity and any available structural-activity relationship data.
-
Observation: Observe the animals closely for the first several hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in behavior, posture, respiration), body weight changes, and any mortality.
-
Stepwise Procedure:
-
If mortality occurs, the dose is lowered for the next group.
-
If no mortality occurs, the dose is increased for the next group.
-
-
Endpoint: The study concludes when a dose causing mortality is identified or when no effects are seen at the limit dose (e.g., 2000 mg/kg). The data is used to estimate the LD50 and classify the compound's acute toxicity.
Repeated Dose Toxicity Study: Identifying Target Organs and NOAEL
Expertise & Experience: Chronic human dosing requires an understanding of the effects of long-term exposure. A repeated dose study, typically 28 days in duration for early-stage development, is the cornerstone of systemic toxicology assessment.[11] It is designed to characterize the toxicological profile, identify target organs, and determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are found.[9] The NOAEL is a critical parameter used to calculate a safe starting dose for human clinical trials.[13]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Rodent)
-
Animal Model: Use two species, a rodent (e.g., Wistar rat) and a non-rodent (e.g., Beagle dog), as required by regulatory guidelines like ICH M3(R2).[8]
-
Group Design: Assign animals to at least 3 dose groups (low, mid, high) and a concurrent vehicle control group. The high dose should be selected to produce some minimal toxicity, while the low dose should be a multiple of the anticipated human exposure and ideally the NOAEL.
-
Dosing & Observation: Administer the compound or vehicle daily (e.g., by oral gavage) for 28 consecutive days. Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes like ALT/AST, kidney markers like BUN/creatinine).
-
Histopathology: At termination, conduct a full necropsy. Collect a comprehensive set of organs and tissues, weigh them, and preserve them for microscopic histopathological examination by a veterinary pathologist.
-
Recovery Group: Include a satellite group at the high dose and control levels that is monitored for an additional period (e.g., 14 days) without treatment to assess the reversibility of any observed toxicities.
Trustworthiness: This comprehensive protocol is a self-validating system. The control group provides the baseline for all measurements. The inclusion of multiple dose levels allows for the establishment of a dose-response relationship. The terminal histopathology provides definitive confirmation of target organ toxicity.
Part 3: Data Synthesis and Comparative Safety Benchmarking
The ultimate goal is to integrate all generated data into a coherent safety profile and benchmark it against relevant comparator drugs. The choice of comparators should ideally include drugs from the same therapeutic class or drugs with well-known and specific toxicity profiles that serve as useful yardsticks.
Comprehensive Safety Profile Summary Table
| Safety Parameter | Assay | This compound (Result) | Acetaminophen (Benchmark) | Astemizole (Benchmark) |
| In Vitro | ||||
| Cytotoxicity | MTT (HepG2, 24h) | IC50 = X µM | IC50 > 5000 µM | IC50 ≈ 15 µM |
| Genotoxicity | Ames Test (+/- S9) | Negative/Positive | Negative | Negative |
| Cardiotoxicity | hERG Inhibition | IC50 = Y µM | IC50 > 100 µM | IC50 ≈ 0.01 µM |
| Hepatotoxicity | LDH Leakage (Heps) | No/Mild/Significant Effect | Significant effect at high conc. | Mild effect |
| In Vivo | ||||
| Acute Toxicity | Rat Oral MTD | Z mg/kg | ~2400 mg/kg | ~200 mg/kg |
| Repeated Dose | 28-Day Rat NOAEL | A mg/kg/day | ~150 mg/kg/day | Not applicable |
| Target Organs | 28-Day Rat Study | List any organs | Liver | Not applicable |
This comparative table allows for a rapid, at-a-glance assessment of the compound's safety profile relative to known entities. For example, a high hERG IC50 value for this compound would be a significant advantage over a compound like Astemizole. Similarly, a high NOAEL with no evidence of liver toxicity would compare favorably to Acetaminophen.
Conclusion
Benchmarking the safety profile of a new chemical entity like this compound is a systematic, evidence-based process. It begins with a battery of in vitro assays to screen for fundamental toxicities and progresses to comprehensive in vivo studies to understand systemic effects in a whole organism. By rigorously applying validated protocols, incorporating appropriate controls, and comparing the data to well-understood benchmark drugs, researchers can build a robust safety profile. This methodical approach not only satisfies regulatory expectations but, more importantly, provides the critical insights needed to make informed decisions, ultimately accelerating the journey of safe and effective medicines to the patients who need them.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(tert-Butyl)-1H-pyrrole-2-carboxamide
For researchers engaged in the dynamic field of drug discovery, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(tert-Butyl)-1H-pyrrole-2-carboxamide (CAS No. 1228957-04-7), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory frameworks, providing clarity and confidence in your waste management practices.
Hazard Characterization and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile by examining structurally related pyrrole and carboxamide compounds. This analysis informs the necessary precautions for handling and disposal.
Based on data for analogous compounds like tert-butyl 1H-pyrrole-2-carboxylate and other carboxamides, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]
-
Aquatic Toxicity: Many heterocyclic compounds, including pyrrole derivatives, can be toxic to aquatic life with long-lasting effects.[5][6][7] Therefore, release into the environment must be strictly avoided.[6]
The following table summarizes the anticipated hazard classification based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Hazard Statement | Precautionary Statement Examples |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340 |
| Hazardous to the Aquatic Environment (Long-term) | Category 1 (Assumed) | H410: Very toxic to aquatic life with long lasting effects | P273 |
This table is an expert inference based on data from structurally similar compounds and serves as a guideline for safe handling.
Personal Protective Equipment (PPE) and Spill Management
Given the potential hazards, stringent adherence to PPE protocols is mandatory during all handling and disposal activities.
Required Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | Protects against accidental splashes and airborne particles.[2][3][4] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[6] |
| Body Protection | Standard laboratory coat. A chemically resistant apron is recommended for bulk handling. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale lab use if handled in a well-ventilated area or chemical fume hood. For bulk quantities or spill cleanup, a NIOSH-approved respirator may be necessary.[2][8] | Minimizes inhalation of dust or aerosols. |
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE ensemble described above.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently sweep to avoid creating dust.[6][9]
-
Collect Waste: Carefully place the absorbed material or swept solid into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container and manage it according to the disposal procedures in Section 4.
On-Site Waste Collection and Segregation
Proper collection and segregation at the point of generation are critical for a safe and compliant disposal pathway.
Step-by-Step Collection Protocol:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical waste. The container must have a secure, leak-proof screw cap.[10]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with an official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages. Do not use abbreviations.[10]
-
Keep the Container Closed: The waste container must remain sealed at all times, except when adding waste. This is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[10]
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from drains or heat sources.
-
Segregate Incompatibles: Do not mix this carboxamide waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.
Formal Disposal Workflow
The disposal of this compound is governed by federal and state regulations and must be conducted through authorized channels. Disposal via sewer or in regular trash is strictly prohibited.[6][10]
The procedural flow for proper disposal is outlined below. The only acceptable terminal step is disposal via a licensed professional service, typically coordinated through your organization's EHS office.
Caption: Disposal workflow for this compound.
Protocol:
-
Initiate Disposal Request: Once the waste container is full (no more than 90% capacity) or has reached the local storage time limit, submit a hazardous waste pickup request to your institution's EHS department.[11]
-
Provide Necessary Documentation: Be prepared to provide the SDS or detailed hazard information to the disposal personnel.
-
Transfer to Authorized Personnel: EHS professionals will collect the waste, ensure it is properly manifested, and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration.
Regulatory Compliance: A Trustworthy Framework
The procedures outlined in this guide are designed to comply with the primary federal regulation governing hazardous waste in the United States, the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. Environmental Protection Agency (EPA).[12][13] Key RCRA requirements for generators of hazardous waste include:
-
Waste Identification: Properly characterizing waste to determine if it is hazardous.[11]
-
Container Management: Ensuring waste containers are in good condition, compatible with the waste, and always kept closed.[10]
-
Labeling: Clearly marking containers with the words "Hazardous Waste" and other required information.[14]
-
Accumulation Time Limits: Adhering to time limits for storing waste on-site.
-
Manifest System: Using a manifest to track the waste from the point of generation to its final destination.[11]
By following this guide, your laboratory not only ensures the safety of its personnel but also upholds its responsibility to the environment and maintains full compliance with federal, state, and local regulations.
References
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A Senior Application Scientist's Guide to Handling N-(tert-Butyl)-1H-pyrrole-2-carboxamide: From Personal Protection to Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of responsible science. This guide provides a detailed operational and safety framework for N-(tert-Butyl)-1H-pyrrole-2-carboxamide, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the expertise to create a self-validating system of safety in your laboratory.
Hazard Analysis: A Structurally-Informed Perspective
-
Pyrrole Core : The foundational pyrrole ring is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1]
-
Carboxamide Moiety : Carboxamides are generally stable, but their derivatives can present various hazards.[2]
-
Structural Analogs : Data from closely related compounds provide further insight. For instance, tert-butyl 1H-pyrrole-2-carboxylate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Another analog, tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, is identified as a combustible liquid that is toxic if swallowed and an irritant to the skin, eyes, and respiratory system.[4]
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a passive step but an active risk mitigation strategy. The equipment must be chosen based on the potential routes of exposure—dermal, ocular, and inhalation.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the high likelihood of serious eye irritation, robust eye protection is mandatory.[3][4][5]
-
Minimum Requirement : At all times when handling the compound, ANSI Z.87.1-compliant or EN 166-compliant safety glasses with side shields must be worn.[6][7][8]
-
Splash Hazard Operations : When preparing solutions, performing transfers, or any activity with a risk of splashing, upgrade to chemical splash goggles. These provide a complete seal around the eyes, offering superior protection from liquids.[7][9]
-
Elevated Risk Scenarios : For large-scale operations or tasks with a higher risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[4][7][8]
Hand Protection: Selecting the Right Barrier
The potential for skin irritation necessitates the use of chemical-resistant gloves.[3][10] Glove selection is dependent on the duration and nature of the contact.
-
For Incidental Contact (e.g., handling vials, weighing solids) : Nitrile gloves are a suitable choice, offering good resistance to a range of chemicals for short-term exposure.[1][11] Always inspect gloves for tears or punctures before use.
-
For Extended Contact or Immersion (e.g., synthesis, purification) : For prolonged tasks, a glove with a higher protection class (breakthrough time > 240 minutes according to EN 374) is recommended.[6] While specific data for this compound is unavailable, neoprene or PVC gloves often provide broader protection.[1][6] It is crucial to consult the glove manufacturer's chemical resistance guide.[8]
-
The Causality of Glove Removal : Contamination often occurs during glove removal. Use a proper technique where the outer surface of the glove is never touched with a bare hand. Dispose of contaminated gloves immediately as chemical waste.[7]
Body Protection: Shielding Against Contamination
A lab coat is not just a uniform; it is a critical barrier protecting your personal clothing and skin.
-
A flame-resistant or 100% cotton lab coat should be worn, fully buttoned, with sleeves rolled down.[7][8]
-
Ensure long pants and closed-toe, closed-heel shoes are worn to cover all exposed skin on the lower body.[8]
-
For tasks involving larger quantities, a PVC apron may be worn over the lab coat for additional protection.[6]
Respiratory Protection: The Hierarchy of Controls
The primary method for controlling respiratory hazards is through engineering controls. Personal respiratory protection is a secondary measure for specific situations.[8]
-
Primary Control : All handling of this compound powder and the preparation of its solutions must be conducted inside a certified chemical fume hood to minimize inhalation of dust or vapors.[4][12]
-
When Respirators are Necessary : If engineering controls are insufficient, unavailable, or during an emergency spill response, respiratory protection is required. A NIOSH-approved respirator with an organic vapor/ammonia cartridge (Type ABEK or similar) would be appropriate, given the pyrrole structure.[7][11] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[8]
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required (in sealed container) |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required (Chemical Fume Hood) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Required (Chemical Fume Hood) |
| Large-Scale Operations | Face Shield & Goggles | Heavy-Duty Chemical Gloves (e.g., Neoprene) | Lab Coat & PVC Apron | Required (Chemical Fume Hood) |
| Spill Cleanup | Face Shield & Goggles | Heavy-Duty Chemical Gloves (e.g., Neoprene) | Full Suit (if required) | Required (Air-Purifying Respirator) |
Operational Protocols: Integrating Safety into Your Workflow
The following protocols are designed to be self-validating systems where safety is an intrinsic part of the procedure.
Workflow Diagram: PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
Protocol 1: Weighing Solid this compound
-
Preparation : Don the minimum required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Engineering Control : Perform all work within a certified chemical fume hood.
-
Containment : Place a weigh boat on an analytical balance inside the hood. Tare the balance.
-
Transfer : Carefully transfer the solid from the stock container to the weigh boat using a clean spatula. Avoid creating airborne dust. If any static is present, use an anti-static gun.
-
Sealing : Immediately and securely close the primary stock container.
-
Cleanup : Wipe the spatula and any affected surfaces inside the hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth and any contaminated gloves as solid chemical waste.
-
Transport : Transport the weighed solid to its destination in a sealed, labeled secondary container.
Protocol 2: Preparing a Solution
-
Preparation : Don PPE as described above. Ensure all work is done in a chemical fume hood.
-
Glassware : Ensure all glassware is clean, dry, and free of cracks.
-
Solvent Addition : Add the desired solvent to the flask containing the weighed solid. Use a funnel to prevent splashes.
-
Dissolution : Gently swirl or stir the mixture to dissolve the solid. If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure. Do not heat a sealed container.
-
Transfer : If the solution needs to be transferred, do so carefully, pouring slowly to minimize splashing.
-
Cleanup : Rinse all non-disposable glassware with an appropriate solvent. Collect this rinse as liquid chemical waste.
Disposal Plan: A Responsible End-of-Life Cycle
Improper disposal of hazardous waste is a serious compliance violation and environmental hazard.[13][14] All waste generated from handling this compound must be treated as hazardous chemical waste.[15]
-
Solid Waste : This includes excess solid compound, contaminated weigh boats, gloves, and paper towels. Collect this waste in a clearly labeled, sealed plastic bag or container designated for "Hazardous Solid Waste."[15]
-
Liquid Waste : This includes unused solutions and solvent rinsates. Collect in a dedicated, compatible, and sealed waste container (e.g., a carboy). The container must be labeled with a "Hazardous Waste" tag detailing all chemical constituents and their approximate percentages.[13][15] Never mix incompatible waste streams; specifically, keep acidic waste separate from basic and organic waste separate from oxidizers.[13][15]
-
Sharps Waste : Any needles or blades contaminated with the compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as chemical waste.[16]
-
Container Management : All waste containers must be kept closed except when adding waste and stored in secondary containment trays to prevent spills from spreading.[14][15]
Disposal Workflow Diagram
Caption: Step-by-step workflow for the proper segregation and disposal of chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][12]
-
Spill : Evacuate the immediate area. For a small spill, and only if you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For large spills, evacuate the lab, close the door, and contact your institution's Environmental Health & Safety (EH&S) department immediately.
By internalizing the principles and protocols outlined in this guide, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
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Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity . Malaria World. (2025-03-28).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
